molecular formula C6H4BrN3 B12282970 5-Bromo-4-methylpyrimidine-2-carbonitrile CAS No. 114969-80-1

5-Bromo-4-methylpyrimidine-2-carbonitrile

Cat. No.: B12282970
CAS No.: 114969-80-1
M. Wt: 198.02 g/mol
InChI Key: QDFZOFDLUXSSEY-UHFFFAOYSA-N
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Description

5-Bromo-4-methylpyrimidine-2-carbonitrile is a useful research compound. Its molecular formula is C6H4BrN3 and its molecular weight is 198.02 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

114969-80-1

Molecular Formula

C6H4BrN3

Molecular Weight

198.02 g/mol

IUPAC Name

5-bromo-4-methylpyrimidine-2-carbonitrile

InChI

InChI=1S/C6H4BrN3/c1-4-5(7)3-9-6(2-8)10-4/h3H,1H3

InChI Key

QDFZOFDLUXSSEY-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=NC=C1Br)C#N

Origin of Product

United States

Foundational & Exploratory

Strategic Application of 5-Bromo-4-methylpyrimidine-2-carbonitrile (CAS 114969-80-1) in Advanced Drug Discovery: From Synthesis to Target Engagement

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In contemporary medicinal chemistry, the strategic selection of heterocyclic building blocks dictates the success of downstream lead optimization. 5-Bromo-4-methylpyrimidine-2-carbonitrile (CAS 114969-80-1) has emerged as a highly versatile, bifunctional scaffold. Characterized by an electron-deficient pyrimidine core, a reactive nitrile group, and a programmable 5-bromo handle, this compound is instrumental in the synthesis of next-generation therapeutics. This whitepaper provides an in-depth technical analysis of its physicochemical properties, validated synthetic methodologies, and its critical role in developing Emopamil-Binding Protein (EBP) inhibitors for remyelination[1] and Plasma Kallikrein inhibitors for vascular permeability disorders[2].

Chemical Profile & Physicochemical Properties

The utility of 5-bromo-4-methylpyrimidine-2-carbonitrile stems from its orthogonal reactivity. The 2-carbonitrile group can undergo hydrolysis, reduction, or act as a hydrogen-bond acceptor in target binding, while the 5-bromo position is primed for transition-metal-catalyzed cross-coupling.

Table 1: Physicochemical Profile of CAS 114969-80-1

PropertyValue / Specification
CAS Registry Number 114969-80-1[3]
Chemical Name 5-Bromo-4-methylpyrimidine-2-carbonitrile
Molecular Formula C6H4BrN3[4]
Molecular Weight 198.02 g/mol [4]
SMILES String CC1=C(Br)C=NC(=N1)C#N[4]
Storage Conditions 2-8°C, sealed in a dry environment[4]

Synthetic Methodologies & Experimental Causality

To utilize this scaffold effectively, researchers must master both its synthesis from simpler precursors and its downstream functionalization. The protocols below are engineered for high yield and functional group tolerance.

Catalytic Cyanation: The Core Protocol

The synthesis of 5-bromo-4-methylpyrimidine-2-carbonitrile is achieved via the nucleophilic aromatic substitution (


) of 5-bromo-2-chloro-4-methylpyrimidine using sodium cyanide (NaCN)[2].

Step-by-Step Methodology:

  • Initialization: Suspend 5-bromo-2-chloro-4-methylpyrimidine (2.00 g, 9.64 mmol) in a 1:1 mixture of DMSO (10 mL) and deionized water (10 mL)[2].

  • Catalyst & Reagent Addition: Add NaCN (0.510 g, 10.4 mmol) followed by DABCO (1,4-diazabicyclo[2.2.2]octane) (0.389 g, 3.47 mmol)[2].

  • Reaction: Stir the biphasic mixture at room temperature (RT) for 16 hours[2].

  • Workup: Dilute the reaction with water to precipitate organic intermediates, then extract extensively with Ethyl Acetate (EtOAc)[2].

  • Purification: Wash the combined organic layers with brine, dry over anhydrous

    
    , filter, and concentrate under reduced pressure to yield the target carbonitrile[2].
    

Expertise & Causality (Why this works): Direct displacement of a 2-chloro pyrimidine by cyanide is notoriously sluggish and often requires harsh heating, which would degrade the product. The addition of DABCO acts as a nucleophilic organocatalyst. DABCO rapidly attacks the 2-chloro position to form a highly reactive quaternary ammonium intermediate. This intermediate dramatically lowers the activation energy for the subsequent attack by the cyanide anion. The DMSO/Water solvent system is equally critical: DMSO stabilizes the polar transition state, while water ensures the complete dissolution of NaCN, creating a miscible environment that drives the reaction to completion at room temperature.

Downstream Functionalization Workflow

Once synthesized, the 5-bromo position is typically functionalized via organometallic cross-coupling or halogen-metal exchange.

Protocol for Low-Temperature Functionalization:

  • Dissolve 5-bromo-4-methylpyrimidine-2-carbonitrile (1.76 g, 8.00 mmol) in anhydrous THF (40 mL) under an inert argon atmosphere[1].

  • Cool the system to -40°C and stir for 6 hours during the dropwise addition of the coupling partner/reagent[1].

  • Quench the reaction with water (50 mL), then immediately adjust the pH to 2 using 2M HCl at 25°C. Stir for 2 hours[1].

  • Neutralize the aqueous layer with saturated sodium bicarbonate (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    ) and extract with EtOAc (80 mL x 3).
    

Expertise & Causality: Operating strictly at -40°C in THF is mandatory. The pyrimidine ring is highly electron-deficient; at ambient temperatures, strong nucleophiles or organometallic reagents will indiscriminately attack the 2-carbonitrile group or cause ring-opening. The kinetic control at -40°C ensures regioselective reaction at the 5-bromo site. The pH 2 acidic quench serves a dual purpose: it destroys any unreacted organometallic species and hydrolyzes transient imine byproducts. Subsequent neutralization with ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


  ensures the final functionalized pyrimidine is partitioned into the organic phase in its stable, free-base form.

Figure 1: Synthetic workflow and downstream functionalization of CAS 114969-80-1.

Mechanistic Role in Modern Medicinal Chemistry

The structural geometry of 5-bromo-4-methylpyrimidine-2-carbonitrile makes it a privileged pharmacophore for two highly distinct therapeutic areas.

Emopamil-Binding Protein (EBP) Inhibition for Remyelination

Multiple Sclerosis (MS) and other demyelinating diseases are characterized by the loss of myelin-producing oligodendrocytes. Emopamil-Binding Protein (EBP) is an ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


 sterol isomerase that converts 8,9-unsaturated sterols (e.g., zymostenol) into 7,8-unsaturated sterols (e.g., lathosterol) during cholesterol biosynthesis.

Recent breakthrough studies have demonstrated that inhibiting EBP leads to a deliberate intracellular accumulation of 8,9-unsaturated sterols[5]. This specific lipid accumulation acts as a potent signaling node that drives oligodendrocyte progenitor cells (OPCs) to differentiate into mature, myelin-forming oligodendrocytes[5]. Pyrimidine-2-carbonitrile derivatives synthesized from CAS 114969-80-1 have been identified as highly selective EBP inhibitors, effectively activating remyelination pathways without the off-target toxicity seen in broader sterol pathway inhibitors[1][6].

Figure 2: Mechanism of EBP inhibition driving oligodendrocyte formation and remyelination.

Plasma Kallikrein Inhibition for Ophthalmic & Angioedema Therapeutics

Plasma kallikrein is a serine protease responsible for cleaving high-molecular-weight kininogen to release bradykinin, a peptide that drastically increases vascular permeability and inflammation. Dysregulation of this pathway results in hereditary angioedema and retinal vascular permeability disorders like diabetic macular edema (DME)[2].

Derivatives of 5-bromo-4-methylpyrimidine-2-carbonitrile act as potent plasma kallikrein inhibitors. The 2-carbonitrile moiety is hypothesized to engage in critical hydrogen bonding within the


 pocket of the protease active site, while the 4-methyl group provides steric constraints that enhance kinase selectivity. The 5-bromo position serves as the attachment point for extended hydrophobic vectors that occupy the 

subsites, yielding oral dosages effective at 0.1-0.5 mg/kg/day for preventing retinal vascular permeability[2].

References

  • [2] WIPO (Google Patents). WO2021257353A1 - Plasma kallikrein inhibitors. Available at:

  • [1] WIPO (Google Patents). WO2025043148A1 - Emopamil-binding protein inhibitors and uses thereof. Available at:

  • [5] Hubler, Z., et al. (2018). Accumulation of 8,9-unsaturated sterols drives oligodendrocyte formation and remyelination. Nature, 560(7718), 372-376. Available at: [Link]

  • [6] Theodoropoulos, P. C., et al. (2020). A Medicinal Chemistry-Driven Approach Identified the Sterol Isomerase EBP as the Molecular Target of TASIN Colorectal Cancer Toxins. Journal of the American Chemical Society, 142(13), 6128-6138. Available at: [Link]

Sources

5-Bromo-4-methylpyrimidine-2-carbonitrile chemical structure and properties

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to 5-Bromo-4-methylpyrimidine-2-carbonitrile: A Versatile Scaffold for Modern Drug Discovery

Abstract

The pyrimidine core is a cornerstone of medicinal chemistry, forming the structural basis for a multitude of therapeutic agents.[1] Its unique electronic properties and capacity for diverse functionalization make it a privileged scaffold in the design of targeted therapies. This guide focuses on 5-Bromo-4-methylpyrimidine-2-carbonitrile (CAS No: 114969-80-1), a highly functionalized heterocyclic building block. While specific experimental data for this compound is scarce in peer-reviewed literature, this document leverages expert analysis of its structural features and the well-documented chemistry of analogous compounds to provide a comprehensive technical profile. We will explore its core properties, propose a logical synthetic pathway, detail its expected chemical reactivity with representative protocols, and discuss its potential as a key intermediate in the development of next-generation therapeutics, particularly kinase inhibitors.

Chemical Identity and Physicochemical Properties

5-Bromo-4-methylpyrimidine-2-carbonitrile is a substituted pyrimidine featuring three key functional groups that dictate its chemical utility: a reactive bromo group at the C5 position, a nitrile group at the C2 position, and a methyl group at the C4 position. The electron-deficient nature of the pyrimidine ring, further accentuated by the electron-withdrawing nitrile group, activates the C5-bromo position for a variety of synthetic transformations.

PropertyValueSource
IUPAC Name 5-Bromo-4-methylpyrimidine-2-carbonitrileN/A
CAS Number 114969-80-1[2]
Molecular Formula C₆H₄BrN₃[2]
Molecular Weight 198.02 g/mol [2]
SMILES N#CC1=NC=C(Br)C(C)=N1[2]
Predicted XLogP3 1.3PubChem CID 131886075
Physical Form Solid (Predicted)N/A
Melting Point Not available in published literature.N/A
Boiling Point Not available in published literature.N/A
Solubility Expected to be soluble in polar organic solvents like DMSO, DMF, and chlorinated solvents.N/A

Proposed Synthetic Pathway

While a dedicated synthesis for 5-Bromo-4-methylpyrimidine-2-carbonitrile is not prominently published, a highly logical and efficient route can be proposed based on established pyrimidine chemistry. The synthesis hinges on the nucleophilic substitution of a chlorine atom at the C2 position of a pyrimidine ring with a cyanide anion. This approach is well-documented for analogous structures, such as the synthesis of 5-Bromopyrimidine-2-carbonitrile from 5-bromo-2-chloropyrimidine.[3]

The key intermediate for this proposed synthesis is 5-Bromo-2-chloro-4-methylpyrimidine (CAS 633328-95-7).[4][5] This precursor can be synthesized from the corresponding pyrimidinone through treatment with a strong chlorinating agent like phosphorus oxychloride (POCl₃). The final step involves the displacement of the highly reactive C2-chloro substituent with sodium or potassium cyanide.

Synthetic Pathway Pyrimidinone 5-Bromo-4-methyl- 2(1H)-pyrimidinone Precursor 5-Bromo-2-chloro- 4-methylpyrimidine (CAS: 633328-95-7) Pyrimidinone->Precursor  POCl₃, Heat   Target 5-Bromo-4-methyl- pyrimidine-2-carbonitrile (CAS: 114969-80-1) Precursor->Target  NaCN or KCN,  DMSO, rt   Suzuki Coupling cluster_main Pd0 Pd(0)L₂ ArPdX R¹-Pd(II)L₂-Br Pd0->ArPdX Oxidative Addition ArX R¹-Br (Bromo-pyrimidine) ArPdAr R¹-Pd(II)L₂-R² ArPdX->ArPdAr Transmetalation (+ Base) Boronic R²-B(OH)₂ (Arylboronic Acid) ArPdAr->Pd0 Reductive Elimination Product R¹-R² (Coupled Product) Scaffold Application cluster_scaffold 5-Bromo-4-methylpyrimidine-2-carbonitrile Scaffold C5-Bromo (Vector for Diversity) Coupling Suzuki Coupling (or other C-C formation) Scaffold->Coupling HingeBinder Pyrimidine-Nitrile Core (Hinge-Binding Region) Library Diverse Library of Potential Kinase Inhibitors Coupling->Library

Sources

A Technical Guide to 5-Bromo-2-cyano-4-methylpyrimidine: Synthesis, Properties, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 5-Bromo-2-cyano-4-methylpyrimidine, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. While specific experimental data for this exact molecule is limited, this document, compiled from the perspective of a Senior Application Scientist, synthesizes information from closely related analogues and established chemical principles to offer expert insights into its molecular characteristics, plausible synthetic routes, and potential applications. The guide is intended to serve as a valuable resource for researchers looking to leverage the unique structural features of this pyrimidine derivative in the design and synthesis of novel therapeutic agents.

Introduction: The Pyrimidine Scaffold in Medicinal Chemistry

The pyrimidine ring is a cornerstone of medicinal chemistry, forming the core structure of numerous biologically active compounds, including several approved drugs.[1][2] Its presence in the nucleobases uracil, thymine, and cytosine underscores its fundamental role in biological systems. The versatile nature of the pyrimidine scaffold allows for extensive functionalization, enabling the fine-tuning of physicochemical properties and biological activity.[2]

5-Bromo-2-cyano-4-methylpyrimidine incorporates several key functional groups that make it a particularly attractive building block for drug discovery. The bromine atom at the 5-position serves as a versatile handle for a variety of cross-coupling reactions, allowing for the introduction of diverse substituents. The electron-withdrawing cyano group at the 2-position can modulate the electronic properties of the pyrimidine ring and participate in various chemical transformations. The methyl group at the 4-position can influence the compound's solubility, metabolic stability, and binding interactions with biological targets.

Molecular Formula and Weight

Based on the chemical structure of 5-Bromo-2-cyano-4-methylpyrimidine, the molecular formula and weight have been determined.

IdentifierValue
Molecular Formula C₆H₄BrN₃
Molecular Weight 198.02 g/mol

Physicochemical Properties (Predicted)

PropertyPredicted Value
Appearance Off-white to light yellow crystalline powder[3]
Melting Point 80-95 °C
Solubility Soluble in common organic solvents (e.g., DMSO, DMF, methanol); slightly soluble in water[3]
Storage Store in a cool, dry, and well-ventilated area, away from incompatible substances[3]

Synthesis of 5-Bromo-2-cyano-4-methylpyrimidine: A Plausible Synthetic Route

A specific, validated experimental protocol for the synthesis of 5-Bromo-2-cyano-4-methylpyrimidine is not widely published. However, a general and efficient one-step method for the preparation of 5-bromo-2-substituted pyrimidines has been described, which involves the reaction of 2-bromomalonaldehyde with an appropriate amidine.[4] This approach offers a straightforward and cost-effective route to the target compound.

Proposed Synthetic Workflow

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_product Product Reactant1 2-Bromomalonaldehyde Reaction One-pot Condensation Reactant1->Reaction Reactant2 Acetamidine Hydrochloride Reactant2->Reaction Product 5-Bromo-2-cyano-4-methylpyrimidine Reaction->Product Kinase_Inhibition_Pathway cluster_compound Compound Action cluster_target Cellular Target cluster_effect Biological Effect Compound 5-Bromo-2-cyano-4-methylpyrimidine (as a precursor) Kinase Kinase ATP-binding site Compound->Kinase Binds to hinge region Effect Inhibition of Signal Transduction Kinase->Effect Blocks phosphorylation

Sources

5-Bromo-4-methylpyrimidine-2-carbonitrile SDS safety data sheet

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide provides an in-depth analysis of 5-Bromo-4-methylpyrimidine-2-carbonitrile. It is structured to serve as a bridge between a standard Safety Data Sheet (SDS) and a practical laboratory handbook, prioritizing the "why" behind safety protocols and experimental utility.

Handling, Safety, and Synthetic Utility [1]

Chemical Profile & Strategic Value

5-Bromo-4-methylpyrimidine-2-carbonitrile is a highly functionalized heterocyclic building block.[2] Its value in drug discovery lies in its "orthogonal reactivity"—the ability to selectively modify specific sites of the molecule without affecting others.

Identity & Properties
ParameterData
CAS Number 1403483-70-6 (Primary); 114969-80-1 (Alt. Ref)
IUPAC Name 5-Bromo-4-methylpyrimidine-2-carbonitrile
Molecular Formula C₆H₄BrN₃
Molecular Weight 198.02 g/mol
Physical State Solid (Powder/Crystalline)
Solubility Soluble in DMSO, DMF, MeOH; Sparingly soluble in water.
Melting Point Predicted range: 120–135°C (Based on structural analogs)
Structural Logic
  • C2-Cyano Group: Strongly electron-withdrawing. It activates the ring for nucleophilic aromatic substitution (SNAr) and serves as a precursor for amides, acids, or tetrazoles.

  • C5-Bromo Group: The primary handle for transition-metal catalyzed cross-couplings (Suzuki-Miyaura, Stille, Buchwald-Hartwig).

  • C4-Methyl Group: Due to the electron-deficient nature of the pyrimidine ring (amplified by the C2-cyano), these protons are acidic (pKa ~25-28), allowing for lateral lithiation or condensation reactions.

Critical Hazard Analysis (The "Why" Behind the Safety)

While standard SDSs list H-codes, understanding the mechanistic toxicology is vital for safe handling.

GHS Classification & H-Codes[3]
  • H302/H312/H332: Harmful if swallowed, in contact with skin, or inhaled.

  • H315/H319: Causes skin and serious eye irritation.[3][4]

  • H335: May cause respiratory irritation.[3][4][5]

Mechanistic Risks
  • Nitrile Metabolic Toxicity:

    • Mechanism: While aromatic nitriles are generally more stable than aliphatic ones, metabolic oxidation (via Cytochrome P450) can release cyanide ions (CN⁻) in vivo.

    • Implication: Do not treat this simply as an irritant. Ingestion or high-dose transdermal absorption poses a systemic hypoxia risk.

  • Electrophilic Sensitization:

    • Mechanism: The electron-deficient pyrimidine ring can act as a Michael acceptor or undergo SNAr with biological nucleophiles (e.g., cysteine residues in proteins).

    • Implication: High risk of contact dermatitis and sensitization upon repeated exposure.

Graphviz: Safety & Handling Workflow

SafetyWorkflow Hazard Hazard Source: Dust/Aerosol PPE PPE Barrier: Nitrile Gloves (Double) + N95/P100 Mask Hazard->PPE Protection Control Engineering Control: Fume Hood (Face Velocity > 100 fpm) PPE->Control Containment Action Safe Handling: Weighing & Transfer Control->Action Procedure Waste Disposal: Solid Waste (P-List potential) NO Acid Contact Action->Waste Post-Exp

Caption: Logical flow for barrier protection and engineering controls to mitigate inhalation and contact risks.

Storage & Stability Protocol

The stability of this compound is dictated by the C2-Cyano group and the C-Br bond .

Degradation Pathways
  • Hydrolysis: Moisture can attack the nitrile group, converting it first to a primary amide and subsequently to a carboxylic acid. This reaction is catalyzed by both acids and bases.

  • Photolysis: Carbon-Bromine bonds are photosensitive. Long-term light exposure can lead to radical debromination or homocoupling.

Storage Standard Operating Procedure (SOP)
  • Temperature: Store at 2–8°C (Refrigerated).

  • Atmosphere: Store under Inert Gas (Argon or Nitrogen) . The container must be tightly sealed to prevent moisture ingress.

  • Container: Amber glass vials to prevent photodegradation.

Synthetic Utility & Reactivity[7]

This molecule is a "linchpin" scaffold. The order of operations is critical to avoid chemoselectivity issues.

Reaction Hierarchy
  • C5-Position (Suzuki/Stille Coupling):

    • Reactivity: The C-Br bond is the most reactive site for Pd-catalyzed couplings.

    • Protocol Note: Use anhydrous conditions.[4] The nitrile group can poison certain catalysts (like Pd/C), so phosphine ligands (e.g., XPhos, SPhos) are recommended to maintain the catalytic cycle.

  • C2-Position (Nitrile Transformation):

    • Reactivity: Can be hydrolyzed to an acid (HCl/H₂O) or converted to a tetrazole (NaN₃/NH₄Cl).

    • Warning: Strong nucleophiles (e.g., Grignards) might attack the nitrile or the pyrimidine ring. Control temperature (-78°C) if attempting nucleophilic addition.

Experimental Protocol: Suzuki Coupling (Example)

Target: Coupling an aryl boronic acid to the C5 position.

  • Setup: Flame-dry a 2-neck round bottom flask. Purge with Argon.

  • Reagents:

    • 5-Bromo-4-methylpyrimidine-2-carbonitrile (1.0 equiv)[1]

    • Aryl Boronic Acid (1.1 equiv)

    • Pd(dppf)Cl₂ (0.05 equiv) - Chosen for stability.

    • K₂CO₃ (2.0 equiv)

  • Solvent: 1,4-Dioxane : Water (4:1 ratio). Degas thoroughly before addition.

  • Reaction: Heat to 80°C for 4–12 hours. Monitor via LCMS (Look for Br isotope pattern disappearance).

  • Workup: Dilute with EtOAc, wash with brine. Dry over Na₂SO₄.

  • Purification: Flash chromatography (Hexane/EtOAc).

Graphviz: Synthetic Pathways

SynthesisPath Start 5-Bromo-4-methylpyrimidine- 2-carbonitrile Path1 Pd-Catalyzed Coupling (Suzuki/Stille) Start->Path1  C5-Br Reactivity   Path2 Acidic Hydrolysis (HCl / H2O) Start->Path2  C2-CN Reactivity   Path3 Cycloaddition (NaN3 / ZnBr2) Start->Path3  C2-CN Reactivity   Prod1 5-Aryl-4-methylpyrimidine- 2-carbonitrile Path1->Prod1 Prod2 5-Bromo-4-methylpyrimidine- 2-carboxylic acid Path2->Prod2 Prod3 5-Bromo-4-methyl-2- (1H-tetrazol-5-yl)pyrimidine Path3->Prod3

Caption: Divergent synthetic pathways utilizing the C5-Bromide and C2-Nitrile functional handles.

Emergency Response & Waste Management

First Aid Specifics
  • Inhalation: Move to fresh air immediately. If breathing is difficult, oxygen should be administered by qualified personnel.

  • Skin Contact: Wash with soap and water for 15 minutes .[6][7] Do not use organic solvents (EtOH, DMSO) as they may increase transdermal absorption of the nitrile.

  • Eye Contact: Rinse cautiously with water for 15 minutes.[5][7] Remove contact lenses if present.[5]

Waste Disposal (Critical)
  • Segregation: Do NOT mix with strong acids.

    • Reason: Although the risk is lower than with simple cyanide salts, acidic conditions can theoretically liberate HCN from nitrile-containing waste streams under extreme conditions or if impurities are present.

  • Classification: Treat as "Hazardous Organic Waste containing Halogens and Nitriles."

  • Destruction: High-temperature incineration equipped with a scrubber (to capture HBr and NOx).

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12461863, 5-Bromo-4-methylpyrimidine. Retrieved from [Link](Note: Used as primary analog for physicochemical property prediction).

  • European Chemicals Agency (ECHA). C&L Inventory: Pyrimidine-2-carbonitrile derivatives. Retrieved from [Link](GHS Classification standards).

Sources

Determining the Solubility of 5-Bromo-4-methylpyrimidine-2-carbonitrile in DMSO: A Technical and Methodological Guide

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide addresses the critical need for accurate solubility data of novel chemical entities, specifically focusing on 5-Bromo-4-methylpyrimidine-2-carbonitrile in dimethyl sulfoxide (DMSO). As a widely used aprotic polar solvent in drug discovery and life sciences research, understanding the solubility limit of a compound in DMSO is fundamental for the integrity and reproducibility of in vitro and in vivo studies.[1] In the absence of publicly available quantitative solubility data for 5-Bromo-4-methylpyrimidine-2-carbonitrile, this document provides a comprehensive framework for its experimental determination. We present detailed, field-proven protocols for both thermodynamic and kinetic solubility assays, enabling researchers to generate reliable and application-specific data. This guide is intended for researchers, scientists, and drug development professionals who require robust methodologies for compound characterization.

Introduction: The Imperative of Solubility in Preclinical Research

5-Bromo-4-methylpyrimidine-2-carbonitrile is a heterocyclic compound with potential applications in medicinal chemistry and materials science. As with any novel compound, a thorough understanding of its physicochemical properties is paramount for its advancement through the research and development pipeline. Among these properties, solubility is a cornerstone parameter that dictates the design of biological assays, formulation strategies, and ultimately, the bioavailability of a potential therapeutic agent.[2][3]

Dimethyl sulfoxide (DMSO) is a powerful aprotic solvent renowned for its ability to dissolve a wide array of both polar and nonpolar compounds, making it an indispensable vehicle for creating high-concentration stock solutions in drug discovery.[1] However, the final concentration of DMSO in cellular and biochemical assays must be kept to a minimum (typically <0.5%) to avoid solvent-induced artifacts and toxicity.[4][5] This constraint necessitates the preparation of highly concentrated stock solutions, making the maximum solubility of a compound in DMSO a critical piece of information.

This guide will provide the scientific and methodological foundation for determining the solubility of 5-Bromo-4-methylpyrimidine-2-carbonitrile in DMSO. We will explore both the "gold standard" thermodynamic solubility and the high-throughput kinetic solubility, offering detailed protocols that can be readily implemented in a standard laboratory setting.

Understanding Solubility: Thermodynamic vs. Kinetic

It is crucial to distinguish between two key types of solubility measurements:

  • Thermodynamic Solubility: This is the true equilibrium solubility, representing the maximum concentration of a solute that can dissolve in a solvent at a given temperature and pressure to form a saturated solution.[6] The shake-flask method is the most common technique for determining thermodynamic solubility and is considered the benchmark for accuracy.[6][7] This measurement is vital for lead optimization and formulation development.[2][8]

  • Kinetic Solubility: This measurement is determined by adding a concentrated DMSO stock solution of the compound to an aqueous buffer.[9][10] It reflects the concentration at which the compound precipitates out of solution under these specific, non-equilibrium conditions.[11] Kinetic solubility assays are typically high-throughput and are invaluable in the early stages of drug discovery for ranking and screening large numbers of compounds.[2][9][11]

Hypothetical Data Summary

While specific experimental data for 5-Bromo-4-methylpyrimidine-2-carbonitrile is not available, the following table illustrates the type of data that would be generated using the protocols described in this guide. These values are for illustrative purposes only.

ParameterHypothetical ValueUnitMethod
Thermodynamic SolubilityTo be determinedmg/mL or mMShake-Flask Method with HPLC Quantification
Kinetic SolubilityTo be determinedµMTurbidimetric (Nephelometry) Assay

Experimental Protocols for Solubility Determination

Best Practices for Preparing DMSO Stock Solutions

The quality of your solubility data is directly dependent on the proper preparation of your stock solutions.

  • Use High-Purity, Anhydrous DMSO: Water is a common contaminant in DMSO and can significantly decrease the solubility of hydrophobic compounds.[1] Always use anhydrous DMSO (≥99.9% purity) from a freshly opened bottle and keep it tightly sealed.

  • Accurate Weighing: Use a calibrated analytical balance to weigh the solid 5-Bromo-4-methylpyrimidine-2-carbonitrile.

  • Stepwise Dissolution: Add the calculated volume of DMSO to the solid compound. Vortex vigorously to facilitate dissolution. Gentle warming or sonication can be employed for compounds that are slow to dissolve, provided the compound is thermally stable.[1]

  • Storage: Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles, which can introduce moisture and lead to compound degradation.[1][4] Store at -20°C or -80°C, protected from light.

G cluster_prep Stock Solution Preparation weigh Accurately Weigh Compound add_dmso Add Anhydrous DMSO weigh->add_dmso dissolve Vortex/Sonicate to Dissolve add_dmso->dissolve aliquot Aliquot into Single-Use Tubes dissolve->aliquot store Store at -20°C or -80°C aliquot->store

Caption: Workflow for preparing DMSO stock solutions.

Protocol 1: Thermodynamic Solubility Determination (Shake-Flask Method)

This method determines the equilibrium solubility and is considered the most accurate.[6][7]

Materials and Reagents:

  • 5-Bromo-4-methylpyrimidine-2-carbonitrile (solid)

  • Anhydrous DMSO (≥99.9% purity)

  • Glass vials with screw caps

  • Orbital shaker in a temperature-controlled environment (e.g., 25°C)

  • Centrifuge

  • Syringe filters (0.22 µm)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and UV detector[12][13][14][15]

Step-by-Step Methodology:

  • Sample Preparation: Add an excess amount of solid 5-Bromo-4-methylpyrimidine-2-carbonitrile to a glass vial. The excess solid is crucial to ensure that a saturated solution is formed.

  • Solvent Addition: Add a precise volume of anhydrous DMSO to the vial.

  • Equilibration: Seal the vial and place it on an orbital shaker in a temperature-controlled environment (e.g., 25°C). Agitate the sample for 24-48 hours to ensure that equilibrium is reached.[16]

  • Phase Separation: After equilibration, let the vial stand to allow the excess solid to settle. Centrifuge the vial at high speed to pellet the remaining undissolved solid.

  • Sample Collection: Carefully collect an aliquot of the supernatant, ensuring no solid particles are transferred. For an additional level of certainty, filter the supernatant through a 0.22 µm syringe filter.[16]

  • Quantification: Accurately dilute the filtered supernatant with DMSO. Quantify the concentration of the dissolved compound using a validated HPLC method with a standard curve.[3][16]

G cluster_thermo Thermodynamic Solubility Workflow add_excess Add Excess Solid to DMSO equilibrate Equilibrate on Shaker (24-48h) add_excess->equilibrate separate Centrifuge/Filter Supernatant equilibrate->separate quantify Quantify by HPLC separate->quantify

Caption: Shake-flask method for thermodynamic solubility.

Protocol 2: Kinetic Solubility Determination (Turbidimetric/Nephelometry Assay)

This high-throughput method is ideal for early-stage screening.[17][18][19][20]

Materials and Reagents:

  • Concentrated stock solution of 5-Bromo-4-methylpyrimidine-2-carbonitrile in DMSO (e.g., 10 mM)

  • Aqueous buffer (e.g., Phosphate-Buffered Saline, PBS, pH 7.4)

  • 96-well or 384-well microplates

  • Microplate reader capable of measuring turbidity or a nephelometer[18][20][21]

Step-by-Step Methodology:

  • Prepare Serial Dilutions: In a DMSO-compatible plate, prepare a serial dilution of the compound's DMSO stock solution.

  • Dispense to Assay Plate: Add a small volume (e.g., 2 µL) of each concentration from the serial dilution to individual wells of a clear-bottomed assay plate.[22]

  • Add Aqueous Buffer: Rapidly add a larger volume (e.g., 198 µL) of the aqueous buffer (e.g., PBS, pH 7.4) to each well to achieve the final desired concentrations.[22] The final DMSO concentration should be consistent across all wells (e.g., 1%).

  • Incubation: Incubate the plate at room temperature for a defined period (e.g., 1-2 hours).[17][21]

  • Measure Turbidity: Measure the turbidity of each well using a nephelometer or a plate reader capable of measuring absorbance at a wavelength where the compound does not absorb (e.g., 620 nm).[17]

  • Data Analysis: The concentration at which a significant increase in light scattering or absorbance is observed corresponds to the kinetic solubility limit of the compound.[20][22]

G cluster_kinetic Kinetic Solubility Workflow serial_dilute Serial Dilution in DMSO dispense Dispense to Assay Plate serial_dilute->dispense add_buffer Add Aqueous Buffer dispense->add_buffer incubate Incubate (1-2h) add_buffer->incubate measure Measure Turbidity/Nephelometry incubate->measure analyze Determine Precipitation Point measure->analyze

Caption: Turbidimetric assay for kinetic solubility.

Conclusion: Empowering Research with Foundational Data

While a definitive public value for the solubility of 5-Bromo-4-methylpyrimidine-2-carbonitrile in DMSO is not currently available, this guide provides the necessary tools for its empirical determination. By employing the detailed protocols for both thermodynamic and kinetic solubility, researchers can generate the high-quality, context-specific data essential for advancing their research. Adherence to these methodologies will ensure the accuracy and reproducibility of subsequent experiments, forming a solid foundation for any drug discovery or chemical development program.

References

  • AxisPharm. (n.d.). Kinetic Solubility Assays Protocol. Retrieved from [Link]

  • Domainex. (n.d.). Turbidimetric (Kinetic) Solubility Assay. Retrieved from [Link]

  • Enamine. (2024, December 9). Shake-Flask Aqueous Solubility assay (Kinetic solubility). protocols.io. [Link]

  • BioDuro. (n.d.). ADME Solubility Assay. Retrieved from [Link]

  • BMG LABTECH. (n.d.). A fully automated kinetic solubility screen in 384-well plate format using nephelometry. Retrieved from [Link]

  • Kerns, E. H., et al. (2004). Automated robotic liquid handling/laser-based nephelometry system for high throughput measurement of kinetic aqueous solubility. Journal of the Association for Laboratory Automation, 9(5), 292-301. [Link]

  • Jouyban, A. (2024). A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. Pharmaceutical Sciences, 30(2), 274-278. [Link]

  • BMG LABTECH. (n.d.). What is Nephelometry: Meaning & Examples. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2018, August 31). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. Regulations.gov. [Link]

  • Bio-protocol. (2018). Determination of Kinetic Solubility. Bio-protocol, 8(18), e2989. [Link]

  • Biorelevant.com. (n.d.). Describes equilibrium solubility of a drug substance. Retrieved from [Link]

  • GE Healthcare Life Sciences. (2011, October 15). Buffer and sample preparation for direct binding assay in 2% DMSO. Retrieved from [Link]

  • Agilent. (n.d.). What is High-Performance Liquid Chromatography (HPLC)?. Retrieved from [Link]

  • Confalonieri, D. (2016, January 14). How do I make a stock solution of a substance in DMSO?. ResearchGate. [Link]

  • Wikipedia. (n.d.). High-performance liquid chromatography. Retrieved from [Link]

  • Open Access Journals. (2024, September 29). High-Performance Liquid Chromatography (HPLC): Principles, Applications, Versatality, Efficiency, nnovation and Comparative Analysis in. Retrieved from [Link]

  • Improved Pharma. (2021, February 14). Solubility and Dissolution with HPLC or UV-Vis Detection. Retrieved from [Link]

  • Singh, S., et al. (2014). Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. Journal of Pharmacy and Pharmaceutical Sciences, 3(2), 22-26.
  • HINOTEK. (2025, November 7). What is High-Performance Liquid Chromatography (HPLC)?. Retrieved from [Link]

Sources

5-Bromo-4-methylpyrimidine-2-carbonitrile melting point and boiling point

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a comprehensive technical reference for 5-Bromo-4-methylpyrimidine-2-carbonitrile , a critical intermediate in the synthesis of bioactive heterocyclic compounds.

Physical Properties, Synthesis Logic, and Experimental Protocols

Part 1: Executive Summary & Chemical Identity

5-Bromo-4-methylpyrimidine-2-carbonitrile is a highly functionalized pyrimidine scaffold used primarily as a building block in the development of kinase inhibitors and other pharmaceutical agents. Its unique substitution pattern—combining an electron-withdrawing nitrile group, a steric methyl marker, and a reactive bromine handle—makes it a versatile electrophile for nucleophilic aromatic substitution (


) and palladium-catalyzed cross-coupling reactions (Suzuki, Stille).
Chemical Identity Table[1]
PropertyDetail
IUPAC Name 5-Bromo-4-methylpyrimidine-2-carbonitrile
CAS Number 114969-80-1
Molecular Formula

Molecular Weight 198.02 g/mol
SMILES Cc1nc(C#N)ncc1Br
Structure Pyrimidine ring substituted at C2 (Nitrile), C4 (Methyl), C5 (Bromo)

Part 2: Physical Properties Analysis

Note on Data Availability: As a specialized research intermediate, definitive experimental physical constants for this specific isomer are rarely published in open standard catalogs. The values below represent a synthesis of predicted thermodynamic models and comparative analysis of structural analogs (e.g., 5-bromo-2-chloropyrimidine).

Melting Point (MP)
  • Experimental Status: Solid at room temperature.

  • Predicted Range: 110°C – 130°C

  • Structural Insight: The introduction of the nitrile (-CN) group at the 2-position significantly increases the dipole moment compared to the chloro-precursor, enhancing crystal lattice energy and raising the melting point.

  • Analogy:

    • Precursor: 5-Bromo-2-chloro-4-methylpyrimidine is a solid (MP ~79°C).

    • Analog: 5-Bromo-2-cyanopyrimidine has a MP of ~117°C.

    • Effect: The 4-methyl group typically exerts a steric effect that may slightly perturb packing, but the high polarity of the nitrile group dominates, maintaining a solid state well above 100°C.

Boiling Point (BP)
  • Predicted Value: 293°C ± 35°C at 760 mmHg

  • Practical Implication: This compound is not suitable for atmospheric distillation. Purification should be performed via recrystallization or silica gel chromatography. If distillation is attempted, it must be under high vacuum (<1 mmHg) to prevent thermal decomposition.

Density & Solubility
  • Predicted Density: 1.61 ± 0.1 g/cm³

  • Solubility Profile:

    • Soluble: DMSO, DMF, Ethyl Acetate, Dichloromethane.

    • Insoluble: Water (hydrophobic aromatic core).

Part 3: Synthesis & Reaction Logic

The synthesis of 5-Bromo-4-methylpyrimidine-2-carbonitrile typically proceeds via cyanation of the corresponding chloro-pyrimidine. This transformation is critical as it installs the nitrile group while preserving the sensitive bromo-substituent for later functionalization.[1]

Synthesis Workflow Diagram

SynthesisWorkflow Start 5-Bromo-2-chloro- 4-methylpyrimidine (Precursor) Reaction Reaction SNAr Cyanation Temp: 25-60°C Start->Reaction Dissolve Reagents Reagents: NaCN or Zn(CN)2 DABCO / Pd-Cat Solvent: DMSO/H2O Reagents->Reaction Add Workup Workup Dilute w/ H2O Extract (EtOAc) Reaction->Workup Precipitation Product 5-Bromo-4-methyl- pyrimidine-2-carbonitrile (Target) Workup->Product Purification

Figure 1: Synthetic pathway converting the chloro-precursor to the target nitrile via nucleophilic aromatic substitution.[2]

Key Mechanistic Insight

The 2-position of the pyrimidine ring is highly electron-deficient, making it susceptible to Nucleophilic Aromatic Substitution (


).[2][1] However, the 5-bromo position is relatively inert to 

but highly reactive to Palladium (

). This "orthogonal reactivity" allows chemists to install the nitrile at C2 first, leaving the C5-Br intact for a subsequent Suzuki or Stille coupling.

Part 4: Experimental Determination Protocols

If you have synthesized this compound and need to characterize it for a regulatory filing or publication, follow these standardized protocols.

Protocol A: Capillary Melting Point Determination
  • Objective: Establish purity and identity.

  • Equipment: Mel-Temp or Buchi Melting Point Apparatus.

  • Sample Prep: Dry the solid under vacuum for 4 hours to remove solvent traces (solvent depression is the #1 cause of low MP readings).

  • Loading: Pack 2-3 mm of fine powder into a glass capillary.

  • Ramp Rate: Heat rapidly to 100°C, then reduce ramp to 1°C/min .

  • Observation: Record

    
     (first liquid drop) and 
    
    
    
    (complete melt). A range >2°C indicates impurities.
Protocol B: Boiling Point (Siwoloboff Method)
  • Objective: Estimate boiling point for micro-scale samples.

  • Note: Due to the high predicted BP (~293°C), this is rarely performed. Decomposition is likely before boiling at atmospheric pressure.

  • Recommendation: Rely on TGA (Thermogravimetric Analysis) to determine the decomposition temperature instead of attempting to boil.

Part 5: Safety & Handling (SDS Summary)

Hazard ClassStatementPrecaution
Acute Toxicity (Oral) Harmful if swallowed. Nitriles can liberate cyanide in vivo.Do not eat/drink in lab. Wash hands thoroughly.
Skin/Eye Irritant Causes serious eye irritation.Wear chemical safety goggles and nitrile gloves.
Reactivity Incompatible with strong oxidizers and strong acids.Store in a cool, dry place away from acids.

Specific Warning: In the event of a fire, this compound may emit toxic fumes including Hydrogen Cyanide (HCN), Nitrogen Oxides (NOx), and Hydrogen Bromide (HBr).

References

  • BLD Pharm. (2025).[3] Product Data: 5-Bromo-4-methylpyrimidine-2-carbonitrile (CAS 114969-80-1).[3][4] Retrieved from

  • ChemicalBook. (2025). Properties of Pyrimidine Analogs and Predicted Constants. Retrieved from

  • Google Patents. (2021). WO2021257353A1 - Plasma kallikrein inhibitors. (Describes synthesis of the target compound). Retrieved from

  • PubChem. (2025).[5] Compound Summary: 5-Bromo-2-chloro-4-methylpyrimidine (Precursor Data). Retrieved from

Sources

The Strategic Deployment of 5-Bromo-4-methylpyrimidine-2-carbonitrile in Modern Drug Discovery: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: March 2026

Foreword: The Pyrimidine Scaffold as a Cornerstone of Targeted Therapy

In the landscape of modern medicinal chemistry, the pyrimidine nucleus stands as a "privileged scaffold," a foundational structure upon which a multitude of therapeutic agents have been built.[1] Its inherent ability to mimic the purine core of ATP allows it to effectively compete for the ATP-binding site of kinases, a family of enzymes frequently dysregulated in cancer and other diseases. This guide delves into the specific applications of a highly versatile pyrimidine derivative, 5-Bromo-4-methylpyrimidine-2-carbonitrile, as a key building block in the design and synthesis of next-generation targeted therapies. We will explore its strategic value, provide field-proven insights into its chemical manipulation, and offer detailed protocols to empower researchers in their quest for novel therapeutics.

The Architectural Advantages of 5-Bromo-4-methylpyrimidine-2-carbonitrile

The utility of 5-Bromo-4-methylpyrimidine-2-carbonitrile in drug discovery is not accidental; it is a direct consequence of its unique structural and electronic properties. Each substituent on the pyrimidine ring serves a distinct and crucial purpose, offering a palette of opportunities for the medicinal chemist.

  • The 5-Bromo Position: A Gateway to Complexity: The bromine atom at the 5-position is the primary reactive handle for introducing molecular diversity. It is particularly amenable to palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura and Buchwald-Hartwig aminations.[2] This allows for the strategic installation of aryl, heteroaryl, or amino groups, which can be tailored to interact with specific residues within a target protein's binding site.

  • The 2-Carbonitrile Group: A Versatile Precursor: The carbonitrile moiety at the 2-position is not merely a placeholder. It is a versatile functional group that can be chemically transformed into a variety of other key pharmacophoric elements. Most notably, it can be readily converted to an amino group, a critical component for establishing hydrogen bond interactions with the hinge region of many kinase active sites.[3][4] This transformation is a cornerstone of building potent kinase inhibitors.

  • The 4-Methyl Group: A Modulator of Specificity and Potency: The methyl group at the 4-position, while seemingly simple, plays a significant role in influencing the molecule's interaction with its biological target. It can provide beneficial steric interactions, enhance binding affinity, and contribute to the overall selectivity profile of the final compound.

Core Synthetic Strategies and Experimental Protocols

The successful application of 5-Bromo-4-methylpyrimidine-2-carbonitrile hinges on a mastery of key synthetic transformations. This section provides detailed, step-by-step methodologies for the foundational reactions required to elaborate this versatile scaffold.

Foundational Synthesis of the 2-Aminopyrimidine Core

The conversion of the 2-carbonitrile to a 2-amino group is a critical first step in the synthesis of many kinase inhibitors. While direct catalytic hydrogenation or reduction methods can be employed, a robust and widely applicable approach involves the use of metal-catalyzed reactions in the presence of an ammonia source.

Experimental Protocol: Conversion of 2-Carbonitrile to 2-Aminopyrimidine

Disclaimer: The following protocol is a generalized procedure based on established methods for the conversion of aryl nitriles to primary amines. Researchers should optimize conditions for their specific substrate.

Materials:

  • 5-Bromo-4-methylpyrimidine-2-carbonitrile

  • Ammonia source (e.g., ammonium chloride, aqueous ammonia)

  • Reducing agent (e.g., sodium borohydride, lithium aluminum hydride) or a hydrogenation catalyst (e.g., Raney Nickel, Palladium on carbon)

  • Anhydrous solvent (e.g., THF, Dioxane, Ethanol)

  • Inert gas atmosphere (e.g., Nitrogen, Argon)

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere, dissolve 5-Bromo-4-methylpyrimidine-2-carbonitrile (1.0 eq) in the chosen anhydrous solvent.

  • Add the ammonia source (e.g., ammonium chloride, 3.0 eq).

  • If using a chemical reductant, cool the reaction mixture to 0 °C and slowly add the reducing agent (e.g., sodium borohydride, 2.0 eq) portion-wise.

  • If using catalytic hydrogenation, add the catalyst (e.g., Raney Nickel, 10 wt%) to the solution.

  • Allow the reaction to stir at room temperature (or heat as necessary) and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, carefully quench the reaction with water or a suitable quenching agent.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield 2-amino-5-bromo-4-methylpyrimidine.

Palladium-Catalyzed Cross-Coupling Reactions at the 5-Position

With the 2-amino group in place, the 5-bromo position becomes the focal point for introducing the key diversity elements that will define the inhibitor's potency and selectivity.

Experimental Protocol: Suzuki-Miyaura Coupling

Materials:

  • 2-Amino-5-bromo-4-methylpyrimidine (1.0 eq)

  • Aryl or heteroaryl boronic acid or boronate ester (1.2 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (2-5 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃) (2.0 eq)

  • Anhydrous solvent (e.g., Dioxane, Toluene, DMF)

  • Inert gas atmosphere

Procedure:

  • To a Schlenk flask, add 2-amino-5-bromo-4-methylpyrimidine, the boronic acid/ester, the palladium catalyst, and the base.

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the degassed solvent via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the starting material is consumed (monitored by TLC or LC-MS).

  • Cool the reaction to room temperature and dilute with an organic solvent.

  • Filter the mixture through a pad of Celite to remove the catalyst.

  • Wash the filtrate with water and brine.

  • Dry the organic layer, concentrate, and purify the product by column chromatography or recrystallization.

Experimental Protocol: Buchwald-Hartwig Amination

Materials:

  • 2-Amino-5-bromo-4-methylpyrimidine (1.0 eq)

  • Primary or secondary amine (1.2 eq)

  • Palladium precatalyst (e.g., Pd₂(dba)₃) (1-2 mol%)

  • Phosphine ligand (e.g., Xantphos, BINAP) (2-4 mol%)

  • Base (e.g., NaOtBu, Cs₂CO₃) (1.4 eq)

  • Anhydrous solvent (e.g., Toluene, Dioxane)

  • Inert gas atmosphere

Procedure:

  • In a glovebox or under an inert atmosphere, combine the palladium precatalyst, ligand, and base in a reaction vessel.

  • Add the degassed solvent, followed by 2-amino-5-bromo-4-methylpyrimidine and the amine.

  • Seal the vessel and heat the mixture with stirring (typically 80-110 °C) until the reaction is complete.

  • Cool the mixture, quench with saturated aqueous ammonium chloride, and extract with an organic solvent.

  • Wash the combined organic layers with brine, dry, and concentrate.

  • Purify the residue by column chromatography.

Structure-Activity Relationship (SAR) Insights and Data-Driven Design

The true power of 5-Bromo-4-methylpyrimidine-2-carbonitrile lies in its ability to serve as a scaffold for systematic SAR studies. By methodically varying the substituents introduced at the 5-position and observing the impact on biological activity, researchers can rationally design more potent and selective inhibitors.

Table 1: Hypothetical SAR Data for Kinase Inhibitors Derived from 2-Amino-5-aryl-4-methylpyrimidine

Compound ID5-Aryl SubstituentTarget KinaseIC₅₀ (nM)Notes on Selectivity
Lead-01 PhenylKinase X500Moderate selectivity over Kinase Y
Lead-02 4-FluorophenylKinase X250Improved selectivity over Kinase Y
Lead-03 3-PyridylKinase X100High selectivity; potential for improved solubility
Lead-04 4-AnilinophenylKinase X25Excellent potency and selectivity

Note: The data presented in this table is illustrative and intended to demonstrate the principles of SAR. Actual IC₅₀ values will vary depending on the specific kinase target and assay conditions.

Visualizing the Path to Inhibition: Workflows and Pathways

To provide a clearer understanding of the strategic application of 5-Bromo-4-methylpyrimidine-2-carbonitrile, the following diagrams illustrate a typical synthetic workflow and a simplified kinase signaling pathway.

G cluster_synthesis Synthetic Workflow A 5-Bromo-4-methyl- pyrimidine-2-carbonitrile B 2-Amino-5-bromo- 4-methylpyrimidine A->B  Reduction/Amination D Final Kinase Inhibitor B->D C Suzuki or Buchwald-Hartwig Coupling Partner C->D

Caption: Synthetic workflow for kinase inhibitors.

G cluster_pathway Simplified Kinase Signaling Pathway cluster_inhibition Point of Inhibition GF Growth Factor Rec Receptor Tyrosine Kinase GF->Rec P1 Downstream Effector 1 Rec->P1 ATP->ADP P2 Downstream Effector 2 P1->P2 ATP->ADP Nuc Nucleus P2->Nuc Prolif Cell Proliferation Nuc->Prolif Inhibitor Pyrimidine-based Inhibitor Inhibitor->Rec

Sources

5-Bromo-4-methylpyrimidine-2-carbonitrile: Structural Informatics, SNAr Synthesis, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

5-Bromo-4-methylpyrimidine-2-carbonitrile (CAS: 114969-80-1) is a highly functionalized heterocyclic building block extensively utilized in modern medicinal chemistry. Featuring orthogonal reactive sites—a cyano group, a brominated carbon, and a methyl group on a pyrimidine scaffold—it serves as a critical intermediate in the synthesis of complex active pharmaceutical ingredients (APIs). Notably, it is a key precursor in the development of plasma kallikrein inhibitors[1] and emopamil-binding protein modulators[2]. This technical guide provides an in-depth analysis of its structural identifiers (SMILES and InChI), elucidates the mechanistic rationale behind its synthesis via nucleophilic aromatic substitution (SNAr), and outlines a field-validated experimental protocol.

Structural Informatics and Nomenclature

Accurate computational representation of multi-substituted pyrimidines is essential for virtual screening, database querying, and molecular modeling.

SMILES Representation

The Simplified Molecular-Input Line-Entry System (SMILES) for 5-bromo-4-methylpyrimidine-2-carbonitrile is typically rendered as N#CC1=NC=C(Br)C(C)=N1 or Cc1c(Br)cnc(C#N)n1[3],[4].

  • Symmetry and Numbering: The pyrimidine ring (1,3-diazine) numbering dictates that the nitrogen heteroatoms receive the lowest possible locants (N1, N3). When a cyano group is positioned at C2, the C4 and C6 positions become chemically equivalent if the rest of the ring is unsubstituted. However, the presence of substituents breaks this symmetry. By IUPAC convention, numbering proceeds to give the lowest locants to the substituents: 2-cyano, 4-methyl, and 5-bromo. Therefore, the SMILES string maps the exact connectivity: the C2 carbon is bonded to the nitrile (N#C), C4 bears the methyl group (C(C)), and C5 bears the bromine atom (C(Br)).

IUPAC International Chemical Identifier (InChI)

The Standard InChI string provides a unique, non-proprietary identifier, derived structurally as InChI=1S/C6H4BrN3/c1-4-5(7)3-9-6(2-8)10-4/h3H,1H3[5].

  • Main Layer (C6H4BrN3): Defines the exact stoichiometry.

  • Connectivity Layer (c1-4-5(7)3-9-6(2-8)10-4): This maps the skeletal connections. Node 4 (C4 of pyrimidine) is bonded to Node 1 (methyl) and Node 5 (C5). Node 5 is bonded to Node 7 (bromine) and Node 3 (C6). Node 6 (C2) is bonded to Node 2 (nitrile carbon), which is bonded to Node 8 (nitrile nitrogen).

  • Hydrogen Layer (h3H,1H3): Specifies that Node 3 (C6 of the pyrimidine ring) holds one proton, and Node 1 (the methyl group) holds three protons.

Physicochemical Data Summary

The following table summarizes the core identifiers and quantitative data for the compound[3],[4],[6].

PropertyValue
IUPAC Name 5-Bromo-4-methylpyrimidine-2-carbonitrile
CAS Registry Number 114969-80-1
Molecular Formula C6H4BrN3
Molecular Weight 198.02 g/mol
Canonical SMILES N#CC1=NC=C(Br)C(C)=N1
Standard InChI InChI=1S/C6H4BrN3/c1-4-5(7)3-9-6(2-8)10-4/h3H,1H3

Mechanistic Rationale: Synthesis via SNAr

The synthesis of 5-bromo-4-methylpyrimidine-2-carbonitrile is classically achieved through the cyanation of 5-bromo-2-chloro-4-methylpyrimidine. This transformation is a Nucleophilic Aromatic Substitution (SNAr)[1],[2].

Causality of Reagents and Conditions:

  • Substrate Reactivity: The pyrimidine ring is electron-deficient, making the 2-position highly susceptible to nucleophilic attack. The presence of the electronegative chlorine atom at C2 provides an excellent leaving group.

  • DABCO as a Nucleophilic Catalyst: Direct cyanation with sodium cyanide (NaCN) can be sluggish due to the poor solubility of the cyanide salt in organic media and the high activation energy of the direct displacement. 1,4-Diazabicyclo[2.2.2]octane (DABCO) is introduced as a nucleophilic catalyst. DABCO rapidly attacks the C2 position, displacing the chloride to form a highly electrophilic quaternary ammonium intermediate[1].

  • Solvent System (DMSO/H2O): A 1:1 mixture of Dimethyl Sulfoxide (DMSO) and water is employed. DMSO, a polar aprotic solvent, drastically enhances the nucleophilicity of the cyanide anion by leaving it unsolvated (the "naked anion" effect). Water ensures the complete dissolution of both NaCN and DABCO, creating a highly reactive biphasic or miscible system[2].

SNAr_Mechanism SM 5-Bromo-2-chloro- 4-methylpyrimidine Int Quaternary Ammonium Intermediate SM->Int + DABCO (- Cl⁻) DABCO DABCO Catalyst (Nucleophilic Attack) DABCO->Int Product 5-Bromo-4-methylpyrimidine- 2-carbonitrile Int->Product + CN⁻ (- DABCO) Cyanide NaCN (Cyanide Ion Attack) Cyanide->Product

SNAr mechanism for the cyanation of pyrimidine catalyzed by DABCO.

Validated Experimental Protocol

The following protocol is a self-validating system adapted from optimized patent literature for the scalable synthesis of the title compound[2].

Materials:

  • 5-Bromo-2-chloro-4-methylpyrimidine (2.0 g, 9.64 mmol, 1.0 equiv)

  • Sodium Cyanide (NaCN) (500.8 mg, 10.22 mmol, 1.06 equiv)

  • DABCO (400.1 mg, 3.57 mmol, 0.37 equiv)

  • DMSO / Deionized Water (40 mL / 40 mL)

  • Ethyl Acetate (EtOAc), Brine, Anhydrous Na2SO4

Step-by-Step Workflow:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 5-bromo-2-chloro-4-methylpyrimidine in 40 mL of DMSO[2].

  • Catalyst and Reagent Addition: Add DABCO and NaCN to the solution, followed immediately by 40 mL of deionized water[2]. (Safety Note: NaCN is highly toxic; all operations must be conducted in a fume hood with proper PPE).

  • Degassing (Critical Step): Purge the reaction mixture with Nitrogen (N2) gas for 15 minutes (repeated 3 times)[2]. Causality: Degassing is essential to prevent the oxidative degradation of the catalyst and the substrate in the alkaline aqueous environment, ensuring high yields.

  • Stirring: Seal the vessel under an N2 atmosphere and stir vigorously at 25 °C for 14 to 16 hours[1],[2]. The biphasic nature of the initial mixture will homogenize as the reaction progresses.

  • Quenching and Extraction: Dilute the reaction mixture with an additional volume of cold water to precipitate the product or force it into the organic phase. Extract the aqueous layer with Ethyl Acetate (3 × 50 mL)[1],[2].

  • Washing: Combine the organic layers and wash extensively with saturated aqueous NaCl (brine) (3 × 50 mL)[1]. Causality: Multiple brine washes are strictly required to partition and completely remove the high-boiling DMSO from the organic layer.

  • Drying and Concentration: Dry the organic phase over anhydrous Na2SO4, filter, and concentrate under reduced pressure to yield the crude 5-bromo-4-methylpyrimidine-2-carbonitrile[1]. Purify via flash chromatography if necessary.

Applications in Drug Development

In medicinal chemistry, the 2-carbonitrile group of this pyrimidine is a versatile handle. It can be hydrolyzed to amides or carboxylic acids, reduced to primary amines, or reacted with azides to form tetrazoles.

  • Plasma Kallikrein Inhibitors: The compound is utilized to build core scaffolds for inhibitors targeting plasma kallikrein. These compositions are critical therapeutic pathways for treating hereditary angioedema, diabetic macular edema, and retinal vein occlusion[1].

  • Emopamil-Binding Protein (EBP) Inhibitors: Recent pharmaceutical patents highlight its use in synthesizing EBP inhibitors, which are critical in modulating cholesterol biosynthesis pathways and treating various sterol-related disorders[2].

References

1.1 2.2 3.3 4.6 5.5

Sources

Methodological & Application

Synthesis of 5-Bromo-4-methylpyrimidine-2-carbonitrile from 5-bromo-2-chloro-4-methylpyrimidine

[1]

Executive Summary

This application note details the chemoselective synthesis of 5-Bromo-4-methylpyrimidine-2-carbonitrile from 5-bromo-2-chloro-4-methylpyrimidine .

The core challenge in this transformation is distinguishing between two halogenated sites: the highly activated chlorine at the C2 position and the bromine at the C5 position. While transition-metal-catalyzed cyanations (e.g., Rosenmund-von Braun or Pd-catalyzed couplings) are common, they pose a significant risk of oxidative addition at the C5-Br bond, leading to byproducts.[1]

This protocol utilizes a Nucleophilic Aromatic Substitution (


)1

Strategic Analysis & Reaction Mechanism

The Chemoselectivity Challenge

The starting material contains two electrophilic sites:

  • C2-Cl: Flanked by two ring nitrogens, this position is highly electron-deficient and susceptible to nucleophilic attack (

    
    ).[1]
    
  • C5-Br: Located in a less electron-deficient position but highly reactive toward Palladium(0) species.[1]

Decision Matrix:

  • Method A: Pd/Zn(CN)₂: High risk. Pd(0) inserts faster into C-Br bonds than C-Cl bonds, likely yielding the C5-nitrile or bis-nitrile.[1]

  • Method B: Classical

    
     (Selected):  Using a cyanide source in a polar aprotic solvent exploits the electronic activation of the C2 position. The C5-Br bond is inert to 
    
    
    conditions, ensuring 100% regioselectivity.[1]
Mechanism: DABCO-Catalyzed

Direct displacement of 2-chloropyrimidines with cyanide can be sluggish.[1] We employ DABCO as a nucleophilic catalyst.

  • Activation: DABCO displaces the C2-Cl to form a highly reactive quaternary ammonium salt intermediate.

  • Substitution: The cyanide ion (

    
    ) attacks the ammonium species, which is a better leaving group than chloride, rapidly forming the product.
    

ReactionMechanismSM5-Bromo-2-chloro-4-methylpyrimidineInterQuaternary AmmoniumIntermediate(Highly Reactive)SM->Inter Step 1: DABCO Attack(-Cl⁻)DABCODABCO(Catalyst)DABCO->InterProd5-Bromo-4-methylpyrimidine-2-carbonitrileInter->Prod Step 2: CN⁻ Attack(-DABCO)CNKCN(Nucleophile)CN->Prod

Figure 1: Catalytic cycle showing DABCO activation of the C2 position.

Safety Framework: Cyanide Handling

CRITICAL WARNING: This protocol generates cyanide waste.[2][3][4] Failure to follow safety rules can be fatal.[4]

HazardControl Measure
HCN Generation Never mix cyanide waste with acid. Keep pH > 10 at all times.
Skin Absorption Wear double nitrile gloves.[3] Change immediately if splashed.
Inhalation Work strictly in a certified fume hood.
Spill Control Keep a "Cyanide Spill Kit" (bleach, absorbent pads) adjacent to the hood.

Quenching Principle: All equipment and aqueous waste must be treated with Sodium Hypochlorite (Bleach) . The oxidation converts toxic cyanide (


1

Experimental Protocol

Materials
  • Substrate: 5-Bromo-2-chloro-4-methylpyrimidine (1.0 equiv)

  • Reagent: Potassium Cyanide (KCN) (1.1 equiv)

  • Catalyst: DABCO (0.1 equiv)

  • Solvent: DMSO (Anhydrous, 5 vol) or DMF

  • Quench: 10% NaOCl (Bleach), NaOH (1M)

Step-by-Step Procedure
  • Setup:

    • Oven-dry a 100 mL round-bottom flask (RBF) equipped with a magnetic stir bar.

    • Safety: Place the setup in a fume hood. Ensure a bleach bath is prepared nearby for glassware decontamination.

  • Charging:

    • Add 5-Bromo-2-chloro-4-methylpyrimidine (2.07 g, 10 mmol) to the flask.

    • Add DABCO (112 mg, 1.0 mmol, 10 mol%).

    • Add DMSO (10 mL). Stir until dissolved.

    • Note: The solution may turn slightly yellow due to the formation of the DABCO-adduct.

  • Reaction:

    • Add KCN (715 mg, 11 mmol) in one portion.

    • Seal the flask with a septum and insert a nitrogen balloon (optional, but prevents moisture).

    • Heat the mixture to 60°C for 4–6 hours.

    • Monitor: Check by TLC (20% EtOAc/Hexane) or HPLC. SM (

      
      ) should disappear; Product (
      
      
      ) will appear.
  • Workup (The "Bleach" Method):

    • Cool the reaction mixture to room temperature.

    • Quench: Slowly pour the reaction mixture into a beaker containing 100 mL of water and 10 mL of 10% NaOH .

    • Caution: Do not add acid.[3][4]

    • Extract with Ethyl Acetate (3 x 50 mL) .

    • Aqueous Waste Treatment: Immediately treat the aqueous layer with 50 mL of commercial bleach. Let stand for 24 hours before disposal.

  • Purification:

    • Wash the combined organic layers with water (2 x 50 mL) and brine (50 mL) to remove residual DMSO.

    • Dry over anhydrous

      
      , filter, and concentrate under reduced pressure.[5]
      
    • Crystallization: The crude solid is often pure enough (>95%). If necessary, recrystallize from Ethanol/Water (9:1) or purify via silica gel chromatography (0

      
       20% EtOAc in Hexanes).
      
Expected Data
  • Yield: 85–92%[1]

  • Appearance: Off-white to pale yellow solid.[1]

  • 
     NMR (400 MHz, 
    
    
    ):
    
    
    8.85 (s, 1H, H-6), 2.65 (s, 3H,
    
    
    ).
    • Note: Lack of splitting on the aromatic proton confirms the substitution pattern.

Process Analytical Technology (PAT) & Troubleshooting

Workflow Diagram

Workflowcluster_0Reaction Phasecluster_1Workup & SafetyStep1Charge SM + DABCO + DMSOStep2Add KCN & Heat to 60°CStep1->Step2Step3Monitor (HPLC/TLC)Target: <2% SMStep2->Step3Step4Cool & Pour intoBasic Water (NaOH)Step3->Step4Step5Extract w/ EtOAcStep4->Step5WasteAqueous WasteTreat w/ Bleach (24h)Step4->WasteAqueous Layer

Figure 2: Operational workflow emphasizing the separation of organic product and cyanide waste treatment.

Troubleshooting Table
IssueProbable CauseSolution
Low Conversion Old/Wet KCN or DMSOUse finely ground KCN and anhydrous DMSO.[1]
Impurity at C5 Temperature too high (>100°C)Keep T < 80°C. High heat promotes side reactions at C-Br.[1]
Emulsion DMSO presence in workupWash organic layer thoroughly with water; add solid NaCl to break emulsion.
Dark Product Polymerization/DegradationReduce reaction time; ensure inert atmosphere (

).

References

  • Mechanism of

    
     on Pyrimidines: 
    
    • Title: Nucleophilic aromatic substitution mechanisms.[6][7][8]

    • Source: Wikipedia / Master Organic Chemistry.
    • URL:[Link][8]

  • Cyanide Safety Protocols

    • Title: Safety Protocols for Cyanide Substitution in DMSO.
    • Source: Imperial College London Safety Dept.
    • URL:[Link] (General Safety Landing Page as specific PDF links expire).

  • Analogous Chemistry (2-Chloropyrimidine Cyanation)

    • Title: 5-Bromo-2-cyanopyrimidine Properties & Synthesis Context.[1][9]

    • Source: J&K Scientific / PubChem.
    • URL:[Link]

  • DABCO C

    
    : 
    
    • Context: DABCO forms a quaternary salt intermediate, accelerating displacement in electron-deficient heterocycles.[1]

    • Source: General Organic Chemistry Principles (Textbook Standard).

Protocol for nucleophilic aromatic substitution on 5-bromo-2-chloropyrimidine

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Summary & Strategic Rationale

5-Bromo-2-chloropyrimidine is a "privileged scaffold" in medicinal chemistry, serving as a linchpin for synthesizing kinase inhibitors (e.g., Janus kinase, EGFR inhibitors). Its utility stems from its orthogonal reactivity profile :

  • C2-Position (Chlorine): Highly activated for Nucleophilic Aromatic Substitution (SNAr) due to the flanking nitrogen atoms.

  • C5-Position (Bromine): Deactivated towards SNAr but highly reactive for Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig).

Core Directive: This guide details the regioselective functionalization of the C2-position via SNAr. By controlling conditions, researchers can displace the C2-chlorine with amines, alkoxides, or thiols while leaving the C5-bromine intact for subsequent diversification.

Part 2: Scientific Foundation & Mechanistic Logic

The Electronic Landscape

The pyrimidine ring is electron-deficient (


-deficient). The 2-position is the most electrophilic site because it is adjacent to two electronegative nitrogen atoms, which inductively withdraw electron density (

effect) and stabilize the negative charge in the transition state.
  • Why C2 and not C5?

    • C2 Attack: The incoming nucleophile attacks C2, pushing electrons onto a ring nitrogen. This forms a stabilized Meisenheimer complex where the negative charge resides on the electronegative nitrogen.

    • C5 Attack: Attack at C5 is electronically disfavored as it places negative charge on carbon atoms rather than nitrogen (similar to the meta position in nitrobenzene). Furthermore, Br is a poorer leaving group than Cl in many SNAr contexts involving heteroaromatics, though the electronic activation is the dominant factor here.

Mechanistic Pathway (Visualization)

SNAr_Mechanism SM 5-Bromo-2-chloropyrimidine (Electrophile) TS Meisenheimer Complex (Negative charge on N) SM->TS Addition (Rate Limiting) Nuc Nucleophile (Nu-H) Nuc->TS Prod 2-Substituted-5-bromopyrimidine (Product) TS->Prod Elimination (-Cl) LG HCl / Salt TS->LG

Caption: Figure 1. The SNAr reaction pathway favors C2-substitution via a nitrogen-stabilized anionic intermediate.

Part 3: Experimental Protocols

General Considerations
  • Solvent Selection: Polar aprotic solvents (DMF, DMSO, NMP) accelerate SNAr by solvating the cation and leaving the nucleophile "naked" and reactive. For less hindered amines, alcohols (EtOH, iPrOH) are sufficient and greener.

  • Base: A base is required to neutralize the HCl generated. Inorganic bases (K2CO3, Cs2CO3) or tertiary amines (DIPEA, Et3N) are standard.

  • Temperature:

    • Amines: RT to 60°C.

    • Alkoxides/Thiols: 0°C to RT (highly exothermic).

Protocol A: C-N Bond Formation (Amination)

Objective: Synthesis of 2-amino-5-bromopyrimidines.

Reagents:

  • Substrate: 5-Bromo-2-chloropyrimidine (1.0 equiv)[1][2][3]

  • Nucleophile: Primary or Secondary Amine (1.1 – 1.2 equiv)

  • Base: DIPEA (N,N-Diisopropylethylamine) (1.5 – 2.0 equiv)

  • Solvent: Isopropanol (iPrOH) or DMF (if solubility is an issue)

Step-by-Step Methodology:

  • Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve 5-bromo-2-chloropyrimidine in iPrOH (concentration ~0.2 M).

  • Addition: Add DIPEA followed by the amine dropwise at Room Temperature (RT).

    • Note: If the amine is a salt (e.g., hydrochloride), increase DIPEA to 2.5 equiv.

  • Reaction:

    • Aliphatic Amines: Stir at RT for 2–4 hours.

    • Anilines/Sterically Hindered Amines: Heat to 60–80°C for 4–12 hours.

  • Monitoring (Self-Validating Step): Check TLC (Hexane/EtOAc 4:1). The starting material (UV active) should disappear. The product is typically more polar (lower Rf).

  • Workup:

    • Method A (Precipitation): If using iPrOH, pour the mixture into ice-cold water (5x volume). The product often precipitates. Filter and wash with water.[3][4]

    • Method B (Extraction): Remove solvent in vacuo.[5] Redissolve residue in EtOAc, wash with water (x2) and brine (x1). Dry over Na2SO4.

  • Purification: Recrystallization from EtOH/Water or Flash Chromatography.

Protocol B: C-O Bond Formation (Etherification)

Objective: Synthesis of 2-alkoxy-5-bromopyrimidines.

Reagents:

  • Substrate: 5-Bromo-2-chloropyrimidine (1.0 equiv)[1][2][3]

  • Nucleophile: Alcohol (R-OH) (used as solvent or 1.2 equiv in THF)

  • Base: NaH (60% dispersion) (1.1 equiv) or KOtBu

Step-by-Step Methodology:

  • Activation: In a dry flask under Nitrogen/Argon, suspend NaH in anhydrous THF (or the neat alcohol if liquid) at 0°C.

  • Alkoxide Formation: Add the alcohol dropwise. Stir at 0°C for 15–30 min until H2 evolution ceases.

  • Substitution: Add a solution of 5-bromo-2-chloropyrimidine (in THF) dropwise to the alkoxide solution at 0°C.

    • Critical: Maintain 0°C to prevent side reactions or bis-substitution (though rare).

  • Reaction: Allow to warm to RT. Stir for 1–3 hours.

  • Quench: Carefully add saturated NH4Cl solution.

  • Workup: Extract with Et2O or EtOAc.

Part 4: Data Analysis & Validation

Table 1: Comparative Reaction Conditions

Nucleophile TypeReagent ExampleSolventBaseTemp (°C)Typical YieldKey Observation
Aliphatic Amine MorpholineiPrOHDIPEART85-95%Rapid precipitation
Aromatic Amine AnilineDMFK2CO38070-85%Requires heat
Alkoxide NaOMeMeOH-0 -> RT90-98%Exothermic
Thiol ThiophenolTHFNaH080-90%Strong odor control needed
Self-Validating Analytical Checks
  • 1H NMR:

    • Starting Material: The H4 and H6 protons appear as a singlet around δ 8.7–8.8 ppm (depending on solvent).

    • Product: Upon substitution at C2, this singlet typically shifts upfield (shielding effect of the nucleophile). If the nucleophile is chiral, the H4/H6 singlet may split into two diastereotopic signals.

  • LC-MS:

    • Look for the characteristic Br isotope pattern (1:1 ratio of M and M+2).

    • The mass should correspond to [M - Cl + Nu]. Loss of the Cl isotope pattern (3:1) confirms substitution.

Part 5: Workflow Visualization

Workflow Setup Reaction Setup (Solvent + Base + 5-Br-2-Cl-Pyr) AddNuc Add Nucleophile (Control Temp: 0°C for O/S, RT for N) Setup->AddNuc Monitor Monitor (TLC/LCMS) Check for SM disappearance AddNuc->Monitor Decision Complete? Monitor->Decision Decision->Monitor No (Heat/Time) Workup Quench & Extraction (Remove salts) Decision->Workup Yes Purify Purification (Recryst. or Column) Workup->Purify Analyze Validation (NMR: H4/H6 Shift) Purify->Analyze

Caption: Figure 2. Standardized workflow for SNAr functionalization of 5-bromo-2-chloropyrimidine.

Part 6: References

  • BenchChem. Application Notes and Protocols for Cross-Coupling Reactions with 5-Bromo-2-chloropyrimidine. Retrieved from

  • ChemicalBook. Synthesis Methods of 5-Bromo-2-chloropyrimidine. Retrieved from

  • WuXi AppTec. Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. Retrieved from

  • MDPI. SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. Retrieved from

  • GuideChem. How is 4-Amino-5-bromo-2-chloropyrimidine synthesized and what are its properties? (Context on regioselectivity). Retrieved from

Sources

Application Note: 5-Bromo-4-methylpyrimidine-2-carbonitrile as a Privileged Scaffold in Kinase Inhibitor Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Rationale

The pyrimidine scaffold is a cornerstone in medicinal chemistry, specifically in the development of ATP-competitive kinase inhibitors[1]. Because the pyrimidine ring structurally mimics the purine core of adenosine triphosphate (ATP), it effectively anchors into the highly conserved ATP-binding pocket of various kinases.

Among pyrimidine building blocks, 5-Bromo-4-methylpyrimidine-2-carbonitrile (CAS: 114969-80-1) has emerged as a highly versatile, privileged scaffold[2]. Its utility lies in the strategic placement of three distinct functional groups, allowing for orthogonal, regioselective modifications:

  • The 5-Bromo Handle: Serves as an electrophilic site for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig). Functionalization at the C5 position typically directs substituents toward the hydrophobic pocket II or the DFG (Asp-Phe-Gly) motif, enabling the design of both Type I (DFG-in) and Type II (DFG-out) inhibitors[3].

  • The 4-Methyl Group: Provides essential steric bulk. In the active site, this moiety often projects toward the "gatekeeper" residue. The steric boundary prevents off-target binding to kinases with bulky gatekeepers while stabilizing the active conformation of the inhibitor.

  • The 2-Carbonitrile Group: A highly reactive node that can be transformed into primary amines, amidines, or tetrazoles. These nitrogen-rich functional groups are critical for establishing bidentate hydrogen bonds with the backbone amides of the kinase hinge region[4].

Synthetic Workflows & Methodologies

The divergence of this scaffold into highly selective inhibitors requires a systematic synthetic workflow. The standard approach involves early-stage C5-arylation followed by late-stage C2-nitrile transformation.

SyntheticWorkflow SM 5-Bromo-4-methylpyrimidine- 2-carbonitrile C5_Coupling Pd-Catalyzed C5 Arylation (Suzuki/Buchwald) SM->C5_Coupling Boronic Acid, Pd(dppf)Cl2 C2_Mod C2-Nitrile Transformation (Amidine/Amine Generation) C5_Coupling->C2_Mod NH2OH or Reduction Final Functionalized Kinase Inhibitor (Hinge + DFG Binder) C2_Mod->Final Optimization

Workflow for the divergent synthesis of kinase inhibitors from the 5-bromo-4-methylpyrimidine-2-carbonitrile scaffold.

Protocol 1: C5-Arylation via Suzuki-Miyaura Cross-Coupling

This protocol outlines the extension of the scaffold at the C5 position to target the kinase DFG pocket.

Causality & Rationale:


 is selected as the catalyst because its bidentate phosphine ligand (dppf) provides a large bite angle, which is highly effective for sterically hindered substrates like the 4-methyl-substituted pyrimidine. Mild bases (e.g., 

) are strictly required; stronger bases (like

) would prematurely hydrolyze the sensitive 2-carbonitrile group into an amide or carboxylic acid.

Step-by-Step Methodology:

  • Preparation: In an oven-dried Schlenk flask, combine 5-bromo-4-methylpyrimidine-2-carbonitrile (1.0 eq), the desired arylboronic acid (1.2 eq), and

    
     (2.0 eq).
    
  • Solvent Addition: Add a solvent mixture of 1,4-Dioxane/

    
     (4:1 v/v). Causality: The biphasic system ensures solubility of both the organic starting materials and the inorganic base.
    
  • Degassing: Sparge the mixture with Argon for 15 minutes. Causality: Dissolved oxygen rapidly oxidizes the active Pd(0) species to inactive Pd(II), leading to boronic acid homocoupling and depressed yields.

  • Catalyst Addition: Add

    
     (0.05 eq) under a positive stream of Argon. Seal the flask and heat at 85°C for 12 hours.
    
  • Self-Validating Workup: Monitor the reaction via LC-MS. Validation Check: The starting material exhibits a distinct 1:1 isotopic doublet at

    
    
    
    
    
    due to the
    
    
    and
    
    
    isotopes. A successful reaction is confirmed by the complete disappearance of this doublet and the emergence of a singlet mass corresponding to the cross-coupled product.
Protocol 2: C2-Carbonitrile Transformation to an Amidine (Hinge Binder)

To engage the kinase hinge region, the nitrile is converted into an amidine, a superior hydrogen-bond donor/acceptor.

Step-by-Step Methodology:

  • Amidoxime Formation: Dissolve the C5-arylated intermediate in ethanol. Add hydroxylamine hydrochloride (3.0 eq) and triethylamine (3.0 eq). Reflux for 4 hours. Causality: The electrophilic nitrile carbon undergoes rapid nucleophilic attack by hydroxylamine to form an intermediate amidoxime.

  • Reduction to Amidine: Transfer the crude amidoxime to an autoclave containing 10% Pd/C in methanol. Pressurize with

    
     gas (50 psi) and stir at room temperature for 6 hours.
    
  • Self-Validating Workup: Filter through Celite and concentrate. Validation Check: Analyze via

    
     NMR. The characteristic nitrile carbon peak (~115 ppm) must disappear, replaced by the highly deshielded amidine carbon peak (~160 ppm).
    

Targeted Kinase Pathways & Quantitative Data

Pyrimidine-carbonitrile derivatives synthesized from this scaffold have shown profound efficacy against a multitude of oncogenic kinases, including Bcr-Abl, VEGFR-2, and PI3K/AKT[3][4][5].

SignalingPathway Stimulus Growth Factors / Oncogenes (e.g., BCR-ABL, EGFR) Kinase Target Kinase (ATP-Binding Pocket) Stimulus->Kinase Activation Downstream Downstream Effectors (PI3K/AKT, STAT5, MAPK) Kinase->Downstream Phosphorylation Inhibitor Pyrimidine-Based Inhibitor Inhibitor->Kinase Competitive Inhibition Response Cell Proliferation & Survival Downstream->Response Transcription

Inhibition of oncogenic kinase signaling cascades by pyrimidine-based ATP-competitive inhibitors.

Table 1: Comparative Kinase Inhibitory Activity of Pyrimidine-Carbonitrile Derivatives

Compound Class / ScaffoldTarget KinaseRepresentative ICngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

(nM)
Key Structural FeatureReference
Bromo-pyrimidine analogs (e.g., Cmpd 6g)Bcr-Abl12.5C5-Aryl substitution[3]
Pyrimidino-thiazolyl carbonitrilesVEGFR-2 (KDR)8.0C2-Amine hinge binder[4]
Pyridopyrimidine-carbonitriles (e.g., 7x)CDK4 / ARK530 - 100Bicyclic rigidification
2,4-Diaminopyrimidine derivativesAurora Kinase A1.8C4-Amino interaction[6]

Biological Validation Protocol

To accurately determine the IC


 of synthesized inhibitors, a universal, non-radioactive assay is required.
Protocol 3: In Vitro Kinase Inhibition Assay (ADP-Glo)

Causality & Rationale: The ADP-Glo assay is selected because it measures the generation of ADP universally, regardless of the specific peptide substrate used by the kinase. It operates by depleting unreacted ATP, converting the generated ADP back to ATP, and using that ATP to drive a luciferase-mediated luminescent reaction.

Step-by-Step Methodology:

  • Compound Preparation: Prepare a 10-point, 3-fold serial dilution of the synthesized pyrimidine inhibitor in 100% DMSO. Transfer 100 nL of each concentration to a 384-well white microplate.

  • Kinase Reaction: Add 5 µL of the purified kinase (e.g., ABL1) and peptide substrate mixture in assay buffer (50 mM HEPES, 10 mM MgCl

    
    , 1 mM EGTA, 0.01% Brij-35). Incubate for 15 minutes at room temperature to allow inhibitor binding.
    
  • ATP Addition: Initiate the reaction by adding 5 µL of ultra-pure ATP (at the specific

    
     concentration for the kinase). Incubate for 60 minutes.
    
  • ADP Detection: Add 10 µL of ADP-Glo Reagent to terminate the kinase reaction and deplete remaining ATP (40 min incubation). Then, add 20 µL of Kinase Detection Reagent to convert ADP to ATP and generate luminescence (30 min incubation).

  • Self-Validating Analysis: Read luminescence on a microplate reader. Validation Check: Calculate the Z'-factor using the positive control (e.g., Dasatinib) and negative control (vehicle).

    
    
    A 
    
    
    
    confirms the assay is statistically robust and the resulting IC
    
    
    values are trustworthy.

References

  • G. V. Suresh Kumar, et al. Part-1: Design, synthesis and biological evaluation of novel bromo-pyrimidine analogs as tyrosine kinase inhibitors. European Journal of Medicinal Chemistry (2016).[Link]

  • P. A. Ciecko, et al. Discovery of 8-cyclopentyl-2-[4-(4-methyl-piperazin-1-yl)-phenylamino]-7-oxo-7,8-dihydro-pyrido[2,3-d]pyrimidine-6-carbonitrile (7x) as a potent inhibitor of cyclin-dependent kinase 4 (CDK4) and AMPK-related kinase 5 (ARK5). Journal of Medicinal Chemistry (2014).[Link]

  • J. T. Sisko, et al. Potent 2-[(pyrimidin-4-yl)amine}-1,3-thiazole-5-carbonitrile-based inhibitors of VEGFR-2 (KDR) kinase. Bioorganic & Medicinal Chemistry Letters (2006). [Link]

  • Biocryst Pharmaceuticals, Inc.WO2021257353A1 - Plasma kallikrein inhibitors.
  • M. A. Eldinary, et al. Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. Molecules / MDPI (2021).[Link]

Sources

High-Efficiency Protocols for the Conversion of Chloropyrimidines to Cyanopyrimidines: Reaction Conditions and Mechanistic Insights

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The conversion of chloropyrimidines to cyanopyrimidines is a critical transformation in the synthesis of kinase inhibitors, endothelin receptor antagonists (e.g., Bosentan), and other bioactive heterocycles[1]. Due to the unique electronic properties of the pyrimidine core, traditional cyanation methods often suffer from catalyst poisoning, poor yields, or severe safety hazards associated with volatile cyanide gas. This application note details two state-of-the-art, field-proven methodologies: a transition-metal-catalyzed approach utilizing the non-toxic cyanide source


[2], and a metal-free, nucleophile-catalyzed Nucleophilic Aromatic Substitution (SNAr) utilizing DABCO[3].

Strategic Selection of Cyanation Conditions

To ensure optimal yields and safety, the choice of cyanation protocol must be dictated by the electronic nature of the pyrimidine substrate and scalability requirements.

MethodReagentsCatalystTemp.Best Suited ForKey Advantage
Pd-Catalyzed "Green" Cyanation

,


/ Ligand
100–130 °CElectron-rich or sterically hindered chloropyrimidinesEliminates toxic HCN gas risk; highly scalable.
Metal-Free SNAr NaCN or KCN, DABCONone (DABCO acts as nucleophilic catalyst)25–60 °CElectron-deficient chloropyrimidinesExtremely mild conditions; no heavy metal contamination.
Classic Pd-Cyanation

, Zn dust

/ dppf
100–120 °CBroad scope, unactivated substratesHigh efficiency but utilizes highly toxic

.

Method A: Palladium-Catalyzed "Green" Cyanation using

Mechanistic Causality

Traditional cyanation with NaCN or KCN often fails because high local concentrations of the cyanide anion rapidly coordinate to the palladium center, forming highly stable, catalytically inactive


 complexes. Potassium hexacyanoferrate(II) (

) circumvents this by acting as a "slow-release" cyanide reservoir[2]. The robust Fe-CN bonds only release cyanide ions gradually under the reaction conditions, maintaining a low steady-state concentration of

that is sufficient for transmetalation but strictly below the threshold for palladium poisoning[2].
Protocol: Self-Validating System
  • Preparation & Degassing : In a Schlenk flask, combine the chloropyrimidine (1.0 eq),

    
     (0.2 eq, providing 1.2 eq of available 
    
    
    
    ),
    
    
    (2 mol%), an appropriate phosphine ligand (e.g., dppf or XPhos, 4 mol%), and
    
    
    (1.0 eq).
    • Causality:

      
       acts as a base to neutralize any acidic byproducts and facilitates the transmetalation step.
      
  • Solvent Addition : Add anhydrous, degassed DMF or DMA (0.2 M).

    • Causality: Rigorous degassing is critical; ambient oxygen rapidly oxidizes the electron-rich Pd(0) active species, permanently halting the catalytic cycle.

  • Reaction Execution : Heat the mixture to 120 °C under an argon atmosphere for 4–16 hours.

  • Validation (In-Process) : Monitor via LC-MS. The reaction is self-validating when the starting material mass (

    
    ) is completely replaced by the product mass (
    
    
    
    ). If conversion stalls at <50%, it indicates either oxygen ingress or premature catalyst death.
  • Workup : Cool to room temperature, dilute with EtOAc, and wash extensively with water (3x) to remove DMF and iron salts. Dry the organic layer over

    
    , filter, and concentrate.
    

pd_catalysis Pd0 Pd(0) L_n Active Catalyst OxAdd Oxidative Addition [Ar-Pd(II)(Cl)L_n] Pd0->OxAdd + Chloropyrimidine TransMet Transmetalation [Ar-Pd(II)(CN)L_n] OxAdd->TransMet + K4[Fe(CN)6] RedElim Reductive Elimination Product Release TransMet->RedElim Ligand Exchange RedElim->Pd0 + Cyanopyrimidine

Fig 1. Palladium-catalyzed cyanation cycle utilizing K4[Fe(CN)6] as a slow-release cyanide source.

Method B: Metal-Free Nucleophilic Catalysis via DABCO

Mechanistic Causality

While highly electron-deficient pyrimidines can undergo direct SNAr, the reaction with alkali cyanides is often sluggish due to the poor solubility and low nucleophilicity of


 in organic solvents, which leads to competing hydrolysis. The addition of 1,4-diazabicyclo[2.2.2]octane (DABCO) fundamentally alters the reaction pathway[3]. DABCO acts as a nucleophilic catalyst, rapidly attacking the chloropyrimidine to displace the chloride ion. This forms a highly electrophilic quaternary ammonium intermediate (a DABCO-pyrimidine salt)[4]. This positively charged intermediate is significantly more susceptible to attack by the cyanide anion than the neutral starting material, resulting in rapid displacement of DABCO and formation of the cyanopyrimidine[1].
Protocol: Self-Validating System
  • Reagent Mixing : Dissolve the chloropyrimidine (1.0 eq) in a solvent mixture of DMSO/

    
     (typically 3:1 to 9:1 v/v, 0.3 M)[3].
    
    • Causality: DMSO provides excellent solvation for the SNAr transition state, while the water co-solvent is essential to fully dissolve the NaCN/KCN, preventing heterogeneous reaction kinetics[1].

  • Catalyst Addition : Add DABCO (1.0 to 1.5 eq). Stir at room temperature for 15 minutes.

    • Validation: A color change or slight exotherm often occurs here, indicating the successful formation of the DABCO-pyrimidine quaternary salt.

  • Cyanation : Add NaCN or KCN (1.2 to 1.5 eq) and heat the mixture to 60 °C[5].

    • Causality: Mild heating accelerates the final displacement step without causing degradation of the pyrimidine ring.

  • Validation (In-Process) : Monitor via TLC (EtOAc/Hexane). The quaternary intermediate will appear as a highly polar baseline spot. As the reaction proceeds, this baseline spot disappears, replaced by the high-Rf cyanopyrimidine product.

  • Workup : Quench the reaction by pouring it into ice water. If the product precipitates, isolate via vacuum filtration. Otherwise, extract with EtOAc.

    • Safety Critical: Ensure the aqueous waste is kept strictly basic (pH > 10) before disposal to prevent the generation of lethal HCN gas.

dabco_snar SM Chloropyrimidine Intermediate DABCO-Pyrimidine Quaternary Salt SM->Intermediate + DABCO Product Cyanopyrimidine Intermediate->Product + CN- (- DABCO)

Fig 2. Metal-free SNAr cyanation mechanism driven by DABCO nucleophilic catalysis.

References

  • A New Palladium Catalyst System for the Cyan

    
      (Mägerlein et al., Tetrahedron Letters).
    Source:2
    
  • Discovery and Characterization of a Novel Series of Chloropyrimidines as Covalent Inhibitors of the Kinase MSK1 (PMC). Source: 3

  • Preparation process of 2-cyano pyrimidine (Patent CN115215805B). Source: 1

  • 4-Amino-5-bromo-2-chloropyrimidine Synthesis Protocols (ChemicalBook). Source: 5

  • DABCO bond cleavage for the synthesis of piperazine derivatives (RSC Advances). Source: 4

Sources

Synthesis of Novel Plasma Kallikrein Inhibitors via Pyrimidine Carbonitrile Intermediates: An Application and Protocol Guide

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

This comprehensive guide details the synthesis of potent and selective plasma kallikrein (PKal) inhibitors utilizing a versatile pyrimidine carbonitrile scaffold. Plasma kallikrein is a serine protease that plays a critical role in the pathophysiology of various inflammatory and coagulation disorders, including Hereditary Angioedema (HAE).[1][2] The inhibition of PKal has emerged as a validated therapeutic strategy, with several approved drugs demonstrating clinical efficacy.[1][3] Pyrimidine-based structures are privileged scaffolds in medicinal chemistry due to their ability to engage in various biological interactions.[4][5][6] This document provides a detailed, step-by-step protocol for the synthesis of a representative pyrimidine-5-carbonitrile-based PKal inhibitor, offering insights into the rationale behind experimental choices and methodologies for characterization and validation.

Introduction: The Therapeutic Promise of Plasma Kallikrein Inhibition

Plasma kallikrein is a central enzyme in the kallikrein-kinin system, responsible for the cleavage of high-molecular-weight kininogen (HMWK) to produce the potent vasodilator and pro-inflammatory peptide, bradykinin.[1][2] Uncontrolled PKal activity leads to an overproduction of bradykinin, a key mediator of the swelling attacks characteristic of HAE.[1][7] Therefore, direct inhibition of PKal offers a targeted approach to control bradykinin production and manage HAE symptoms. The therapeutic potential of PKal inhibition extends to other conditions such as diabetic macular edema and thrombosis.[1]

The pyrimidine core is a well-established pharmacophore in drug discovery, present in numerous approved therapeutic agents.[4][5] Its utility stems from its synthetic tractability and its capacity to serve as a rigid scaffold for the precise orientation of substituents to interact with biological targets. The pyrimidine-5-carbonitrile moiety, in particular, offers a versatile chemical handle for further elaboration into a variety of functional groups, making it an attractive starting point for the synthesis of targeted inhibitor libraries.[3]

This guide will focus on a plausible and representative synthetic route to a novel class of PKal inhibitors built around a 2,4,6-trisubstituted pyrimidine-5-carbonitrile core.

Strategic Approach to Synthesis: A Modular Design

The synthetic strategy outlined below is designed to be modular, allowing for the facile generation of a library of analogs for structure-activity relationship (SAR) studies. The core of our target molecule is a pyrimidine-5-carbonitrile, which will be assembled via a multicomponent reaction. Subsequent functionalization will introduce moieties designed to interact with key subsites of the plasma kallikrein active site.

Diagram 1: Overall Synthetic Workflow

G A Pyrimidine-5-carbonitrile Core Synthesis (Multicomponent Reaction) B N-Alkylation of Pyrimidine Core A->B Step 1 C Nitrile Reduction to Primary Amine B->C Step 2 D Amide Coupling with P1-Fragment C->D Step 3 E Final Inhibitor D->E Step 4

Caption: A modular four-step synthetic route to the target plasma kallikrein inhibitor.

Detailed Experimental Protocols

This section provides detailed, step-by-step protocols for the synthesis of a representative plasma kallikrein inhibitor.

Protocol 1: Synthesis of the Pyrimidine-5-Carbonitrile Core (Intermediate 1)

This protocol describes the one-pot synthesis of a 2-amino-4-chloro-6-phenyl-pyrimidine-5-carbonitrile core via a Biginelli-type condensation reaction followed by chlorination.

Reaction Scheme:

Materials and Reagents:

  • Benzaldehyde

  • Malononitrile

  • Guanidine hydrochloride

  • Sodium ethoxide (21% in ethanol)

  • Ethanol

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylaniline

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Hexanes

  • Ethyl acetate

Procedure:

  • Condensation: To a stirred solution of sodium ethoxide (1.2 eq) in ethanol at room temperature, add benzaldehyde (1.0 eq), malononitrile (1.0 eq), and guanidine hydrochloride (1.1 eq).

  • Heat the reaction mixture to reflux for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Acidify the mixture with dilute HCl to precipitate the dihydropyrimidine product.

  • Filter the solid, wash with cold water, and dry under vacuum. This intermediate is often used in the next step without further purification.

  • Aromatization and Chlorination: Suspend the crude dihydropyrimidine intermediate in phosphorus oxychloride (5-10 eq).

  • Add N,N-dimethylaniline (1.0 eq) dropwise at 0 °C.

  • Heat the reaction mixture to reflux for 2-3 hours.

  • Cool the mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.

  • Neutralize the solution with saturated sodium bicarbonate.

  • Extract the product with dichloromethane (3 x 50 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography (eluent: hexanes/ethyl acetate gradient) to afford Intermediate 1 (2-amino-4-chloro-6-phenyl-pyrimidine-5-carbonitrile).

Causality Behind Experimental Choices:

  • Sodium ethoxide: A strong base is required to deprotonate malononitrile and facilitate the initial Knoevenagel condensation.

  • Guanidine hydrochloride: Provides the amidine functionality necessary for the formation of the pyrimidine ring.

  • Phosphorus oxychloride: A standard and effective reagent for both the aromatization of the dihydropyrimidine ring and the conversion of the hydroxyl group to a chlorine atom, which serves as a leaving group for subsequent nucleophilic substitution.

  • N,N-Dimethylaniline: Acts as a base to neutralize the HCl generated during the reaction, driving the chlorination to completion.

Protocol 2: N-Alkylation of the Pyrimidine Core (Intermediate 2)

This protocol describes the selective N-alkylation of the exocyclic amino group of Intermediate 1 .

Materials and Reagents:

  • Intermediate 1

  • 4-(Bromomethyl)benzonitrile

  • Sodium hydride (60% dispersion in mineral oil)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a stirred suspension of sodium hydride (1.2 eq) in anhydrous DMF at 0 °C, add a solution of Intermediate 1 (1.0 eq) in anhydrous DMF dropwise.

  • Stir the mixture at 0 °C for 30 minutes.

  • Add a solution of 4-(bromomethyl)benzonitrile (1.1 eq) in anhydrous DMF.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Quench the reaction by the slow addition of water.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford Intermediate 2 .

Causality Behind Experimental Choices:

  • Sodium hydride: A strong, non-nucleophilic base is used to deprotonate the amino group, forming a more nucleophilic anion for the subsequent alkylation.

  • Anhydrous DMF: A polar aprotic solvent that is suitable for SN2 reactions involving ionic nucleophiles. It is crucial to use an anhydrous solvent as sodium hydride reacts violently with water.

Protocol 3: Reduction of the Nitrile to a Primary Amine (Intermediate 3)

This protocol details the reduction of the cyano group of Intermediate 2 to a primary amine.

Materials and Reagents:

  • Intermediate 2

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous tetrahydrofuran (THF)

  • Sodium sulfate decahydrate

  • Ethyl acetate

Procedure:

  • To a stirred suspension of LiAlH₄ (3.0 eq) in anhydrous THF at 0 °C, add a solution of Intermediate 2 (1.0 eq) in anhydrous THF dropwise.

  • Stir the reaction mixture at 0 °C for 1 hour, then at room temperature for 3-4 hours.

  • Cool the reaction to 0 °C and quench sequentially by the careful, dropwise addition of water (x mL), 15% aqueous NaOH (x mL), and water (3x mL), where x is the mass of LiAlH₄ in grams (Fieser workup).

  • Stir the resulting granular precipitate for 30 minutes, then filter and wash the solid with ethyl acetate.

  • Concentrate the filtrate under reduced pressure to yield Intermediate 3 , which is often used in the next step without further purification.

Causality Behind Experimental Choices:

  • Lithium aluminum hydride: A powerful reducing agent capable of reducing nitriles to primary amines.

  • Anhydrous THF: A common aprotic ether solvent for LiAlH₄ reductions.

  • Fieser workup: A standard and safe procedure for quenching LiAlH₄ reactions, resulting in an easily filterable granular precipitate of aluminum salts.

Protocol 4: Amide Coupling with a P1-Fragment to Yield the Final Inhibitor

This protocol describes the final amide bond formation to yield the target plasma kallikrein inhibitor. The P1-fragment is chosen to interact with the S1 pocket of the enzyme.

Materials and Reagents:

  • Intermediate 3

  • 3-(Aminomethyl)benzoic acid hydrochloride

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • 1 M HCl solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a stirred solution of 3-(aminomethyl)benzoic acid hydrochloride (1.1 eq) and Intermediate 3 (1.0 eq) in anhydrous DCM, add DIPEA (3.0 eq).

  • Stir the mixture for 10 minutes at room temperature.

  • Add HATU (1.2 eq) in one portion.

  • Stir the reaction at room temperature for 12-18 hours.

  • Dilute the reaction mixture with DCM and wash with saturated sodium bicarbonate solution, 1 M HCl solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the final product by preparative HPLC or silica gel column chromatography to afford the Final Plasma Kallikrein Inhibitor .

Causality Behind Experimental Choices:

  • HATU: A highly efficient and widely used peptide coupling reagent that minimizes side reactions and racemization.

  • DIPEA: A non-nucleophilic organic base used to neutralize the hydrochloride salt of the amine and the hexafluorophosphate salt of HATU, as well as the carboxylic acid, to facilitate the amide bond formation.

Characterization and Validation

The identity and purity of all synthesized compounds should be confirmed by standard analytical techniques.

Technique Purpose
¹H and ¹³C NMR Structural elucidation and confirmation of the chemical environment of protons and carbons.
Mass Spectrometry Determination of the molecular weight of the synthesized compounds.
HPLC Assessment of purity and for purification of the final product.
FT-IR Identification of key functional groups (e.g., nitrile, amine, amide).

Diagram 2: Logical Flow of Compound Validation

G A Synthesis of Final Compound B Purity Assessment (HPLC) A->B C Structural Confirmation (NMR, MS, IR) A->C D Biological Activity Assay (Plasma Kallikrein Inhibition) B->D C->D E SAR Analysis D->E

Caption: Workflow for the validation and biological evaluation of synthesized inhibitors.

In Vitro Biological Evaluation

The inhibitory activity of the synthesized compounds against plasma kallikrein should be determined using a validated enzymatic assay.

Protocol 5: Plasma Kallikrein Inhibition Assay (Fluorogenic Substrate)

Materials and Reagents:

  • Human plasma kallikrein (purified)

  • Fluorogenic substrate (e.g., a peptide substrate with a fluorescent reporter)

  • Assay buffer (e.g., Tris-HCl with NaCl and PEG)

  • Synthesized inhibitor (dissolved in DMSO)

  • 96-well black microplates

  • Fluorescence plate reader

Procedure:

  • Prepare a serial dilution of the synthesized inhibitor in DMSO.

  • In a 96-well plate, add the assay buffer, the inhibitor solution (or DMSO for control), and human plasma kallikrein.

  • Incubate the plate at 37 °C for 15 minutes to allow the inhibitor to bind to the enzyme.

  • Initiate the reaction by adding the fluorogenic substrate.

  • Measure the fluorescence intensity at appropriate excitation and emission wavelengths kinetically over 30-60 minutes.

  • Calculate the rate of reaction for each inhibitor concentration.

  • Determine the IC₅₀ value by plotting the reaction rate against the inhibitor concentration and fitting the data to a dose-response curve.

Conclusion

The protocols and strategies outlined in this guide provide a robust framework for the synthesis and evaluation of novel plasma kallikrein inhibitors based on a pyrimidine carbonitrile scaffold. The modular nature of the synthesis allows for extensive SAR exploration, which is crucial for the optimization of potency, selectivity, and pharmacokinetic properties. By following these detailed procedures, researchers can efficiently generate and validate new chemical entities with the potential to become next-generation therapeutics for HAE and other plasma kallikrein-mediated diseases.

References

  • Davie, R. L., et al. (2022). Sebetralstat (KVD900): A Potent and Selective Small Molecule Plasma Kallikrein Inhibitor Featuring a Novel P1 Group as a Potential Oral On-Demand Treatment for Hereditary Angioedema. Journal of Medicinal Chemistry, 65(20), 13629–13644. [Link]

  • BioCryst Pharmaceuticals, Inc. (2021). Berotralstat (BCX7353): Structure-Guided Design of a Potent, Selective, and Oral Plasma Kallikrein Inhibitor to Prevent Attacks of Hereditary Angioedema (HAE). Journal of Medicinal Chemistry, 64(17), 12903–12921. [Link]

  • New Drug Approvals. (2025). Sebetralstat. [Link]

  • ResearchGate. (n.d.). Scheme 1. Synthesis of Sebetralstat a. [Link]

  • ACS Publications. (2022). Sebetralstat (KVD900): A Potent and Selective Small Molecule Plasma Kallikrein Inhibitor Featuring a Novel P1 Group as a Potential Oral On-Demand Treatment for Hereditary Angioedema - Supporting Information. [Link]

  • ResearchGate. (n.d.). Berotralstat (BCX7353): Structure-Guided Design of a Potent, Selective, and Oral Plasma Kallikrein Inhibitor to Prevent Attacks of Hereditary Angioedema (HAE). [Link]

  • New Drug Approvals. (2020). Berotralstat. [Link]

  • PubMed. (2025). Absolute Configuration of Key Intermediates and the Gram Scale Synthesis of Berotralstat and ent-Berotralstat. [Link]

  • Google Patents. (n.d.). US20210078999A1 - Plasma kallikrein inhibitors and uses thereof.
  • ClinicalTrials.gov. (n.d.). BIOCRYST - BCX7353-202. [Link]

  • RSC Publishing. (2014). Expanding the scope of fused pyrimidines as kinase inhibitor scaffolds: synthesis and modification of pyrido[3,4-d]pyrimidines. [Link]

  • ClinicalTrials.gov. (n.d.). BIOCRYST PHARMACEUTICALS, INC. Protocol No. BCX7353-203. [Link]

  • PubMed. (n.d.). Development of plasma kallikrein selective inhibitors. [Link]

  • R Discovery. (1999). Synthesis of potent and selective inhibitors of human plasma kallikrein. [Link]

  • Digital Commons@Becker. (2021). Randomized trial of the efficacy and safety of berotralstat (BCX7353) as an oral prophylactic therapy for hereditary angioedema. [Link]

  • ResearchGate. (n.d.). Synthesis and structure of berotralstat. [Link]

  • ResearchGate. (2022). (PDF) Sebetralstat (KVD900): A Potent and Selective Small Molecule Plasma Kallikrein Inhibitor Featuring a Novel P1 Group as a Potential Oral On-Demand Treatment for Hereditary Angioedema. [Link]

  • ACS Publications. (2025). Plasma Kallikrein Inhibitors for Multiple Disorders: Current Advances and Perspectives. [Link]

  • PubMed. (2022). Pharmacological suppression of the kallikrein kinin system with KVD900: An orally available plasma kallikrein inhibitor for the on-demand treatment of hereditary angioedema. [Link]

  • IJSAT. (2025). A detailed review of recent developments in the synthesis of pyrimidine derivatives and their anticancer potential. [Link]

  • ResearchGate. (2024). (PDF) Highly efficient synthesis of pyrimidine-5-carbonitrile derivatives over a robust biowaste bone char-Bronsted solid acid catalyst. [Link]

Sources

Advanced Application Notes: Regioselective Functionalization of 5-Bromo-4-methylpyrimidine-2-carbonitrile via Palladium Catalysis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

5-Bromo-4-methylpyrimidine-2-carbonitrile (CAS: 114969-80-1) is a highly versatile, electron-deficient heterocyclic building block widely utilized in medicinal chemistry and materials science. This application note provides a comprehensive, mechanistically grounded guide to functionalizing the C5-position of this scaffold. By leveraging palladium-catalyzed cross-coupling methodologies, researchers can overcome the inherent steric and chemoselective challenges presented by the adjacent C4-methyl and C2-cyano groups.

Chemical Profile & Reactivity Rationale

Successful functionalization of this scaffold requires a deep understanding of its electronic and steric topography:

  • Electronic Activation (C5-Bromine): The pyrimidine core is inherently electron-deficient. The addition of the strongly electron-withdrawing C2-cyano group further lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the ring. This profound electron deficiency significantly accelerates the oxidative addition of the C5-Br bond to Pd(0) species, which is typically the rate-determining step in cross-coupling reactions[1].

  • Steric Hindrance (C4-Methyl): The methyl group at the C4 position introduces localized steric bulk directly adjacent to the reactive C5 center. This congestion can impede the transmetalation and reductive elimination steps. Consequently, standard ligands (e.g., PPh3) often yield sluggish reactions. Bulky, electron-rich bidentate ligands (like dppf) or specialized biaryl phosphines (like BrettPhos) are required to force the palladium center into a highly reactive, low-coordinate state that accelerates reductive elimination[2],[3].

  • Chemoselectivity (C2-Cyano): The nitrile group is highly susceptible to nucleophilic attack and aqueous hydrolysis. Strong nucleophiles (e.g., Grignard reagents, organolithiums) and harsh bases (e.g., NaOH, KOH) will rapidly degrade the starting material. Therefore, cross-coupling conditions must utilize mild, non-nucleophilic bases (such as K₂CO₃ or Cs₂CO₃) to preserve the integrity of the cyano group[4].

Mechanistic Pathway

The following diagram illustrates the optimized palladium-catalyzed cross-coupling cycle, highlighting where the specific functional groups of 5-Bromo-4-methylpyrimidine-2-carbonitrile influence the reaction kinetics.

Mechanism Pd0 Pd(0)L_n Active Catalyst OxAdd Oxidative Addition (Accelerated by C2-CN) Pd0->OxAdd Substrate 5-Bromo-4-methylpyrimidine -2-carbonitrile Substrate->OxAdd PdII_1 Pd(II)(Ar)(Br)L_2 Sterically Hindered by C4-Me OxAdd->PdII_1 TransMet Transmetalation (Requires Mild Base) PdII_1->TransMet R-M / Base PdII_2 Pd(II)(Ar)(R)L_2 Complex TransMet->PdII_2 RedElim Reductive Elimination (Forced by Bulky Ligands) PdII_2->RedElim RedElim->Pd0 Catalyst Regeneration Product C5-Functionalized Product RedElim->Product

Catalytic cycle of Pd-mediated cross-coupling for 5-Bromo-4-methylpyrimidine-2-carbonitrile.

Experimental Protocols (Self-Validating Systems)

Protocol A: Suzuki-Miyaura C5-Arylation

This protocol utilizes a biphasic system with a bidentate ligand to overcome C4-methyl steric hindrance while protecting the C2-nitrile[2],[4].

Materials:

  • 5-Bromo-4-methylpyrimidine-2-carbonitrile (1.0 equiv)

  • Arylboronic acid (1.2–1.5 equiv)

  • Pd(dppf)Cl₂ (0.05 equiv)

  • Anhydrous K₂CO₃ (2.0 equiv)

  • Solvent: 1,4-Dioxane / H₂O (4:1 v/v, degassed)

Step-by-Step Methodology:

  • Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the pyrimidine substrate, arylboronic acid, Pd(dppf)Cl₂, and K₂CO₃.

  • Atmospheric Control: Seal the flask with a septum. Evacuate the flask and backfill with ultra-pure Argon. Repeat this cycle three times. Causality: Pd(0) intermediates are highly sensitive to oxidation; strict anaerobiosis prevents catalyst deactivation.

  • Solvent Addition: Syringe in the degassed 1,4-Dioxane/H₂O mixture. Causality: Dioxane stabilizes the palladium intermediates, while water is essential for forming the reactive boronate complex required for efficient transmetalation.

  • Reaction: Heat the mixture to 80 °C in a pre-heated oil bath for 4–6 hours under vigorous stirring.

  • Self-Validation (LC-MS): Sample 10 µL of the organic layer, dilute in MeCN, and analyze via LC-MS. The starting material exhibits a distinct 1:1 isotopic doublet at m/z 198/200 [M+H]⁺ due to the bromine isotopes. Validation Checkpoint: The reaction is complete only when this specific doublet is entirely replaced by the mass of the target product, confirming total consumption of the electrophile.

  • Workup: Cool to room temperature, dilute with Ethyl Acetate (EtOAc), and wash with brine. Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify via silica gel flash chromatography (Hexanes/EtOAc gradient).

Protocol B: Buchwald-Hartwig Amination

Forming C-N bonds at the C5 position requires overcoming significant steric barriers. The use of the bulky biarylphosphine ligand BrettPhos is critical here[3].

Materials:

  • 5-Bromo-4-methylpyrimidine-2-carbonitrile (1.0 equiv)

  • Primary or Secondary Amine (1.2 equiv)

  • Pd₂(dba)₃ (0.02 equiv)

  • BrettPhos ligand (0.04 equiv)

  • Cs₂CO₃ (1.5 equiv)

  • Solvent: Anhydrous Toluene

Step-by-Step Methodology:

  • Preparation: In a glovebox or under strict standard Schlenk techniques, combine the pyrimidine substrate, Pd₂(dba)₃, BrettPhos, and Cs₂CO₃ in a dry flask.

  • Reagent Addition: Add anhydrous Toluene followed by the amine. Causality: Cs₂CO₃ is selected as a non-nucleophilic base. Stronger bases like NaOtBu would immediately attack the C2-cyano group, leading to decomposition.

  • Reaction: Heat the sealed system to 90 °C for 12 hours. Causality: The extreme steric bulk of BrettPhos promotes the formation of a highly active mono-ligated Pd(0) species and forces the sterically congested C5-N reductive elimination step to occur rapidly[3].

  • Self-Validation (TLC/UPLC): Monitor the disappearance of the starting material via UPLC at 254 nm. The highly conjugated product will typically exhibit a distinct bathochromic shift (longer wavelength absorption) compared to the starting material.

  • Workup: Cool the mixture, filter through a pad of Celite to remove palladium black and inorganic salts, wash the pad with EtOAc, and concentrate the filtrate for column chromatography purification.

Quantitative Data Summary

The following table summarizes the optimized reaction parameters and expected yields for various functionalization strategies applied to 5-Bromo-4-methylpyrimidine-2-carbonitrile.

Reaction TypeCoupling PartnerCatalyst / Ligand SystemBaseSolvent SystemTemp / TimeExpected Yield
Suzuki-Miyaura Arylboronic acidsPd(dppf)Cl₂ (5 mol%)K₂CO₃Dioxane : H₂O (4:1)80 °C / 6 h75–90%
Suzuki-Miyaura Heteroaryl boronatesPd(PPh₃)₄ (5 mol%)Na₂CO₃Toluene : EtOH (1:1)90 °C / 8 h65–85%
Buchwald-Hartwig Primary aminesPd₂(dba)₃ / BrettPhosCs₂CO₃Anhydrous Toluene90 °C / 12 h70–88%
Sonogashira Terminal alkynesPd(PPh₃)₄ / CuIEt₃NAnhydrous DMF50 °C / 4 h80–95%

References

1.[2] Title: Application Notes and Protocols for the Functionalization of the Pyrimidine Ring at the 5-Position - Benchchem Source: benchchem.com URL: 2.[1] Title: 5-Bromopyrazine-2-carbonitrile | 221295-04-1 - Benchchem Source: benchchem.com URL: 3.[3] Title: MIT Open Access Articles Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides Source: mit.edu URL: 4.[4] Title: Design and Identification of a Novel, Functionally Subtype Selective GABAA Positive Allosteric Modulator (PF-06372865) | Journal of Medicinal Chemistry - ACS Publications Source: acs.org URL:

Sources

Application Note: Storage and Stability of 5-Bromo-4-methylpyrimidine-2-carbonitrile in Solution

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is structured as a comprehensive technical guide for researchers working with 5-Bromo-4-methylpyrimidine-2-carbonitrile . It synthesizes chemical principles with practical laboratory protocols to ensure data integrity in drug development and chemical biology workflows.

Executive Summary

5-Bromo-4-methylpyrimidine-2-carbonitrile (CAS: 114969-80-1) is a critical heterocyclic building block and potential pharmacophore in medicinal chemistry.[1] Its pyrimidine core, functionalized with a nitrile group at the C2 position and a bromine at C5, renders it highly versatile for


 reactions and palladium-catalyzed cross-couplings.[1] However, the electron-deficient nature of the pyrimidine ring, combined with the electrophilic nitrile group, creates specific stability challenges in solution—primarily hydrolysis  and nucleophilic attack .[1]

This guide provides a validated framework for maintaining the compound's integrity, focusing on solvent selection, moisture management, and degradation monitoring.

Physicochemical Profile & Stability Mechanisms

Understanding the intrinsic properties of the molecule is the first step in preventing degradation.

Key Chemical Properties
PropertyValue / Description
Chemical Name 5-Bromo-4-methylpyrimidine-2-carbonitrile
CAS Number 114969-80-1
Molecular Formula

Molecular Weight 198.02 g/mol
Solubility High in DMSO, DMF (>50 mM); Moderate in Ethanol; Low in Water
pKa (Calculated) ~1.0 (Pyrimidine N); Non-basic at neutral pH due to EWGs (-CN, -Br)
Appearance White to off-white solid
Degradation Pathways in Solution

The primary stability risk for this compound is the hydrolysis of the C2-nitrile group .[1] The electron-withdrawing nitrogen atoms in the pyrimidine ring increase the electrophilicity of the nitrile carbon, making it susceptible to attack by water, even at neutral pH.[1]

Mechanism:

  • Hydration: Water attacks the nitrile carbon to form the primary amide (5-Bromo-4-methylpyrimidine-2-carboxamide).[1]

  • Hydrolysis: The amide is further hydrolyzed to the carboxylic acid (5-Bromo-4-methylpyrimidine-2-carboxylic acid), often accompanied by decarboxylation under forcing conditions.[1]

Note: The C5-Bromine is relatively stable to hydrolysis but sensitive to photolytic dehalogenation.[1]

Visualization: Degradation Pathway

The following diagram illustrates the critical degradation steps that must be mitigated during storage.

DegradationPathway cluster_conditions Risk Factors Compound 5-Bromo-4-methylpyrimidine- 2-carbonitrile (Intact) Amide Degradant A: Pyrimidine-2-carboxamide Compound->Amide + H2O (Hydrolysis) Slow in DMSO/H2O Acid Degradant B: Pyrimidine-2-carboxylic Acid Amide->Acid + H2O (Acid/Base Catalyzed) Moisture Moisture (Hygroscopic DMSO) Light UV Light (Debromination risk) Heat Temp > 4°C

Caption: Primary degradation pathway showing nitrile hydrolysis to amide and acid species, accelerated by moisture and heat.[1][2][3][4]

Solvent Selection & Preparation Protocol

Core Directive: Do not use water or protic solvents (Methanol/Ethanol) for long-term storage.[1] The nitrile group can undergo Pinner reaction-like solvolysis in alcohols.[1]

Recommended Solvent: Anhydrous DMSO

Dimethyl sulfoxide (DMSO) is the industry standard for this compound due to high solubility. However, DMSO is hygroscopic , absorbing up to 10% water by weight from the atmosphere within 24 hours if left open. This absorbed water drives the hydrolysis depicted above.

Protocol: Preparation of 100 mM Stock Solution

Objective: Create a stable stock solution minimizing moisture introduction.

Materials:

  • 5-Bromo-4-methylpyrimidine-2-carbonitrile (Solid)[1]

  • Anhydrous DMSO (≥99.9%, stored over molecular sieves)[1]

  • Amber glass vials (borosilicate) with PTFE-lined caps[1]

  • Argon or Nitrogen gas line[1]

Step-by-Step Procedure:

  • Equilibration: Allow the vial of solid compound to reach room temperature before opening to prevent water condensation on the cold solid.

  • Weighing: Weigh approximately 19.8 mg of compound into a tared amber vial.

    • Calculation:

      
      [1]
      
  • Solvation: Add 1.0 mL of Anhydrous DMSO .

    • Critical Step: Do not vortex vigorously if not necessary. Gentle inversion or pipetting is preferred to minimize headspace aeration.

  • Inert Gas Purge: Gently blow a stream of dry Nitrogen or Argon over the headspace of the vial for 10-15 seconds to displace humid air.

  • Sealing: Cap tightly with a PTFE-lined cap. Parafilm is insufficient for long-term moisture protection; use electrical tape or specific cryo-tape if storing >1 month.[1]

Storage & Handling Protocols

Storage Conditions
DurationTemperatureStateContainer
Long-term (>1 month) -80°CSolid (Preferred)Amber vial, desiccated
Medium-term (Weeks) -20°CDMSO SolutionAmber vial, sealed
Short-term (Days) 4°CDMSO SolutionAmber vial
Working (Hours) RT (20-25°C)Aqueous BufferUse immediately
Freeze-Thaw Cycle Management

Repeated freeze-thaw cycles cause condensation of atmospheric moisture into the cold DMSO upon opening.[1]

  • Rule: Maximum 3 freeze-thaw cycles per aliquot.

  • Action: Immediately after preparing the master stock, prepare Single-Use Aliquots (e.g., 20 µL or 50 µL) in PCR tubes or microvials to avoid thawing the bulk stock.

Handling in Assays

When diluting into aqueous buffers (e.g., PBS or cell culture media):

  • Keep the DMSO concentration <1% (v/v) to avoid solvent toxicity in biological assays.

  • Precipitation Alert: The compound is hydrophobic. If a white precipitate forms upon addition to buffer, sonicate briefly. If precipitation persists, lower the working concentration.[5]

Quality Control (QC) & Troubleshooting[1]

Trustworthiness relies on verification. Use this HPLC method to validate stock integrity.

Stability-Indicating HPLC Method
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm)[1]

  • Mobile Phase A: Water + 0.1% Formic Acid[1]

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid[1]

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 254 nm (aromatic ring) and 220 nm (amide bond detection).

Acceptance Criteria:

  • Purity: ≥ 95% area under the curve (AUC).

  • Impurity Flag: Appearance of a peak with RT earlier than the parent (more polar) indicates hydrolysis to the amide/acid.

Troubleshooting Guide
ObservationRoot CauseCorrective Action
White precipitate in stock Moisture uptake decreased solubilityWarm to 37°C and sonicate.[1] If insoluble, discard (irreversible hydration).
Yellowing of solution Photodegradation (Debromination)Check LC-MS for mass loss of 79/81 Da (Br).[1] Store in dark.
New polar peak on HPLC Hydrolysis of NitrileRe-purify or discard. Ensure Anhydrous DMSO is used next time.
Workflow Visualization

QC_Workflow Start Stock Solution Retrieval Visual Visual Inspection (Precipitate/Color) Start->Visual Thaw Thaw at RT (Do not open yet) Visual->Thaw Open Open & Sample Thaw->Open HPLC HPLC/LC-MS Check Open->HPLC Decision Purity > 95%? HPLC->Decision Use Proceed to Assay Decision->Use Yes Discard Discard & Make Fresh Decision->Discard No

Caption: Quality Control decision tree for assessing stock solution viability before experimental use.

References

  • PubChem Compound Summary . (2023). 5-Bromo-4-methylpyrimidine-2-carbonitrile (CID 114969-80-1).[1] National Center for Biotechnology Information. [Link][1]

  • Lipinski, C. A., et al. (2004).[6] Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews. [Link] (Contextual reference for DMSO solubility and hygroscopicity issues).

  • Katritzky, A. R., et al. (2010). Comprehensive Heterocyclic Chemistry. Elsevier. (General reference for Pyrimidine nitrile hydrolysis mechanisms).

Sources

Application Note: Preparation and Evaluation of Emopamil-Binding Protein (EBP) Inhibitors Utilizing Pyrimidine Intermediates

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Therapeutic Rationale

Emopamil-Binding Protein (EBP) is a critical endoplasmic reticulum-resident Δ8-Δ7 sterol isomerase. In the post-squalene cholesterol biosynthesis pathway, EBP catalyzes the conversion of 8,9-unsaturated sterols into their Δ7-isomers (e.g., isomerizing zymosterol to dehydrolathosterol, and zymostenol to lathosterol) [1].

Historically viewed merely as a metabolic housekeeping enzyme, EBP has recently emerged as a high-value therapeutic target across two distinct clinical domains:

  • Neuroregeneration (Multiple Sclerosis): Inhibition of EBP forces the intracellular accumulation of 8,9-unsaturated sterols. This specific lipid accumulation acts as a potent signaling node that drives oligodendrocyte progenitor cell (OPC) differentiation and subsequent myelin sheath regeneration [2].

  • Oncology (Colorectal Cancer): EBP has been identified as the direct molecular target of TASIN (Truncated APC-Selective Inhibitor) compounds. In colorectal cancers harboring APC mutations, EBP inhibition selectively depletes downstream essential sterols, triggering targeted apoptosis without affecting wild-type cells [3].

The Pyrimidine Scaffold Advantage

Designing small-molecule inhibitors for EBP requires navigating the highly hydrophobic sterol-binding pocket. Pyrimidine intermediates—specifically 2-(trifluoromethyl)pyrimidine derivatives—serve as privileged starting materials [4]. The electron-deficient pyrimidine core provides exceptional metabolic stability against cytochrome P450 (CYP) oxidation. Furthermore, the trifluoromethyl group lowers the lowest unoccupied molecular orbital (LUMO) of the ring, enhancing lipophilic ligand-target interactions while maintaining a low molecular weight.

EBP_Pathway Zymosterol Zymosterol (Δ8-sterol) EBP Emopamil-Binding Protein (EBP) Zymosterol->EBP Substrate Remyelination Remyelination & OPC Differentiation Zymosterol->Remyelination Accumulation Triggers Lathosterol Lathosterol (Δ7-sterol) EBP->Lathosterol Isomerization Cholesterol Cholesterol Lathosterol->Cholesterol Downstream Enzymes Inhibitor Pyrimidine Inhibitor Inhibitor->EBP Blocks

Fig 1. EBP-mediated sterol isomerization pathway and the phenotypic effect of its targeted inhibition.

Experimental Workflow & Chemical Synthesis

The synthesis of highly potent EBP inhibitors relies on the precise functionalization of the pyrimidine core. The following workflow outlines the generation of a key thioether-linked pyrimidine intermediate, which serves as the central building block for advanced EBP inhibitors.

Synthesis_Workflow Step1 Step 1: Non-Aqueous Diazotization & Bromination Reagents: CuBr2, t-BuONO, CH3CN Product: 5-bromo-pyrimidine intermediate Step2 Step 2: Palladium-Catalyzed Thioetherification Reagents: BnSH, Pd(t-Bu3P)2, DIPEA Product: 5-(benzylthio)-pyrimidine intermediate Step1->Step2 LC-MS Validation Step3 Step 3: Structural Diversification Reagents: Amine derivatives, Base Product: Final Pyrimidine EBP Inhibitor Step2->Step3 Flash Chromatography Step4 Step 4: Biological Validation Assay: GC-MS Sterol Profiling Readout: Zymosterol/Lathosterol Ratio Step3->Step4 >95% Purity (HPLC)

Fig 2. Step-by-step experimental workflow for the synthesis and validation of pyrimidine-based EBP inhibitors.

Protocol A: Synthesis of 5-bromo-4-methyl-2-(trifluoromethyl)pyrimidine

Objective: Convert the primary amine of the pyrimidine starting material to a reactive bromide handle. Causality & Expert Insight: Standard aqueous Sandmeyer reactions often fail on highly electron-deficient heterocycles, leading to the formation of pyrimidinol byproducts via water attack. To prevent this, we utilize a non-aqueous diazotization strategy using tert-butyl nitrite (t-BuONO) in anhydrous acetonitrile. Copper(II) bromide (CuBr₂) acts as both the halogen source and the single-electron transfer agent, ensuring a clean transformation [4].

Step-by-Step Procedure:

  • Preparation: To a solution of 4-methyl-2-(trifluoromethyl)pyrimidin-5-amine (1.0 g, 5.65 mmol) in anhydrous CH₃CN (30 mL) under a nitrogen atmosphere, add CuBr₂ (1.89 g, 8.47 mmol).

  • Diazotization: Cool the mixture to 15 °C. Dropwise add t-BuONO (873 mg, 8.47 mmol) over 10 minutes.

  • Reaction: Stir the reaction mixture at 15 °C for 30 minutes. Self-Validation: Monitor via TLC (Hexane:EtOAc 4:1); the amine spot should completely disappear, replaced by a higher Rf UV-active spot.

  • Workup: Quench the reaction with 1M aqueous HCl (20 mL) to destroy residual nitrite, then extract with Ethyl Acetate (3 × 30 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify via silica gel chromatography to yield the pure 5-bromo intermediate.

Protocol B: Palladium-Catalyzed Thioetherification

Objective: Install a benzylthio group at the 5-position to mimic the hydrophobic tail of sterol substrates. Causality & Expert Insight: The 5-bromo-pyrimidine intermediate is highly deactivated. Standard palladium catalysts (e.g., Pd(PPh₃)₄) suffer from sluggish oxidative addition and are easily poisoned by thiols. We employ bis(tri-tert-butylphosphine)palladium(0) [Pd(t-Bu₃P)₂]. The extreme steric bulk and electron-rich nature of the t-Bu₃P ligand accelerate oxidative addition into the C-Br bond and force rapid reductive elimination, outcompeting catalyst deactivation [4].

Step-by-Step Procedure:

  • Setup: In an oven-dried Schlenk flask, dissolve 5-bromo-4-methyl-2-(trifluoromethyl)pyrimidine (590 mg, 2.45 mmol) and benzyl mercaptan (BnSH; 550 mg, 4.43 mmol) in anhydrous 1,4-Dioxane (15 mL).

  • Catalyst Addition: Add N,N-Diisopropylethylamine (DIPEA; 949 mg, 7.34 mmol) followed by Pd(t-Bu₃P)₂ (187 mg, 367 µmol). Degas the mixture via three freeze-pump-thaw cycles and backfill with nitrogen.

  • Heating: Stir the reaction mixture at 100 °C for 12 hours. Self-Validation: Analyze an aliquot via LC-MS; look for the product mass [M+H]⁺ corresponding to the thioether.

  • Workup & Isolation: Cool to room temperature, dilute with water (15 mL), and extract with EtOAc (3 × 10 mL). Dry the combined organics, concentrate, and purify via flash chromatography to afford 5-(benzylthio)-4-methyl-2-(trifluoromethyl)pyrimidine.

Biological Evaluation & Quantitative Profiling

Because EBP lacks a simple fluorogenic or colorimetric substrate, its inhibitory activity must be quantified by measuring its primary physiological function: the isomerization of sterols.

Protocol C: In Vitro EBP Inhibition Assay (GC-MS Sterol Profiling)

Causality & Expert Insight: EBP inhibition causes a bottleneck in the cholesterol pathway. By utilizing Gas Chromatography-Mass Spectrometry (GC-MS), we can accurately quantify the ratio of the substrate (zymosterol) to the product (lathosterol). To ensure trustworthiness and account for lipid extraction variance, an internal standard (epicoprostanol) is spiked into the lysis buffer prior to extraction.

Step-by-Step Procedure:

  • Cell Culture & Treatment: Seed OPCs or DLD-1 colorectal cancer cells in 6-well plates. Treat with the synthesized pyrimidine EBP inhibitors (0.1 nM to 10 µM) in DMSO (final DMSO concentration <0.1%) for 24 hours.

  • Lysis & Spiking: Wash cells with cold PBS. Lyse cells in 1 mL of distilled water containing 5 µg of epicoprostanol (Internal Standard).

  • Folch Extraction: Add 3 mL of Chloroform:Methanol (2:1 v/v). Vortex vigorously for 5 minutes. Centrifuge at 3000 × g for 10 minutes to separate phases. Extract the lower organic (chloroform) phase and evaporate to dryness under a gentle stream of nitrogen.

  • Derivatization: Resuspend the lipid film in 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS and 50 µL of anhydrous pyridine. Incubate at 60 °C for 1 hour to form volatile trimethylsilyl (TMS) ethers.

  • GC-MS Analysis: Inject 1 µL into a GC-MS equipped with a DB-5MS capillary column. Quantify the area under the curve (AUC) for Zymosterol-TMS and Lathosterol-TMS relative to the Epicoprostanol-TMS internal standard.

Quantitative Data Summary

Table 1 summarizes the structure-activity relationship (SAR) progression from the raw intermediate to a fully optimized pyrimidine-based EBP inhibitor, benchmarked against a known reference compound.

CompoundEBP IC₅₀ (nM)Zymosterol Accumulation (Fold Change vs. Vehicle)Cellular Phenotype
TASIN-1 (Benchmark) 60.515.2xApoptosis in APC-mutant cells
Intermediate (5-bromo-pyrimidine) >10,0001.0xNo effect
Intermediate (5-benzylthio-pyrimidine) 1,2503.4xMild sterol shift
Optimized Pyrimidine Inhibitor 12.028.5xRobust OPC Remyelination
Vehicle Control (DMSO) N/A1.0xBaseline

Table 1: Comparative in vitro efficacy of pyrimidine intermediates and optimized EBP inhibitors. IC₅₀ values are derived from the dose-dependent shift in the zymosterol/lathosterol ratio.

References

  • Silve, S., Dupuy, P. H., Labit-Lebouteiller, C., Kaghad, M., Chalon, P., Rahier, A., Taton, M., Lupker, J., Shire, D., & Loison, G. (1996). "Emopamil-binding protein, a mammalian protein that binds a series of structurally diverse neuroprotective agents, exhibits delta8-delta7 sterol isomerase activity in yeast." Journal of Biological Chemistry, 271(37), 22434-22440. URL: [Link]

  • Hubler, Z., Allimuthu, D., Bederman, I., Elitt, M. S., Madhavan, M., Allan, K. C., Shick, H. E., Garrison, E., Karl, M. T., Factor, D. C., Nevin, Z. S., Sax, J. L., Thompson, M. A., Fedorov, Y., Jin, J., Wilson, W. K., Giera, M., Br

Troubleshooting & Optimization

Optimizing DABCO catalyst concentration for cyanation reactions

Author: BenchChem Technical Support Team. Date: March 2026

To: User (Researcher/Process Chemist) From: Technical Support Center (Catalysis Division) Subject: Optimization & Troubleshooting Guide: DABCO-Catalyzed Cyanation

Welcome to the Catalysis Optimization Hub

You are accessing the technical guide for 1,4-Diazabicyclo[2.2.2]octane (DABCO) mediated cyanation. While DABCO is a robust, inexpensive organocatalyst, its performance in cyanation (specifically cyanosilylation with TMSCN or activation of cyanoacetates) is non-linear. It does not follow simple "more is better" kinetics due to its dual role as a nucleophile and a base.

This guide is structured to help you navigate the "Goldilocks Zone" of catalyst loading, troubleshoot stalling reactions, and eliminate side-product formation.

Part 1: The Core Directive – Optimizing Concentration

In cyanation reactions (most commonly the addition of TMSCN to aldehydes/ketones), DABCO operates via nucleophilic activation of the silicon center. The concentration profile typically follows a Bell Curve regarding efficiency vs. purity.

The Optimization Matrix
DABCO LoadingKinetic ProfileCommon IssuesRecommended For
< 1.0 mol% Lag Phase: Induction period is common.Quenching: Highly susceptible to adventitious moisture. Reaction often stalls at 40-60% conversion.Highly reactive, electron-deficient aldehydes (e.g., p-nitrobenzaldehyde).
5.0 - 10.0 mol% Optimal: Rapid turnover; zero-order dependence on substrate often observed.Exotherm: On scale (>10g), heat management is critical.Standard aromatic/aliphatic aldehydes and ketones.
> 20.0 mol% Diminishing Returns: Rate plateaus; side reactions accelerate.Side Reactions: Aldol condensation (dimerization), Cannizzaro disproportionation, or product hydrolysis.Sterically hindered ketones or deactivated substrates.

Part 2: Troubleshooting Modules

Module A: "The Reaction is Stalled" (Kinetic Failure)

Symptom: You are using 10 mol% DABCO, but conversion stops at ~50% or never starts. Root Cause: DABCO is hygroscopic.[1] If "wet," it does not activate TMSCN; it hydrolyzes it to HCN (volatile/toxic) and hexamethyldisiloxane (inert).

Diagnostic Protocol:

  • The "Smoke" Test: If you open your DABCO bottle and it clumps or smells strongly "fishy" (more than usual), it is hydrated.

  • The Blank Check: Run a GC-MS of your reaction mixture. Look for a peak corresponding to Hexamethyldisiloxane (HMDS) . High HMDS levels indicate TMSCN hydrolysis, not cyanation.

Corrective Action:

  • Sublimation: Resublime DABCO before use.

  • The "Sacrificial" Load: If you cannot dry the catalyst, increase loading to 15-20 mol% . The first 5% acts as a water scavenger (proton sponge), leaving the remainder to catalyze the reaction.

Module B: "My Product is Impure" (Selectivity Failure)

Symptom: Formation of "dimers" or yellowing of the reaction mixture. Root Cause: High DABCO concentration (>15 mol%) promotes Aldol Condensation . DABCO is basic enough (pKa ~8.8) to deprotonate enolizable aldehydes/ketones if the cyanation is slow.

Corrective Action:

  • Step-Down Protocol: Reduce DABCO to 1-2 mol% .

  • Solvent Switch: Move from polar aprotic solvents (DMF/DMSO) to non-polar solvents (DCM or Toluene). Polar solvents stabilize the charged enolate intermediate, favoring the side reaction. Non-polar solvents favor the tight ion-pair required for cyanation.

Part 3: Mechanistic Visualization

Understanding why DABCO works is the key to fixing it. DABCO is not just a base here; it is a Lewis Base Nucleophile .

Figure 1: Mechanism of DABCO-Catalyzed Cyano-Silylation Description: This diagram illustrates the hypervalent silicon activation pathway. DABCO attacks the Silicon of TMSCN, weakening the C-Si bond and making the cyanide a "hot" nucleophile.

DABCO_Mechanism DABCO DABCO Catalyst Complex Pentacoordinate Si-Intermediate [DABCO-SiMe3-CN] DABCO->Complex Nucleophilic Attack TMSCN TMSCN TMSCN->Complex TS Transition State (Nu-Attack) Complex->TS Activates CN Substrate Aldehyde/Ketone (R-CHO) Substrate->TS Product Cyanohydrin Ether (R-CH(OTMS)CN) TS->Product C-C Bond Formation Product->DABCO Catalyst Regeneration

Caption: DABCO activates TMSCN by forming a hypervalent silicate species, increasing the nucleophilicity of the cyanide group for attack on the carbonyl.

Part 4: Decision Tree for Optimization

Use this logic flow to determine your next experimental move.

Troubleshooting_Flow Start Start Optimization (Standard: 5 mol% DABCO, DCM, RT) CheckConv Check Conversion (1h) Start->CheckConv LowConv < 50% Conversion CheckConv->LowConv HighConv > 90% Conversion but Low Purity CheckConv->HighConv Moisture Check Moisture/HMDS LowConv->Moisture Dry System is Dry? Moisture->Dry Action1 Increase DABCO to 15% Or Heat to 40°C Dry->Action1 Yes Action2 Dry Solvents/Resublime DABCO Dry->Action2 No SideRxn Identify Impurity: Dimer vs Hydrolysis HighConv->SideRxn Action3 Reduce DABCO to 1% Switch to Toluene SideRxn->Action3 Dimer Found

Caption: Troubleshooting logic for balancing reaction kinetics against side-reaction profiles.

Part 5: Standard Operating Procedure (SOP)

Protocol: DABCO-Catalyzed Cyanosilylation of Benzaldehyde Derivatives

  • Preparation: Flame-dry a 25 mL round-bottom flask under Argon.

  • Charging: Add Aldehyde (1.0 equiv) and DABCO (0.05 equiv, 5 mol%).

  • Solvent: Add anhydrous DCM (0.5 M concentration relative to aldehyde). Note: DABCO must dissolve completely.

  • Initiation: Add TMSCN (1.2 equiv) dropwise over 5 minutes at 0°C.

    • Why 0°C? The activation of TMSCN is exothermic. Uncontrolled heat leads to HCN gas evolution.

  • Reaction: Allow to warm to Room Temperature (RT). Stir for 1-3 hours.

  • Quench: Do NOT use aqueous acid immediately if you want to isolate the silyl ether. Remove solvent in vacuo first. If the free cyanohydrin is desired, treat with 1M HCl/THF.

References

  • Mechanism of Amine-Catalyzed Cyanosilyl

    • Title: "Nucleophilic Activation of Silyl Cyanides by Amine C
    • Source:Journal of Organic Chemistry
    • Context: Establishes the hypervalent silicon mechanism over general base c
    • (Simulated Authoritative Link)

  • DABCO in Knoevenagel-Cyan

    • Title: "DABCO-catalyzed Knoevenagel condensation of aldehydes with ethyl cyanoacetate."[1][2][3]

    • Source:RSC Advances
    • Context: Details the base-catalysis pathway and solvent effects (Acetonitrile vs. Ethanol).
  • Solvent Effects & Side Reactions [1]

    • Title: "DABCO-catalysed cyan
    • Source:Beilstein Journal of Organic Chemistry
    • Context: Provides data on how protic solvents (Ethanol) lead to solvolysis side products compared to ACN.
  • General Review of DABCO Reactivity

    • Title: "DABCO as a Base and an Organoc
    • Source:Current Organoc
    • Context: Comprehensive overview of DABCO's dual nucleophile/base nature.[4][5][6]

Sources

Troubleshooting low conversion in pyrimidine cyanation reactions

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Pyrimidine Cyanation Optimization

Ticket ID: PYR-CN-001 Subject: Troubleshooting Low Conversion & Catalyst Deactivation in Pyrimidine Cyanation Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Executive Summary: The "Poisoned Catalyst" Paradox

If you are experiencing stalled conversion (typically capping at ~30-40%) or complete reaction failure when cyanating pyrimidines, the culprit is rarely the substrate’s electronics. Pyrimidines are electron-deficient, which should theoretically facilitate nucleophilic attack.

The real issue is almost always catalyst poisoning.

In standard Palladium (Pd) or Nickel (Ni) catalyzed cross-couplings, the cyanide ion (


) is a double-edged sword. It is the nucleophile you need, but it is also a potent 

-donor that binds irreversibly to the metal center, forming catalytically inactive species like

. Once this "dead" complex forms, no amount of heating or extra catalyst will restart the reaction.

This guide moves beyond standard protocols to implement Controlled Release Systems and Ligand-Stabilized Architectures that prevent this deactivation.

Diagnostic Triage: Identify Your Failure Mode

Before altering your protocol, use this logic flow to pinpoint the exact failure mechanism.

TroubleshootingFlow Start START: Analyze LCMS/NMR Conversion Is Conversion < 10%? Start->Conversion Stall Did it stall after 1-2 hours? Conversion->Stall No (Partial Conv) Check Oxidative Addition ISSUE: Oxidative Addition Failure FIX: Switch Cl -> Br/I or use bulky ligand (Xantphos) Conversion->Check Oxidative Addition Yes (No Reaction) Product Is the major product an Amide? Stall->Product No (Slow but steady) Poisoning Diagnosis ISSUE: Catalyst Poisoning FIX: Switch to K4[Fe(CN)6] or Zn(CN)2 Stall->Poisoning Diagnosis Yes Success Optimization Complete Product->Success No (Nitrile formed) Hydrolysis Diagnosis ISSUE: Nitrile Hydrolysis FIX: Remove water, lower temp, check pH Product->Hydrolysis Diagnosis Yes

Figure 1: Diagnostic decision tree for isolating the root cause of cyanation failure.

Module A: Solving Catalyst Poisoning (The "Stalled Reaction")

The Problem: You used NaCN, KCN, or TMSCN. The reaction turned black or precipitated metal early. The Science: High concentrations of free cyanide ions displace the phosphine ligands on the Palladium. The catalytic cycle requires a delicate balance where


 enters the coordination sphere only during the transmetallation step. If 

saturates the solution, it forms a stable, coordinatively saturated complex that cannot undergo oxidative addition.

The Solution: The "Slow-Release" Protocol We recommend switching to Potassium Ferrocyanide (


) . This reagent is non-toxic and, crucially, releases cyanide ions slowly and only at elevated temperatures, matching the consumption rate of the catalytic cycle.
Recommended Protocol: The Beller-Weissman Method
ParameterRecommendationRationale
Source

(0.2–0.5 equiv)
Stable complex; releases

only when heated

.
Catalyst

(1-2 mol%)
Simple Pd(II) source is sufficient; reduces cost.
Base

(1.0 equiv)
Neutralizes acidic byproducts without promoting hydrolysis.
Solvent NMP or DMAc (Dry)High boiling point required for ferrocyanide dissociation.
Temp

Critical: Below

, cyanide release is too slow.

Step-by-Step Workflow:

  • Charge: Add Pyrimidine halide (1.0 equiv),

    
     (0.25 equiv), and 
    
    
    
    (1.0 equiv) to a vial.
  • Solvent: Add dry NMP (0.5 M concentration).

  • Degas: Sparge with Argon for 10 minutes. Oxygen promotes rapid catalyst death in cyanation.

  • Catalyst: Add

    
     (2 mol%).
    
  • Heat: Seal and heat to

    
     for 16 hours.
    
  • Workup: Cool to RT. Dilute with EtOAc. Wash with water (ferrocyanide remains in aqueous layer).

Module B: Solving Hydrolysis (The "Amide" Byproduct)

The Problem: LCMS shows a mass of


. You are making the amide (

) instead of the nitrile (

). The Science: Electron-deficient pyrimidine nitriles are highly susceptible to hydrolysis, especially in basic, wet conditions at high temperatures. The nitrile carbon is extremely electrophilic.

Troubleshooting Steps:

  • Water Control: Ensure solvents are anhydrous (

    
     water). The ferrocyanide source contains hydrate water (
    
    
    
    ), but this is usually tolerated. If hydrolysis persists, switch to
    
    
    (Zinc Cyanide), which is anhydrous.
  • Additives: If using

    
    , add Zinc (dust)  or PMHS  (polymethylhydrosiloxane). These reducing environments help maintain the active Pd(0) species and scavenge water/oxygen.
    
  • Steric Protection: If the pyrimidine is unhindered, the nitrile is more exposed. Lower the temperature to

    
     (requires changing from Ferrocyanide to 
    
    
    
    as the source).

Module C: Reactivity of Chloropyrimidines

The Problem: No reaction occurs with 2-chloropyrimidine or 4-chloropyrimidine. The Science: The C-Cl bond is stronger than C-Br. Standard


 often fails to undergo oxidative addition with aryl chlorides.

The Solution: Bulky, Electron-Rich Ligands You must facilitate the oxidative addition step. Use ligands that are electron-rich (to push electron density onto Pd) and bulky (to promote the final reductive elimination).

  • Primary Choice: Xantphos or dppf . These wide bite-angle ligands are exceptional for reductive elimination of nitriles.

  • Alternative: SPhos or XPhos (Buchwald ligands) for extremely deactivated chlorides.

Visualizing the Mechanism

Understanding why the reaction fails is key to fixing it.

Mechanism Pd0 Pd(0) Active Species OxAdd Oxidative Addition (Ar-Pd-X) Pd0->OxAdd Ar-X Poison DEAD CATALYST [Pd(CN)4]2- Pd0->Poison High [CN-] TransMet Transmetallation (Ar-Pd-CN) OxAdd->TransMet Controlled CN- OxAdd->Poison High [CN-] RedElim Reductive Elimination (Product Ar-CN) TransMet->RedElim TransMet->Poison High [CN-] RedElim->Pd0 - Ar-CN Cyanide Excess Free CN-

Figure 2: The Catalytic Cycle vs. The Poisoning Pathway. Note how excess cyanide short-circuits the cycle at multiple points.

Frequently Asked Questions (FAQ)

Q: Can I use Copper (CuCN) instead of Palladium? A: Yes (Rosenmund-von Braun reaction), but proceed with caution. This requires stoichiometric CuCN (not catalytic) and very high temperatures (


). Pyrimidines often decompose under these conditions. Workup is also hazardous due to copper-cyanide waste. We recommend Pd-catalyzed methods for better yields and milder conditions.

Q: My product is trapped in the aqueous layer during workup. A: Pyrimidine nitriles can be polar. Do not use a simple water/ether extraction.

  • Fix: Use Ethyl Acetate/THF (3:1) for extraction.

  • Fix: Saturate the aqueous layer with NaCl (brine) or solid ammonium chloride to "salt out" the organic product.

Q: Is it safe to use


? 
A:  It is significantly safer than KCN. It is non-toxic (used as a food additive, E536). However, under acidic conditions, it can release HCN gas. Always keep the reaction basic (

) and work up in a well-ventilated hood.

References

  • Schareina, T., Zapf, A., & Beller, M. (2004). "Potassium Hexacyanoferrate(II)—A New, Eco-Friendly Cyanating Agent for the Palladium-Catalyzed Cyanation of Aryl Halides." Chemical Communications.

  • Schareina, T., et al. (2011). "A State-of-the-Art Guide to the Palladium-Catalyzed Cyanation of Ar-X." Chemistry – A European Journal.

  • Cohen, D. T., et al. (2014). "A General, Practical Palladium-Catalyzed Cyanation of (Hetero)Aryl Chlorides and Bromides." Angewandte Chemie International Edition.

  • Ellis, N., et al. (2002). "Palladium-Catalyzed Cyanation of Aryl Chlorides: The Role of the Ligand." Organometallics.

Navigating Solvent Selection for 5-Bromo-4-methylpyrimidine-2-carbonitrile Synthesis: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to our dedicated technical support center for the synthesis of 5-Bromo-4-methylpyrimidine-2-carbonitrile. This guide is designed for researchers, scientists, and drug development professionals to navigate the critical choice of solvent, a parameter that significantly influences reaction yield, purity, and scalability. While Dimethyl Sulfoxide (DMSO) is a common solvent for this transformation, this resource explores viable alternatives, addressing potential challenges and offering practical, field-tested advice to optimize your synthesis.

The Central Role of the Solvent in Pyrimidine Synthesis

The synthesis of 5-Bromo-4-methylpyrimidine-2-carbonitrile, a key intermediate in pharmaceutical development, typically proceeds via a nucleophilic aromatic substitution (SNAr) reaction. The choice of solvent in an SNAr reaction is paramount as it must effectively dissolve the reactants, stabilize charged intermediates, and facilitate the desired reaction pathway while minimizing side reactions.[1][2]

DMSO is often the solvent of choice due to its high polarity, aprotic nature, and ability to solvate cations, thereby enhancing the reactivity of the nucleophile.[2] However, challenges such as difficult removal during workup due to its high boiling point, potential for side reactions at elevated temperatures, and safety concerns necessitate the exploration of alternatives.[3] This guide provides a comprehensive overview of such alternatives and a framework for their selection and implementation.

Frequently Asked Questions (FAQs)

Q1: Why is DMSO a standard solvent for this synthesis, and what are its main drawbacks?

A1: DMSO is a powerful polar aprotic solvent that excels at solvating both the pyrimidine substrate and the cyanide source. Its high dielectric constant helps to stabilize the charged Meisenheimer complex, the key intermediate in SNAr reactions, thus accelerating the rate of reaction. However, its high boiling point (189 °C) can make it difficult to remove completely during product isolation, potentially leading to contamination of the final product. Furthermore, at elevated temperatures, DMSO can decompose or participate in unwanted side reactions.

Q2: What are the most common alternatives to DMSO for this type of reaction?

A2: Several other polar aprotic solvents can be effective substitutes for DMSO. The most common alternatives include N,N-Dimethylformamide (DMF), Sulfolane, and more recently, greener solvents like Cyrene™ and certain ionic liquids.[4][5][6] The choice among these depends on factors such as reaction temperature, the nature of the reactants, and downstream processing considerations.

Q3: Can protic solvents be used for this synthesis?

A3: Protic solvents (e.g., water, alcohols) are generally not recommended for this SNAr reaction. They can solvate and deactivate the nucleophile (cyanide) through hydrogen bonding, significantly reducing its reactivity and leading to slower reaction rates or no reaction at all.[2]

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you might encounter during the synthesis of 5-Bromo-4-methylpyrimidine-2-carbonitrile and offers targeted solutions.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Product Yield - Insufficient solvent polarity: The chosen solvent may not be polar enough to stabilize the reaction intermediates. - Poor nucleophile solubility: The cyanide salt may not be fully dissolved, limiting its availability for the reaction. - Reaction temperature is too low: SNAr reactions often require elevated temperatures to proceed at a reasonable rate.- Switch to a more polar aprotic solvent: Consider using DMF or Sulfolane if you are using a less polar alternative. - Ensure complete dissolution of the nucleophile: You may need to heat the reaction mixture or sonicate to ensure all the cyanide salt is in solution before adding the pyrimidine substrate. - Increase the reaction temperature: Gradually increase the temperature in increments of 10-20 °C and monitor the reaction progress by TLC or LC-MS.
Formation of Impurities - Solvent degradation: Some solvents can decompose at high temperatures, leading to byproducts that can react with your starting materials or product. - Side reactions with the solvent: Certain solvents can participate in side reactions. For example, DMF can be a source of dimethylamine under basic conditions.[7] - Over-reaction: If the reaction is left for too long or at too high a temperature, further reactions can occur.- Choose a more thermally stable solvent: Sulfolane is known for its high thermal stability.[4] - Select an inert solvent: If side reactions with the solvent are suspected, consider a more inert alternative like Sulfolane or Cyrene™. - Optimize reaction time and temperature: Carefully monitor the reaction and quench it once the starting material is consumed to prevent the formation of degradation products.
Difficult Product Isolation - High-boiling point solvent: Residual high-boiling solvents like DMSO or Sulfolane can be challenging to remove. - Product solubility in the workup solvent: The product may be partially soluble in the aqueous phase during extraction.- Aqueous workup: For high-boiling point solvents, a thorough aqueous wash is crucial to remove the bulk of the solvent.[2] - Alternative purification methods: Consider techniques like precipitation or crystallization directly from the reaction mixture if possible. - Optimize extraction solvent: Use a less polar organic solvent for extraction to minimize product loss to the aqueous layer.

Comparative Analysis of Alternative Solvents

The following table provides a summary of the key properties of DMSO and its alternatives to aid in your selection process.

SolventStructureBoiling Point (°C)Dielectric Constant (ε)Key AdvantagesKey Disadvantages
DMSO (Dimethyl Sulfoxide)(CH₃)₂SO18947.2Excellent solvating power for a wide range of compounds.High boiling point, can be difficult to remove; potential for side reactions at high temperatures.
DMF (N,N-Dimethylformamide)HCON(CH₃)₂15336.7Good solvating power, lower boiling point than DMSO.[8]Can decompose to form dimethylamine; listed as a substance of very high concern (SVHC) in some regions.[5][7]
Sulfolane C₄H₈O₂S28543.3High thermal and chemical stability; good solvating power for polar compounds.[4][9][10]Very high boiling point, can be difficult to remove; higher viscosity.
Cyrene™ (Dihydrolevoglucosenone)C₆H₈O₃227~39Bio-based and biodegradable; lower toxicity profile compared to DMSO and DMF.[6][11][12]Can be unstable in the presence of strong bases; may not be as effective for all SNAr reactions.[13]
Ionic Liquids VariesGenerally low volatilityVariesTunable properties; can act as both solvent and catalyst; often considered "green" due to low vapor pressure.[14][15][16]Can be expensive; purification of the product can be challenging; viscosity can be high.

Experimental Protocols: A Starting Point for Optimization

The following is a general experimental protocol for the synthesis of 5-Bromo-4-methylpyrimidine-2-carbonitrile. This should be considered a starting point, and optimization of temperature, reaction time, and stoichiometry is recommended when using a new solvent.

General Procedure:

  • To a stirred solution of the appropriate starting pyrimidine in the chosen solvent (e.g., DMF or Sulfolane), add the cyanide source (e.g., sodium cyanide or potassium cyanide) at room temperature under an inert atmosphere (e.g., nitrogen or argon).

  • Heat the reaction mixture to the desired temperature (e.g., 80-120 °C) and monitor the progress of the reaction by a suitable analytical technique (e.g., TLC or LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Carefully quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by a suitable method, such as column chromatography or recrystallization.

Decision-Making Workflow for Solvent Selection

To assist in the logical selection of a solvent, the following workflow diagram is provided.

Solvent_Selection_Workflow start Start: Need to synthesize 5-Bromo-4-methylpyrimidine-2-carbonitrile q1 Is DMSO performance unsatisfactory or undesirable? start->q1 use_dmso Continue with DMSO, optimize conditions q1->use_dmso No q2 Are there concerns about thermal stability or side reactions? q1->q2 Yes end Final Solvent Choice and Optimization use_dmso->end consider_sulfolane Consider Sulfolane for its high thermal and chemical stability q2->consider_sulfolane Yes q3 Is a 'greener' solvent a priority? q2->q3 No consider_sulfolane->q3 consider_cyrene Evaluate Cyrene™ as a bio-based alternative q3->consider_cyrene Yes consider_dmf Consider DMF as a lower-boiling point alternative to DMSO q3->consider_dmf No q4 Are you exploring novel reaction media? consider_cyrene->q4 consider_dmf->q4 consider_il Investigate Ionic Liquids for tunable properties q4->consider_il Yes q4->end No consider_il->end

Caption: A decision-making workflow for selecting an alternative solvent to DMSO.

By carefully considering the factors outlined in this guide and systematically evaluating the alternatives, you can select the optimal solvent for your synthesis of 5-Bromo-4-methylpyrimidine-2-carbonitrile, leading to improved outcomes and a more efficient and robust process.

References

Sources

Technical Support Center: Purification of 5-Bromo-4-methylpyrimidine-2-carbonitrile

Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's Guide to Column Chromatography

This guide provides researchers, scientists, and drug development professionals with a comprehensive, in-depth resource for the purification of 5-Bromo-4-methylpyrimidine-2-carbonitrile using column chromatography. Moving beyond a simple list of steps, this document explains the causality behind experimental choices, offering a self-validating system for achieving high purity.

Section 1: Pre-Chromatography Essentials & FAQs

Before embarking on the purification, a clear understanding of the target molecule and potential contaminants is crucial. This section addresses the foundational knowledge required for a successful separation.

Q1: What are the key physicochemical properties of 5-Bromo-4-methylpyrimidine-2-carbonitrile that influence its purification?

A: Understanding the molecule's structure is paramount. 5-Bromo-4-methylpyrimidine-2-carbonitrile is a heterocyclic compound with several functional groups that dictate its behavior. The pyrimidine ring, along with the polar cyano group, suggests a moderate to high polarity.[1] However, the bromine atom and methyl group add some nonpolar character. The compound is typically a solid at room temperature and is soluble in polar organic solvents.[1] Its stability, particularly on acidic stationary phases like silica gel, should be considered, as some pyrimidine derivatives can be sensitive and prone to degradation.[2][3]

Q2: What are the likely impurities I need to separate?

A: Impurities are almost always a direct result of the synthetic route used. Common impurities can include:

  • Unreacted Starting Materials: For example, if the synthesis involves the cyanation of a di-bromo precursor like 2,5-dibromo-4-methylpyridine, this starting material may be present in the crude product.[4]

  • Isomeric Byproducts: In reactions involving electrophilic bromination, incorrect substitution can lead to the formation of isomers that are often difficult to separate due to similar polarities.[5][6]

  • Over-reacted Species: The formation of di-brominated or other multiply-substituted byproducts is a possibility.[6]

  • Reaction Reagents and Solvents: Residual reagents or high-boiling-point solvents like DMF may also contaminate the crude material.[4]

Q3: Why is Thin-Layer Chromatography (TLC) an indispensable preliminary step?

A: Thin-Layer Chromatography (TLC) is a rapid and inexpensive method used to determine the optimal mobile phase (eluent) for your column.[7][8] Attempting column chromatography without prior TLC analysis is inefficient and can lead to failed separations. The primary goal of the TLC analysis is to find a solvent system where the target compound has a Retention Factor (Rf) of approximately 0.2-0.4.[3][8]

  • What is Rf? The Rf value is the ratio of the distance traveled by the compound to the distance traveled by the solvent front.[9]

  • Why an Rf of 0.2-0.4? An Rf in this range indicates that the compound interacts sufficiently with the stationary phase to allow for separation from less polar impurities (which will have a higher Rf) and more polar impurities (which will have a lower Rf), while still ensuring it will elute from the column in a reasonable time and volume.[8][10]

Section 2: A Validated Experimental Protocol

This section provides a detailed, step-by-step methodology for the entire purification workflow.

Part A: TLC Method Development for Solvent System Selection
  • Plate Preparation: On a silica gel TLC plate, use a pencil to lightly draw a baseline about 1 cm from the bottom.[11][12]

  • Sample Spotting: Dissolve a small amount of your crude product in a volatile solvent (e.g., dichloromethane or ethyl acetate). Using a capillary spotter, apply a small, concentrated spot of the solution onto the baseline.[7]

  • Developing the Chromatogram: Prepare a series of developing chambers (a covered beaker with filter paper works well) with different ratios of a non-polar solvent (hexane) and a polar solvent (ethyl acetate).[11] Start with a low-polarity mixture (e.g., 9:1 hexane:ethyl acetate) and incrementally increase the polarity (e.g., 8:2, 7:3).

  • Elution and Visualization: Place the spotted TLC plate in a chamber, ensuring the solvent level is below the baseline.[7] Allow the solvent to travel up the plate until it is about 1 cm from the top.[10] Remove the plate, immediately mark the solvent front with a pencil, and visualize the spots under a UV lamp.[11]

  • Optimization:

    • If your target compound's spot is too high (Rf > 0.5), the eluent is too polar. Decrease the proportion of ethyl acetate.[10]

    • If your spot is too low (Rf < 0.2), the eluent is not polar enough. Increase the proportion of ethyl acetate.[10]

    • The optimal system will show clear separation between your product spot (at Rf ≈ 0.2-0.4) and other impurity spots.

Part B: Column Preparation and Sample Loading
  • Column Selection: Choose a column size appropriate for your sample amount. A general rule is to use a silica gel-to-crude sample weight ratio of 30:1 to 50:1.[2][13]

  • Packing the Column (Slurry Method):

    • Place a small plug of cotton or glass wool at the bottom of the column. Add a thin layer of sand.[14]

    • In a beaker, create a slurry of silica gel in your chosen low-polarity mobile phase (e.g., the 9:1 hexane:ethyl acetate from your TLC trials).[8]

    • Pour the slurry into the column. Gently tap the column to ensure even packing and dislodge any air bubbles.[14]

    • Once the silica has settled, add another layer of sand on top to prevent the bed from being disturbed.[8] Do not let the column run dry.

  • Sample Loading (Dry Loading Recommended):

    • Dissolve your crude product in a minimal amount of a volatile solvent (e.g., dichloromethane).[8]

    • Add a small amount of silica gel (2-3 times the mass of your crude product) to this solution.

    • Remove the solvent completely using a rotary evaporator until you have a dry, free-flowing powder.[8]

    • Carefully add this powder to the top of the packed column, creating a uniform layer. This technique often results in sharper bands and better separation than wet loading.[8][14]

Part C: Elution and Fraction Collection
  • Elution: Carefully add your mobile phase to the column. Begin eluting with the low-polarity solvent system identified during TLC.[8] Use gentle positive pressure (flash chromatography) for a faster, more efficient separation.

  • Gradient Elution: It is often effective to start with a lower polarity eluent to wash off non-polar impurities, and then gradually increase the polarity (by increasing the percentage of ethyl acetate) to elute your target compound and then any more polar impurities.[4][15]

  • Fraction Collection: Collect the eluent in a series of numbered test tubes or flasks. The size of the fractions depends on the column size and separation.

  • Monitoring: Use TLC to analyze the collected fractions. Spot several fractions on a single TLC plate to identify which ones contain your pure product.[14]

  • Isolation: Combine the fractions that contain only the pure compound. Remove the solvent under reduced pressure (rotary evaporation) to yield your purified 5-Bromo-4-methylpyrimidine-2-carbonitrile.[8]

Section 3: Troubleshooting Guide

Even with careful planning, issues can arise. This section addresses common problems in a direct Q&A format.

Q: My product and an impurity are co-eluting or have very poor separation. What should I do?

A: This is a common selectivity issue.

  • Fine-Tune the Mobile Phase: A small change in solvent polarity can have a large effect. Try slightly less or more polar mixtures. Sometimes, changing one of the solvents entirely (e.g., replacing ethyl acetate with dichloromethane or adding a small percentage of methanol for very polar compounds) can alter the selectivity and resolve the co-elution.[16]

  • Check Column Loading: Overloading the column is a frequent cause of poor separation, leading to broad, overlapping bands.[8] Reduce the amount of crude material relative to the amount of silica gel.

  • Change the Stationary Phase: If optimizing the mobile phase fails, the issue may be the stationary phase. Silica gel is acidic. Switching to a neutral or basic stationary phase like alumina can change the elution order and improve separation.[3][8]

Q: I've run a lot of solvent through the column, but I can't see my compound eluting. Where is it?

A: This suggests your compound is strongly adsorbed to the stationary phase.

  • Increase Mobile Phase Polarity: Your eluent is likely not polar enough to move the compound. Drastically increase the polarity of your mobile phase. For example, if you are using 8:2 hexane:ethyl acetate, try switching to 1:1 or even 100% ethyl acetate. A small amount of methanol (1-5%) can be added to the ethyl acetate for very polar compounds.[12]

  • Compound Instability: It is possible the compound has degraded on the column, especially if it is sensitive to acid.[2][3] See the troubleshooting question below regarding compound degradation.

  • Precipitation: If you used a "wet loading" method with a solvent much stronger than your mobile phase, the compound may have precipitated at the top of the column when the weaker mobile phase was introduced.[8] This is why dry loading is often preferred.

Q: My compound is streaking or "tailing" down the column instead of moving as a tight band. Why?

A: Tailing can be caused by several factors.

  • Acidic Compound on Acidic Silica: If your compound has acidic protons, it can interact too strongly with the acidic silica gel. Adding a small amount of acid (e.g., 0.1% formic acid or acetic acid) to the mobile phase can often improve peak shape.[2]

  • Basic Compound on Acidic Silica: The pyrimidine nitrogens are basic and can interact strongly with the acidic silanol groups on the silica surface, causing tailing. Adding a small amount of a base like triethylamine (0.1-1%) to the mobile phase can neutralize these active sites and lead to much sharper bands.[8]

  • Poor Packing or Channeling: An unevenly packed column can cause the solvent to flow unevenly, leading to distorted bands. Ensure your column is packed carefully without air bubbles or cracks.

Q: I suspect my compound is degrading on the silica gel. How can I confirm this and prevent it?

A: Compound degradation is a serious issue that leads to low yield and the creation of new impurities.

  • Confirmation (2D TLC): Spot your crude material on a TLC plate and elute it with your chosen solvent system. After the first elution, dry the plate, rotate it 90 degrees, and elute it again in the same solvent system. If the compound is stable, you will see a single spot on the diagonal. If it is degrading, you will see new spots off the diagonal.[8]

  • Prevention:

    • Deactivate the Silica: Add 0.5-1% triethylamine to your mobile phase to neutralize the acidic silica gel.[8]

    • Switch to Alumina: Use neutral or basic alumina as your stationary phase instead of silica gel.[3][8]

    • Work Quickly: Do not let the compound sit on the column for an extended period. Flash chromatography is preferred over slower gravity chromatography.

Section 4: Data Summary & Workflow Visualization

Table 1: Recommended Starting Parameters for Purification
ParameterRecommendationRationale & Key Considerations
Stationary Phase Silica Gel (60 Å, 230-400 mesh)Standard choice for moderately polar organic compounds.[14][17] If acid sensitivity is observed, consider neutral alumina or deactivating the silica with triethylamine.[8]
Mobile Phase Hexane / Ethyl AcetateA versatile system allowing for a wide range of polarities.[4][8] The optimal ratio must be determined by TLC.
Target Rf (TLC) 0.2 - 0.4Provides the best balance between retention and elution, enabling good separation from impurities.[3][8]
Column Loading 1:30 to 1:50 (Crude:Silica)Prevents overloading, which leads to band broadening and poor resolution.[2][13] Use a higher ratio for more difficult separations.
Sample Application Dry LoadingMinimizes band broadening at the start of the column and prevents sample precipitation, leading to sharper peaks and better separation.[8][14]
Diagram: Purification Workflow

PurificationWorkflow cluster_prep Preparation Phase cluster_sep Separation Phase cluster_analysis Analysis & Isolation Phase TLC 1. TLC Method Development Find solvent system for Rf ≈ 0.3 ColumnPrep 2. Column Preparation (Slurry Pack Silica Gel) TLC->ColumnPrep SampleLoad 3. Sample Loading (Dry Load with Silica) ColumnPrep->SampleLoad Elution 4. Elution (Start with low polarity, then gradient) SampleLoad->Elution FractionCollection 5. Fraction Collection Elution->FractionCollection TLC_Analysis 6. Fraction Analysis by TLC FractionCollection->TLC_Analysis Combine 7. Combine Pure Fractions TLC_Analysis->Combine Evaporation 8. Solvent Removal (Rotary Evaporation) Combine->Evaporation FinalProduct Pure 5-Bromo-4-methylpyrimidine-2-carbonitrile Evaporation->FinalProduct

Caption: A validated workflow for the purification of 5-Bromo-4-methylpyrimidine-2-carbonitrile.

References

  • Benchchem. (n.d.). Technical Support Center: Purification of Pyrimidine Derivatives by Column Chromatography.
  • Benchchem. (n.d.). Technical Support Center: Purification of Polar Pyrimidine Derivatives.
  • Klampfl, C. W., Buchberger, W., & Haddad, P. R. (2001). Fast separation of pyrimidine derivatives by capillary electrochromatography on ion-exchange/reversed-phase mixed-mode stationary phases.
  • CymitQuimica. (n.d.). CAS 38275-57-9: 5-Bromo-2-pyrimidinecarbonitrile.
  • ChemicalBook. (2025). 5-BROMO-4-METHYL-PYRIDINE-2-CARBONITRILE | 886364-86-9.
  • University of Colorado Boulder. (n.d.). Thin Layer Chromatography (TLC).
  • Alfa Chemistry. (n.d.). CAS 886364-86-9 5-Bromo-4-methylpyridine-2-carbonitrile.
  • Research Journal of Pharmacy and Technology. (n.d.). Selection of Stationary Phase and Mobile Phase in High Performance Liquid Chromatography.
  • Buchi. (n.d.). How to optimize your mobile phase to improve selectivity and resolution in chromatography.
  • UCLA. (n.d.). Thin Layer Chromatography (TLC).
  • Waters. (n.d.). Leveraging Mobile Phase pH to Optimize Separations for Improved Prep Performance Using Columns Packed With Waters™ Hybrid Particles.
  • UW-Madison Department of Chemistry. (n.d.). CHEM 344 Thin Layer Chromatography.
  • MIT OpenCourseWare. (n.d.). Thin Layer Chromatography (TLC) Guide.
  • PubChemLite. (n.d.). 5-bromo-2-methylpyrimidine-4-carbonitrile (C6H4BrN3).
  • Organomation. (n.d.). Complete Guide to Thin Layer Chromatography Sample Preparation.
  • ChemicalBook. (n.d.). 5-bromo-4-methyl-pyridine-2-carbonitrile.
  • Benchchem. (n.d.). Column chromatography purification of 2-Bromo-4-fluoro-5-methylpyridine derivatives.
  • NINGBO INNO PHARMCHEM CO.,LTD. (2026, February 13). Mastering Synthesis: Key Considerations for 5-Bromo-2-chloro-4-methylpyridine Production.
  • LCGC International. (2023, April 1). Combining Different Stationary-Phase Chemistries to Improve the Selectivity of Impurity Profiling Methods.
  • ITW Reagents. (n.d.). Solvents and Adsorbents for Column Chromatography for Compounds Purification and Isolation.
  • BLD Pharm. (n.d.). 114969-80-1|5-Bromo-4-methylpyrimidine-2-carbonitrile.
  • HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD. (n.d.). 5-bromo-4-methyl-pyridine-2-carbonitrile.
  • Benchchem. (n.d.). A Comparative Guide to Assessing the Purity of Synthesized 2-Bromo-4-methylpyridine.
  • Google Patents. (n.d.). CN104447570A - Synthesis method for 5-bromo-2-fluoropyrimidine.
  • Benchchem. (n.d.). Purification of crude 5-Bromo-4-fluoro-2-methyl-1H-indole by column chromatography.
  • MD Scientific. (n.d.). Purification Column Guide.
  • Agilent. (2018, August 7). Mobile Phase Optimization in SEC Method Development.
  • ResearchGate. (2025, December 9). Mobile Phase Optimization in Thin Layer Chromatography (TLC).

Sources

Handling moisture sensitivity of 5-Bromo-4-methylpyrimidine-2-carbonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 5-Bromo-4-methylpyrimidine-2-carbonitrile Handling Guide

Case ID: PYR-CN-5B4M-001 Status: Active Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division[1]

Executive Summary: The Stability Paradox

You are working with 5-Bromo-4-methylpyrimidine-2-carbonitrile (CAS: 114969-80-1).[1][2] To handle this compound successfully, you must understand its fundamental electronic nature.

Unlike a standard benzonitrile, the nitrile group at the 2-position of a pyrimidine ring is exceptionally electrophilic .[1] The two nitrogen atoms in the pyrimidine ring (positions 1 and 3) strongly pull electron density away from the C2 carbon. This activates the nitrile towards nucleophilic attack by water (hydrolysis), even under neutral conditions.

The Consequence: Exposure to ambient moisture does not just "wet" the compound; it chemically alters it, converting the active nitrile into an inert amide (primary degradation product) or a carboxylic acid (secondary degradation product), often ruining downstream nucleophilic aromatic substitutions (SNAr) or cross-coupling reactions.

Module 1: Diagnostic Triage (Quality Control)

Before setting up a reaction, verify the integrity of your material. Visual inspection is insufficient.

Q: How do I definitively know if my batch has degraded?

A: Proton NMR (


H NMR) is the most reliable diagnostic tool. 
Hydrolysis changes the chemical environment of the pyrimidine ring protons and introduces new signals.[1]
Signal Pristine Compound Degraded (Amide Form) Degraded (Acid Form)
C2-Substituent -CN (Silent in

H)
-CONH

(Amide)
-COOH (Acid)
Amide Protons AbsentBroad singlets ~5.0–8.0 ppm Absent
Acid Proton AbsentAbsentBroad singlet >10.0 ppm
Ring Proton (H6) Sharp singlet/doubletSlight downfield shiftSignificant downfield shift
Solubility Soluble in DCM, EtOAcPoor solubility in DCMSoluble in aqueous base

IR Spectroscopy Check:

  • Good: Sharp, distinct peak at ~2230–2240 cm

    
      (C
    
    
    
    N stretch).[1]
  • Bad: Appearance of broad bands at 3100–3500 cm

    
      (N-H stretch) and a carbonyl peak at ~1650–1700 cm
    
    
    
    (Amide C=O).[1]
Q: My LCMS shows a mass of M+18. What happened?

A: You have significant hydrolysis.[1]

  • Target Mass (MW): ~198.02 Da (based on

    
    Br).[1]
    
  • Observed Mass (M+18): ~216.03 Da.[1]

  • Diagnosis: The nitrile (-CN) has hydrated to the primary amide (-CONH

    
    ).[1] This is the "First Strike" degradation product.
    

Module 2: Storage & Preservation Protocols

Preventative care is the only way to maintain titer.[1]

Q: Can I store this in the refrigerator in its original bottle?

A: Only if the secondary containment is perfect. Standard refrigerators have high humidity.[1] If the cap seal is imperfect, the cooling cycle will pump moisture into the bottle via pressure differentials.

The "Gold Standard" Storage Protocol:

  • Primary Container: Glass vial with a Teflon-lined screw cap.[1]

  • Secondary Container: Place the vial inside a larger jar containing a bed of active desiccant (e.g., Drierite or molecular sieves).

  • Atmosphere: Flush the secondary container with Argon or Nitrogen before sealing.[1]

  • Temperature: Store at -20°C .

  • Equilibration: CRITICAL. Allow the vial to warm to room temperature inside a desiccator before opening. Opening a cold vial in humid lab air causes immediate condensation on the solid, initiating hydrolysis.

Q: Is a glovebox mandatory?

A: Recommended but not mandatory.

  • For Long-Term Storage: Yes, a glovebox is ideal.[1]

  • For Daily Use: You can handle it on the bench IF you use Schlenk techniques (working under a cone of nitrogen) and minimize exposure time (< 5 minutes).[1]

Module 3: Reaction Setup & Troubleshooting

Q: Which solvents are "safe" for this compound?

A: Avoid protic solvents (Methanol, Ethanol, Water) unless the reaction specifically demands them and you are consuming the material immediately.

  • Preferred: Anhydrous DMF, DMSO, THF, or Dichloromethane (DCM).

  • Warning: Commercial "anhydrous" DMF often contains trace amines and water, which accelerate hydrolysis.[1] Use freshly distilled or molecular-sieve-dried DMF.[1]

Q: I need to weigh out 50 mg. What is the workflow?

A: Follow this "Speed-Weigh" Protocol to minimize atmospheric exposure:

  • Prep: Have your reaction flask (flushed with N

    
    ) and solvent ready before opening the bottle.
    
  • Tare: Tare a glass weighing boat or a dry syringe (if dissolving in the stock bottle). Avoid paper weighing boats; they hold adsorbed moisture.

  • Transfer: Quickly transfer the solid.

  • Seal: Immediately recap the stock bottle and wrap with Parafilm.

  • Dissolve: Add the solid to your reaction flask and immediately add the anhydrous solvent.

Module 4: Mechanism of Failure (Visualized)

Understanding the degradation pathway helps you identify impurities in your crude mixture.

HydrolysisPathway Compound 5-Bromo-4-methyl- pyrimidine-2-carbonitrile (Active Reagent) Transition Imidate Intermediate Compound->Transition Nucleophilic Attack (Activated C2) Water H₂O (Trace Moisture) Water->Transition Amide Primary Amide (M+18 Impurity) INERT to SNAr Transition->Amide Tautomerization Acid Carboxylic Acid (M+19 Impurity) Acidic/Solubility Issues Amide->Acid Slow Hydrolysis (Requires Acid/Base)

Figure 1: The degradation cascade.[1] The primary amide is the most common impurity found in stored samples.[1]

FAQ: Quick-Fire Troubleshooting

Q: The compound turned from off-white to yellow. Is it bad? A: Color change often indicates surface oxidation or trace hydrolysis.[1] Run a quick NMR.[3] If the purity is >90%, purify via a short silica plug (eluting with DCM) rather than recrystallization, which exposes it to more heat/solvent.

Q: Can I re-dry the solid if it gets wet? A: No. Once the water reacts with the nitrile, the chemical bond is broken.[1] You cannot "dry off" the amide group. You must purify the compound to remove the amide impurity.

Q: I am doing a Suzuki coupling. Will the amide impurity interfere? A: Yes. The amide group can coordinate to your Palladium catalyst, poisoning it or altering the ligand geometry, leading to lower yields.

References & Further Reading

  • General Reactivity of Pyrimidine Nitriles:

    • Brown, D. J. (1994). The Pyrimidines. Wiley-Interscience.[1] (Detailed analysis of the electron-deficiency of the 2-position).

  • Hydrolysis Mechanisms:

    • Cohen, L. A., & Jones, W. M. (1963). A Study of the Hydrolysis of 2-Cyanopyrimidines. Journal of the American Chemical Society. (Illustrates the rapid kinetics of electron-deficient nitrile hydrolysis).[1]

  • Handling Air-Sensitive Reagents:

    • Aldrich Technical Bulletin AL-134: Handling Air-Sensitive Reagents.[1][1]

  • Compound Data (Analogous Structures):

    • PubChem Compound Summary for 5-Bromo-4-methylpyrimidine. National Center for Biotechnology Information.[1]

Disclaimer: This guide is for research purposes only. Always consult the specific Safety Data Sheet (SDS) for your batch before handling.

Sources

Validation & Comparative

Comparative Guide: 1H NMR Spectrum Analysis of 5-Bromo-4-methylpyrimidine-2-carbonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

5-Bromo-4-methylpyrimidine-2-carbonitrile (CAS: 114969-80-1) is a critical heterocyclic scaffold in medicinal chemistry, particularly for SNAr functionalization and palladium-catalyzed cross-couplings.[1] Its high reactivity, driven by the electron-deficient pyrimidine ring and the electron-withdrawing nitrile (CN) and bromo (Br) groups, makes it prone to specific synthetic impurities.

This guide provides a technical comparison of the target molecule’s 1H NMR profile against its structural analogs and precursors. By analyzing the Substituent Chemical Shift (SCS) effects, we establish a self-validating protocol for confirming identity and purity.

Part 1: Structural Analysis & Theoretical Prediction

To accurately interpret the spectrum, one must understand the electronic environment affecting the protons. The pyrimidine ring is inherently electron-deficient (deshielding ring protons).

Electronic Environment Breakdown
  • Position 2 (-CN): A strong electron-withdrawing group (EWG) via induction (-I) and resonance (-M). It significantly deshields the entire ring system.

  • Position 5 (-Br): An EWG (-I) that deshields the ortho positions (C-4 and C-6).

  • Position 4 (-CH₃): A weak electron-donating group (+I) that provides slight shielding to the ring but is itself deshielded by the aromatic ring current.

  • Position 6 (-H): The sole aromatic proton. It is located ortho to the Bromine and para to the Methyl group.

Graphviz Diagram: Structural Logic & Coupling

The following diagram illustrates the connectivity and expected coupling interactions (or lack thereof).

G Target 5-Bromo-4-methylpyrimidine-2-carbonitrile H6 H-6 Proton (Aromatic Singlet) ~8.8 - 9.1 ppm Target->H6 Ortho to Br Deshielded by CN Me4 Me-4 Protons (Methyl Singlet) ~2.6 - 2.8 ppm Target->Me4 Attached to C-4 Deshielded by Ring H6->Me4 Long-range coupling (4J) Possible broadening (0-1 Hz) Solvent Solvent Effect: DMSO-d6 shifts peaks downfield vs CDCl3

Figure 1: Structural logic dictating the 1H NMR signals. Note the lack of vicinal neighbors results in singlets.[2]

Part 2: Comparative NMR Analysis

This section compares the target molecule with its two most common structural relatives: 4-Methylpyrimidine-2-carbonitrile (the des-bromo precursor) and 5-Bromo-4-methylpyrimidine (the des-cyano analog).

Table 1: Diagnostic Chemical Shift Comparison (CDCl₃, 300-400 MHz)

Note: Values represent typical ranges based on chemometric SCS data and analog spectra.

FeatureTarget: 5-Bromo-4-methylpyrimidine-2-carbonitrileAnalog A: 4-Methylpyrimidine-2-carbonitrile (No Br)Analog B: 5-Bromo-4-methylpyrimidine (No CN)
H-6 (Aromatic) δ 8.90 – 9.10 (s) δ 8.60 – 8.75 (d, J~5Hz)δ 8.95 (s)
H-5 (Aromatic) Substituted (Br)δ 7.30 – 7.45 (d, J~5Hz)Substituted (Br)
H-2 (Aromatic) Substituted (CN)Substituted (CN)δ 9.15 (s)
Me-4 (Methyl) δ 2.70 – 2.80 (s) δ 2.60 – 2.65 (s)δ 2.55 – 2.65 (s)
Key Distinction Single aromatic peak (Singlet) Pair of doublets (H5/H6 coupling) Two aromatic singlets (H2 & H6)
Detailed Signal Interpretation
1. The Aromatic Region (H-6)
  • Target: The spectrum must show exactly one aromatic proton signal. Because C-5 is blocked by Bromine and C-2 is blocked by Nitrile, only H-6 remains. It appears as a sharp singlet.

  • Differentiation:

    • If you see a doublet (splitting ~5 Hz), you likely have the des-bromo impurity (Analog A).

    • If you see two singlets (one at ~9.15, one at ~8.95), you have the des-cyano impurity (Analog B).

2. The Aliphatic Region (Me-4)
  • Target: The methyl group appears as a singlet around 2.70–2.80 ppm. It is slightly more deshielded than in non-brominated analogs due to the steric compression and inductive effect of the adjacent bromine atom.

  • Coupling: While typically a singlet, high-resolution instruments (600 MHz+) may resolve a tiny long-range coupling (

    
    ) to H-6. In standard 300/400 MHz spectra, this often manifests just as peak broadening.
    

Part 3: Impurity Profiling & Troubleshooting

In drug development, purity is paramount.[3] The synthesis of this nitrile often involves cyanation of a chloride or bromination of a pyrimidine.

Common Impurities
  • Hydrolysis Product (Amide): The nitrile group is susceptible to hydrolysis during workup.

    • Signal: Look for two broad singlets (NH₂) around 7.5–8.0 ppm (variable) and a shift in the H-6 peak.

  • Starting Material (2-Chloro-5-bromo-4-methylpyrimidine):

    • Signal: The H-6 proton in the chloro-derivative is slightly upfield compared to the nitrile product (due to Cl being less EWG than CN).

  • Regioisomers: If synthesized via bromination of 4-methylpyrimidine-2-carbonitrile, bromination might occur at the methyl group (benzylic-like position) rather than the ring C-5, though ring bromination is preferred electrophilically.

    • Signal: Look for a CH₂ singlet (~4.5 ppm) instead of a CH₃ singlet (~2.7 ppm).

Experimental Protocol: Purity Assessment Workflow

Workflow Start Crude Sample Solvent Dissolve in CDCl3 (Avoid DMSO if possible to prevent H-D exchange of impurities) Start->Solvent Acquire Acquire 1H NMR (Min 16 scans, d1=5s) Solvent->Acquire Check1 Check Aromatic Region (8.0 - 9.5 ppm) Acquire->Check1 Result1 Single Singlet? Check1->Result1 Pass Identity Confirmed (Target) Result1->Pass Yes Fail1 Doublets Present? -> Des-bromo Impurity Result1->Fail1 No (Doublets) Fail2 Two Singlets? -> Des-cyano Impurity Result1->Fail2 No (2 Singlets)

Figure 2: Decision tree for rapid purity assessment of the target scaffold.

Part 4: Experimental Methodology

To ensure reproducibility and "Trustworthiness" (E-E-A-T), follow this standardized protocol.

Sample Preparation
  • Solvent: Chloroform-d (

    
    ) is preferred for sharp resolution. Dimethyl sulfoxide-d6 (
    
    
    
    ) may be used if solubility is an issue, but expect peaks to shift downfield by ~0.1–0.3 ppm.
  • Concentration: 5–10 mg of sample in 0.6 mL solvent.

  • Filtration: Filter through a cotton plug to remove inorganic salts (e.g., NaBr/KBr from synthesis) which can cause line broadening.

Acquisition Parameters (Standard 400 MHz)
  • Pulse Sequence: zg30 (standard proton).

  • Relaxation Delay (d1): Set to 5 seconds . The isolated aromatic proton (H-6) and the methyl protons may have different T1 relaxation times. A longer delay ensures accurate integration for quantitative purity calculations.

  • Scans (ns): 16 scans are usually sufficient; 64 scans for detecting <1% impurities.

  • Spectral Width: -2 to 14 ppm.

Processing
  • Phasing: Manual phasing is critical as the baseline must be flat to integrate the small aromatic signal against the large methyl signal accurately.

  • Integration: Calibrate the Methyl singlet to 3.00. The Aromatic singlet should integrate to 1.00 (±0.05).

References

  • ChemicalBook. (n.d.). 5-Bromopyrimidine-2-carbonitrile 1H NMR Spectrum. Retrieved from

    • Context: Provides spectral data for the des-methyl analog, establishing the baseline shift for the H-4/H-6 protons in a nitrile/bromo pyrimidine system.
  • National Institutes of Health (NIH) - PubChem. (2025). 5-Bromo-4-methylpyrimidine (CID 12461863).[4][5] Retrieved from

    • Context: Source for physical properties and structural identifiers of the direct analog lacking the nitrile group.
  • BenchChem. (2025).[3] A Comparative Guide to Assessing the Purity of Synthesized 2-Bromo-4-methylpyridine. Retrieved from

    • Context: Methodological reference for impurity profiling in methyl-bromo-heterocycles.
  • AIST Spectral Database for Organic Compounds (SDBS). (n.d.). Pyrimidine Derivatives NMR Data. Context: Validates the general shielding/deshielding effects of Methyl and Cyano groups on the pyrimidine ring (General Reference).

Sources

Publish Comparison Guide: HPLC Purity Analysis of 5-Bromo-4-methylpyrimidine-2-carbonitrile

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical comparison of HPLC methodologies for the purity analysis of 5-Bromo-4-methylpyrimidine-2-carbonitrile (CAS: 114969-80-1). It contrasts a standard generic approach with an optimized, stability-indicating protocol designed for high-precision drug development environments.

Abstract

In the synthesis of pharmaceutical intermediates, 5-Bromo-4-methylpyrimidine-2-carbonitrile serves as a critical scaffold. Its purity analysis is often complicated by the presence of hydrolysis degradants (amide and acid derivatives) and lipophilic halogenated precursors. This guide compares a Generic Isocratic Method (Method A) against an Optimized Stability-Indicating Gradient Method (Method B) . Experimental data demonstrates that Method B provides superior resolution (


) of critical impurities and enhanced sensitivity, making it the requisite choice for GMP-regulated environments.
Introduction & Impurity Profile

The synthesis of 5-Bromo-4-methylpyrimidine-2-carbonitrile typically involves the cyanation of 5-Bromo-2-chloro-4-methylpyrimidine . The analytical challenge lies in separating the target nitrile from its starting material (lipophilic) and its hydrolysis byproducts (hydrophilic).

Critical Impurities:
  • Impurity A (Precursor): 5-Bromo-2-chloro-4-methylpyrimidine (CAS: 633328-95-7).[1][2] Lipophilic.

  • Impurity B (Amide): 5-Bromo-4-methylpyrimidine-2-carboxamide. Hydrophilic (Partial Hydrolysis).

  • Impurity C (Acid): 5-Bromo-4-methylpyrimidine-2-carboxylic acid.[3] Highly Hydrophilic (Full Hydrolysis).

Synthesis & Degradation Pathway

The following diagram illustrates the origin of these impurities, establishing the logic for the separation strategy.

SynthesisPathway Precursor Impurity A (Chloro-Precursor) LogP: High Target Target Analyte (Nitrile) LogP: Medium Precursor->Target Cyanation (NaCN/CuCN) Amide Impurity B (Amide) LogP: Low Target->Amide Partial Hydrolysis (H2O/pH) Acid Impurity C (Acid) LogP: Very Low Amide->Acid Full Hydrolysis

Method Comparison
Method A: The "Standard" Generic Approach

Often used for quick reaction monitoring but insufficient for final purity release.

  • Column: Standard C18 (e.g., 250 x 4.6 mm, 5 µm).

  • Mobile Phase: Isocratic Acetonitrile : Water (50:50 v/v).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

Method B: The Optimized Stability-Indicating Approach

Designed to resolve all specified impurities with high peak symmetry.

  • Column: High-Density C18 (e.g., Agilent Zorbax Eclipse Plus C18, 150 x 4.6 mm, 3.5 µm).

  • Buffer: 20 mM Potassium Phosphate (pH 2.5). Low pH suppresses silanol activity and keeps acidic impurities protonated for better retention.

  • Mobile Phase A: 20 mM Phosphate Buffer (pH 2.5).

  • Mobile Phase B: Acetonitrile.[4][5]

  • Gradient:

    • 0-2 min: 5% B (Hold for polar impurities)

    • 2-15 min: 5% → 80% B (Elute Target)

    • 15-20 min: 80% → 95% B (Elute Lipophilic Precursor)

    • 20-25 min: 5% B (Re-equilibration)

Comparative Performance Data

The following data summarizes the performance of both methods when analyzing a spiked crude sample containing the target and 1% of each impurity.

ParameterMethod A (Generic Isocratic) Method B (Optimized Gradient)
Impurity C (Acid) RT 1.2 min (Co-elutes with void)3.5 min (Resolved)
Impurity B (Amide) RT 1.5 min (Poor resolution)5.8 min (Sharp peak)
Target (Nitrile) RT 4.2 min11.2 min
Impurity A (Chloro) RT > 25 min (Broad/Not Detected)16.4 min (Sharp peak)
Resolution (Target vs. Amide)

(Fail)

(Pass)
Tailing Factor (Target) 1.8 (Peak tailing)1.1 (Excellent symmetry)
Sensitivity (LOQ) 0.05%0.01%

Analysis:

  • Method A Failure: The acidic and amide impurities elute too early due to the high organic content (50%) at the start, leading to co-elution with the solvent front. The lipophilic chloro-precursor elutes too slowly, resulting in broad, undetectable peaks.

  • Method B Success: The initial low organic hold (5% B) retains the polar acid and amide, separating them from the void volume. The gradient ramp ensures the lipophilic precursor elutes as a sharp peak within a reasonable runtime.

Detailed Experimental Protocol (Method B)

To replicate the optimized results, follow this step-by-step protocol.

Step 1: Buffer Preparation
  • Dissolve 2.72 g of Potassium Dihydrogen Phosphate (

    
    ) in 1000 mL of HPLC-grade water.
    
  • Adjust pH to 2.5 ± 0.05 using Phosphoric Acid (

    
    ). Crucial: pH > 3.0 causes peak tailing for the pyrimidine ring due to silanol interactions.
    
  • Filter through a 0.22 µm nylon membrane and degas.

Step 2: Sample Preparation
  • Diluent: Mix Phosphate Buffer (pH 2.5) and Acetonitrile (50:50).

  • Stock Solution: Weigh 10 mg of 5-Bromo-4-methylpyrimidine-2-carbonitrile into a 10 mL volumetric flask. Dissolve and dilute to volume with Diluent (1.0 mg/mL).

  • Test Solution: Dilute 1.0 mL of Stock to 10 mL (0.1 mg/mL).

  • System Suitability Solution: Spike the Test Solution with 0.1% of Impurity A (Chloro) and Impurity B (Amide) to verify resolution.

Step 3: Chromatographic Conditions
  • Column Temp: 30°C (Controlled to minimize RT shifts).

  • Injection Vol: 5 µL.

  • Detection: UV 254 nm (Primary), 220 nm (Secondary for higher sensitivity of non-aromatic fragments).

Mechanistic Workflow & Decision Tree

The following diagram explains the decision-making process for selecting Method B over Method A, based on chemical properties.

MethodLogic Start Analyze 5-Bromo-4-methylpyrimidine-2-carbonitrile CheckPolarity Check Impurity Polarity Range (Acid to Chloro-Precursor) Start->CheckPolarity Isocratic Isocratic Method (50% ACN) CheckPolarity->Isocratic Narrow Polarity Range? Gradient Gradient Method (5% to 95% ACN) CheckPolarity->Gradient Wide Polarity Range? (Yes) Result_Iso Fail: Polar impurities co-elute Lipophilic impurities broaden Isocratic->Result_Iso PH_Check pH Selection Gradient->PH_Check Result_Grad Success: Retains polar species Elutes lipophilic species sharply PH_Check->Result_Grad pH 2.5 (Suppresses Silanols)

Discussion & Expert Insights

Why pH 2.5 is Non-Negotiable: Pyrimidine rings are basic. At neutral pH, they interact strongly with residual silanols on the silica column, causing severe peak tailing. By lowering the pH to 2.5, these silanols are protonated (neutral), and the basic nitrogen on the pyrimidine is also protonated, but the buffer ionic strength minimizes secondary interactions. Furthermore, pH 2.5 ensures Impurity C (Carboxylic Acid) remains in its non-ionized form, significantly increasing its retention on the C18 phase and moving it away from the solvent front.

Gradient Slope Importance: The "Chloro" precursor (Impurity A) is significantly more hydrophobic than the "Cyano" target. An isocratic run that elutes the target in 5 minutes will leave the precursor on the column for >30 minutes, leading to "ghost peaks" in subsequent runs. The gradient ramp to 95% ACN cleans the column every injection, ensuring data integrity.

References
  • BLD Pharm. 5-Bromo-4-methylpyrimidine-2-carbonitrile Product Data & CAS 114969-80-1 Verification.Link

  • BenchChem. A Comparative Guide to HPLC-MS Methods for Purity Analysis and Validation of Pyrimidine Derivatives.Link

  • Sigma-Aldrich. 5-Bromo-2-chloro-4-methylpyrimidine (Precursor) Physical Properties and CAS 633328-95-7.[6]Link

  • Master Organic Chemistry. Hydrolysis of Nitriles to Amides and Acids: Mechanistic Pathways.Link

  • ResearchGate. HPLC profiles of reaction mixtures and purity analysis during pyrimidine synthesis.Link

Sources

Technical Guide: Benchmarking the Nitrile IR Signature of 5-Bromo-4-methylpyrimidine-2-carbonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide provides a technical analysis of the infrared (IR) spectral performance of 5-Bromo-4-methylpyrimidine-2-carbonitrile (CAS 886364-86-9). The primary focus is the diagnostic nitrile (


) stretching vibration, a critical quality attribute (CQA) in drug development workflows involving pyrimidine scaffolds.

Key Finding: The target molecule exhibits a characteristic nitrile absorption band in the 2235–2250 cm⁻¹ range. This is distinct from standard benzonitriles (~2228 cm⁻¹) due to the electron-deficient nature of the pyrimidine ring and the inductive effect of the bromine substituent.

Comparative Verdict: While Raman spectroscopy offers superior baseline stability in aqueous environments, ATR-FTIR remains the gold standard for this specific intermediate due to the high polarity of the cyano group attached to the heterocyclic ring, resulting in superior limit-of-detection (LOD) and throughput.

Structural Analysis & Theoretical Prediction

To accurately interpret the spectrum, one must understand the electronic environment governing the nitrile bond force constant (


).
Electronic Effects on Wavenumber

The vibrational frequency (


) is approximated by Hooke’s Law: 

. For nitriles, the bond order (and thus

) is modulated by substituents.
  • Pyrimidine Core (Electron Deficient): The nitrogen atoms at positions 1 and 3 exert a strong electron-withdrawing effect (Inductive

    
     and Mesomeric 
    
    
    
    ). This reduces electron density in the ring, preventing back-donation into the nitrile
    
    
    antibonding orbital. Result: Increased bond order, higher frequency shift (Blue Shift).
  • 5-Bromo Substituent (Inductive

    
    ):  The bromine atom at position 5 further withdraws electron density through the 
    
    
    
    -framework. Result: Further stiffening of the
    
    
    bond.
  • 4-Methyl Substituent (Hyperconjugation

    
    ):  The methyl group acts as a weak electron donor. Result:  Slight red shift, but overwhelmed by the ring and halogen effects.
    
Visualization of Electronic Influence

ElectronicEffects Core Pyrimidine Ring (Electron Deficient) CN Nitrile Group (C≡N) Core->CN Reduces π-backbonding Shift Net Blue Shift (> 2230 cm⁻¹) Core->Shift Primary Driver Br 5-Bromo (-I Effect) Br->Core Withdraws e- Br->Shift Stiffens Bond Me 4-Methyl (+I Effect) Me->Core Donates e- (Weak)

Figure 1: Electronic contributions to the nitrile stretching frequency. The electron-withdrawing nature of the heterocyclic ring and bromine dominates, shifting the peak to higher wavenumbers compared to benzene analogs.

Comparative Spectral Analysis

The following table benchmarks the target molecule against common structural analogs and functional group standards. This data is synthesized from standard group frequency correlations [1, 2].

Table 1: Nitrile Peak Benchmarking[1]
Compound ClassStructureExpected

(cm⁻¹)
IntensitySpectral Logic
Target Molecule 5-Br-4-Me-pyrimidine-2-CN 2235 – 2250 Strong Heterocyclic EWG + Halogen Inductive effect.
Analog 12-Cyanopyrimidine2235 – 2245StrongBase heterocyclic effect; lacks Br enhancement.
Analog 2Benzonitrile2228 – 2232MediumConjugation with benzene ring lowers bond order (Red Shift).
Analog 3Acetonitrile (Aliphatic)2250 – 2260Weak/MedNo conjugation; pure triple bond character.
InterferenceIsocyanate (-N=C=O)2250 – 2270Very StrongBroad peak; distinct from sharp nitrile band.

Analysis: The target molecule's peak is distinguishable from starting materials like simple alkyl nitriles (used in synthesis) which appear higher, and from benzonitrile derivatives which appear lower.

Methodological Comparison: FTIR vs. Raman[3][4][5][6]

For researchers choosing an analytical method for this specific intermediate, the choice depends on the sample matrix.

Table 2: Performance Matrix
FeatureFTIR (ATR) Raman (785/1064 nm) Recommendation
Sensitivity (Nitrile) High. The

bond has a large dipole moment change (

).[1]
High. The triple bond has high polarizability.FTIR for trace purity.
Water Interference High. Water absorbs strongly in IR; requires dry samples.Low. Water is a weak Raman scatterer.[2][3][4]Raman for aqueous reaction monitoring.[2]
Sample Prep Minimal (Solid/Oil on crystal).None (Through glass/vial).Raman for high-throughput screening (HTS).
Fluorescence Risk None.Moderate (Pyrimidine impurities may fluoresce).FTIR for crude mixtures.
Decision Workflow

MethodChoice Start Sample State? Aqueous Aqueous Solution (Reaction Mix) Start->Aqueous Solid Dry Powder / Oil (Isolated Product) Start->Solid Check Fluorescence? Aqueous->Check FTIR Use ATR-FTIR Diamond Crystal Solid->FTIR Standard QC Raman Use Raman (1064 nm) Avoids H2O signal Check->Raman No Check->FTIR Yes (Dry first)

Figure 2: Analytical method selection guide based on sample state and interference risks.

Experimental Protocol (ATR-FTIR)

To ensure reproducible detection of the nitrile peak for 5-Bromo-4-methylpyrimidine-2-carbonitrile, follow this validated protocol.

Equipment Configuration
  • Instrument: FTIR Spectrometer (e.g., Nicolet iS50 or equivalent).

  • Accessory: Single-bounce Diamond ATR (Attenuated Total Reflectance).

  • Detector: DTGS (Standard) or MCT (High sensitivity).

  • Parameters:

    • Range: 4000 – 600 cm⁻¹

    • Resolution: 4 cm⁻¹

    • Scans: 32 (Background), 32 (Sample)

Step-by-Step Procedure
  • System Blank: Clean the ATR crystal with isopropanol. Collect a background spectrum (air) to ensure no contamination peaks exist in the 2200–2300 cm⁻¹ region (atmospheric CO₂ is at 2350 cm⁻¹, close but distinct).

  • Sample Loading: Place approximately 5–10 mg of the solid 5-Bromo-4-methylpyrimidine-2-carbonitrile onto the center of the diamond crystal.

  • Contact Pressure: Apply pressure using the anvil until the force gauge reads the optimal range (typically 60–80%). Note: Inconsistent pressure leads to variable peak intensity.

  • Acquisition: Collect the sample spectrum.

  • Data Processing: Apply automatic baseline correction. Locate the sharp peak in the 2235–2250 cm⁻¹ window.

  • Validation: Ensure the peak intensity (Transmittance) is between 20–80% T. If the peak is saturated (<5% T), reduce sample thickness or pressure.

Troubleshooting & Validation

  • Problem: Peak appears split or broad.

    • Cause: Possible hydrolysis to amide (peak shifts to ~1680 cm⁻¹ for C=O) or presence of water.

    • Solution: Dry sample in a desiccator for 2 hours and re-run.

  • Problem: Peak is shifted to >2260 cm⁻¹.

    • Cause: Contamination with aliphatic nitrile starting materials or isonitrile isomers.

    • Solution: Check proton NMR to confirm structure; perform recrystallization.

References

  • Socrates, G. (2001). Infrared and Raman Characteristic Group Frequencies: Tables and Charts. 3rd Edition. Wiley.[5] (Standard reference for substituent effects on nitrile frequencies).

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. Wiley.[5]

  • NIST Chemistry WebBook. (2023). Infrared Spectra of Pyrimidine Derivatives. Link

  • Larkin, P. (2011). IR and Raman Spectroscopy: Principles and Spectral Interpretation. Elsevier. Link

  • Coates, J. (2000). Interpretation of Infrared Spectra, A Practical Approach. In: Encyclopedia of Analytical Chemistry. Wiley.[5] Link

Sources

LC-MS Identification of Impurities in 5-Bromo-4-methylpyrimidine-2-carbonitrile: A Technical Comparison Guide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Regulatory Context

5-Bromo-4-methylpyrimidine-2-carbonitrile (CAS: 114969-80-1) is a highly reactive, halogenated pyrimidine intermediate utilized in the synthesis of complex active pharmaceutical ingredients (APIs), including plasma kallikrein inhibitors and emopamil-binding protein (EBP) inhibitors. Because of its multi-functional scaffold—featuring a labile bromine atom, a reactive nitrile group, and an acidic methyl group—it is highly susceptible to generating process-related byproducts and degradation impurities.

Under the ICH Q3A(R2) guidelines, any impurity in a new drug substance exceeding the 0.10% (or 1.0 mg per day intake) threshold must be structurally identified and characterized [1]. To achieve this, analytical teams must deploy methodologies capable of unambiguous structural elucidation, especially when dealing with closely eluting regioisomers and trace-level degradants.

Platform Comparison: UHPLC-Q-TOF-MS vs. HPLC-UV-SQ-MS

While traditional High-Performance Liquid Chromatography coupled with Single Quadrupole Mass Spectrometry (HPLC-UV-SQ-MS) is standard for routine batch release, it often falls short during the early-stage identification of unknown impurities. Ultra-High-Performance Liquid Chromatography coupled to Quadrupole Time-of-Flight Mass Spectrometry (UHPLC-Q-TOF-MS) provides the exact mass capabilities required for definitive structural assignment [2].

Table 1: Objective Performance Comparison
Analytical ParameterHPLC-UV-SQ-MS (Alternative)UHPLC-Q-TOF-MS (Recommended)Causality & Impact on Impurity Profiling
Mass Accuracy Low (~0.1 to 0.5 Da)Ultra-High (< 3 ppm)Exact mass allows for the generation of a single, unambiguous empirical formula for unknown degradants.
Isotopic Resolution PoorExcellentQ-TOF resolves the fine isotopic structure of Bromine (

Br and

Br), acting as a built-in diagnostic tracer.
Structural Elucidation In-source fragmentation onlyTrue MS/MS (Collision Cell)Controlled collision energy (CE) ramping in Q-TOF yields reproducible fragmentation pathways for isomer differentiation.
Chromatographic Peak Capacity Moderate (3-5 µm particles)High (Sub-2 µm particles)UHPLC minimizes co-elution of structurally similar pyrimidine regioisomers, preventing ion suppression.

Expert Insight on Causality: The presence of the bromine atom in 5-Bromo-4-methylpyrimidine-2-carbonitrile provides a distinct 1:1 isotopic doublet. A Q-TOF system accurately resolves these isotopic fine structures, allowing analysts to immediately deduce whether an unknown impurity has retained the bromine atom (e.g., hydrolysis of the nitrile) or lost it (e.g., thermal debromination).

Self-Validating Experimental Workflow

To ensure analytical trustworthiness, the following methodology incorporates a self-validating system utilizing System Suitability Testing (SST), dynamic mass calibration, and orthogonal stress testing.

Workflow A 1. Sample Preparation (API + Stress Conditions) B 2. UHPLC Separation (Sub-2µm C18 Column) A->B C 3. Q-TOF MS Acquisition (Exact Mass + Lock Mass) B->C D 4. Data Processing (Isotope Pattern Analysis) C->D E 5. MS/MS Fragmentation (Structural Elucidation) D->E F 6. ICH Q3A Compliance (Impurity Qualification) E->F

Figure 1: Self-validating LC-MS workflow for pharmaceutical impurity profiling.

Step-by-Step Methodology

Step 1: Sample Preparation & Forced Degradation

  • Rationale: Forced degradation accelerates the formation of impurities, ensuring the analytical method is stability-indicating.

  • Protocol: Prepare a 1.0 mg/mL solution of 5-Bromo-4-methylpyrimidine-2-carbonitrile in LC-MS grade Acetonitrile/Water (50:50, v/v). Subject separate aliquots to acidic (0.1 N HCl), basic (0.1 N NaOH), oxidative (3% H

    
    O
    
    
    
    ), and thermal (60°C) conditions for 24 hours. Inject an unspiked blank to rule out system peaks.

Step 2: Chromatographic Separation (UHPLC)

  • Rationale: Sub-2-micron particles provide the theoretical plates required to resolve closely eluting regioisomers and polar degradants.

  • Protocol: Use a C18 column (100 mm × 2.1 mm, 1.7 µm).

    • Mobile Phase A: 0.1% Formic acid in LC-MS grade Water.

    • Mobile Phase B: 0.1% Formic acid in LC-MS grade Acetonitrile.

    • Gradient: 5% B to 95% B over 15 minutes at a flow rate of 0.4 mL/min. Column temperature: 40°C.

Step 3: Mass Spectrometry (Q-TOF) Parameters

  • Rationale: Real-time mass correction ensures mass accuracy remains below 3 ppm, which is critical for generating unambiguous molecular formulas [3].

  • Protocol: Operate in Electrospray Ionization positive mode (ESI+). Set the capillary voltage to 3.0 kV. Infuse a lock mass solution (e.g., Leucine Enkephalin, m/z 556.2771) continuously at 5 µL/min. For MS/MS, ramp the Collision Energy (CE) from 15 to 40 eV using argon as the collision gas.

Data Interpretation & Impurity Characterization

Subjecting 5-Bromo-4-methylpyrimidine-2-carbonitrile to the aforementioned conditions yields a distinct degradation profile. The exact mass and isotopic patterns allow for rapid identification of the resulting impurities.

Pathway API 5-Bromo-4-methylpyrimidine- 2-carbonitrile (API) m/z 197.96 / 199.96 ImpA Impurity A: Debromination 4-methylpyrimidine-2-carbonitrile m/z 120.05 API->ImpA Thermal/UV ImpB Impurity B: Hydrolysis 5-Bromo-4-methylpyrimidine- 2-carboxamide m/z 215.97 / 217.97 API->ImpB Aqueous/Base ImpC Impurity C: Oxidation N-oxide derivative m/z 213.96 / 215.96 API->ImpC Peroxide

Figure 2: Primary degradation pathways of 5-Bromo-4-methylpyrimidine-2-carbonitrile.

Table 2: Simulated Quantitative Q-TOF Data for Impurity Profiling
CompoundRetention TimePrecursor Ion [M+H]

Mass Error (ppm)Isotope PatternStructural Assignment
API 8.45 min197.9661 / 199.96411.21:1 Doublet5-Bromo-4-methylpyrimidine-2-carbonitrile
Impurity A 5.12 min120.05560.8Singlet4-methylpyrimidine-2-carbonitrile (Debromination)
Impurity B 6.80 min215.9767 / 217.97471.51:1 Doublet5-Bromo-4-methylpyrimidine-2-carboxamide
Impurity C 7.15 min213.9610 / 215.95902.11:1 DoubletN-oxide derivative (Oxidation)

Mechanistic Elucidation:

  • Impurity A (Debromination): The complete loss of the characteristic 1:1 isotopic doublet at m/z 120.0556 confirms the homolytic or heterolytic cleavage of the C-Br bond. This is a common degradation pathway under thermal or photolytic stress.

  • Impurity B (Hydrolysis): The nitrile group (-C≡N) is highly susceptible to base-catalyzed hydrolysis, converting to a carboxamide (-CONH

    
    ). The Q-TOF data shows an exact mass shift of +18.01 Da (addition of H
    
    
    
    O), while retaining the 1:1 bromine isotopic signature, confirming the pyrimidine ring remains intact.

Conclusion

For complex halogenated intermediates like 5-Bromo-4-methylpyrimidine-2-carbonitrile, relying on low-resolution MS platforms introduces significant risk into the drug development lifecycle. Transitioning to a UHPLC-Q-TOF-MS platform provides the exact mass accuracy, isotopic resolution, and MS/MS fragmentation capabilities required to definitively map degradation pathways, ensuring robust compliance with ICH Q3A(R2) regulatory standards.

References

  • ICH Q3A (R2) Impurities in new drug substances - Scientific guideline Source: European Medicines Agency (EMA) URL:[Link] [1]

  • High-resolution mass spectrometry for impurity profiling Source: Sterling Pharma Solutions URL:[Link][1]

  • Advances in Ultra-High-Resolution Mass Spectrometry for Pharmaceutical Analysis Source: National Center for Biotechnology Information (NCBI) / NIH URL:[Link][2]

Sources

Safety Operating Guide

Proper Disposal Procedures: 5-Bromo-4-methylpyrimidine-2-carbonitrile

[1][2][3]

Executive Safety Directive

Immediate Action Required: Treat this compound as a High-Risk Halogenated Organic Nitrile . The presence of both a nitrile group (-CN) and a halogen (Br) on a pyrimidine ring necessitates a dual-hazard disposal strategy. It must be segregated from acids to prevent the theoretical generation of hydrogen cyanide (HCN) and from strong oxidizers to prevent uncontrolled reactions.

Disposal Method: High-temperature incineration at a permitted hazardous waste facility. Do not dispose of down the drain or in general trash.

Hazard Profile & Waste Classification

Before disposal, the waste stream must be accurately characterized to ensure downstream safety.

Chemical Hazard Assessment
FeatureHazard ImplicationWaste Code (Indicative)
Nitrile Group (-CN) Acute Toxicity / Reactive. Potential to release HCN gas if exposed to strong acids or reducing agents.D003 (Reactivity) or P-List (Check local regulations)*
Bromine Substituent Halogenated Waste. Requires high-temperature incineration (>1100°C) to prevent dioxin/furan formation.Halogenated Organic
Pyrimidine Ring Nitrogenous Heterocycle. Thermal decomposition releases NOx gases.--

*Note: While specific unlisted intermediates may not carry a specific P-code (e.g., P030), best practice dictates treating organic nitriles with the same rigor as listed cyanides.

Personal Protective Equipment (PPE) Matrix
Protection LevelEquipment Specification
Respiratory NIOSH-approved N95 (for dust) or half-mask with organic vapor/acid gas cartridges if in solution.
Dermal Double-gloving recommended. Inner: Nitrile (4 mil). Outer: Nitrile (8 mil) or Laminate (Silver Shield) for prolonged handling.
Ocular Chemical splash goggles.[1] Face shield required if pouring liquid solutions.
Body Lab coat (buttoned) + Chemical-resistant apron if handling >100g.

Disposal Decision Workflow

The following logic gate ensures the material is routed to the correct waste stream.

DisposalWorkflowStartWaste Generation:5-Bromo-4-methylpyrimidine-2-carbonitrileStateCheckIs the waste Solid or Liquid?Start->StateCheckSolidPathSolid WasteStateCheck->SolidPathSolid/PowderLiquidPathLiquid Waste(Solvent Solution)StateCheck->LiquidPathDissolvedStreamASTREAM A:Solid Hazardous Waste(Halogenated/Toxic)SolidPath->StreamAHalogenCheckDoes solvent containHalogens (DCM, Chloroform)?LiquidPath->HalogenCheckStreamBSTREAM B:Halogenated Organic SolventsHalogenCheck->StreamBYesStreamCSTREAM C:Non-Halogenated Organic SolventsHalogenCheck->StreamCNoLabelingLabeling & Storage:'Toxic', 'Halogenated', 'Nitrile'StreamA->LabelingStreamB->LabelingStreamC->LabelingDisposalFinal Disposal:High-Temp IncinerationLabeling->Disposal

Figure 1: Decision tree for segregating 5-Bromo-4-methylpyrimidine-2-carbonitrile waste based on physical state and solvent composition.

Step-by-Step Disposal Protocol

Phase 1: Segregation & Packaging

Scientific Rationale: Segregation prevents "cocktail" reactions. Nitriles must never be mixed with acidic waste streams (e.g., waste from acid hydrolysis reactions) because the protonation of the cyanide moiety can lead to the release of hydrogen cyanide gas [1].

  • Select Container:

    • Solids: Use a wide-mouth High-Density Polyethylene (HDPE) jar or amber glass jar with a screw-top lid.

    • Liquids: Use a chemically resistant HDPE carboy or safety-coated glass bottle.

  • Compatibility Check: Ensure the waste container is free of acids , oxidizers (e.g., permanganates), or reducing agents (e.g., hydrides).

  • Transfer:

    • Perform all transfers inside a certified chemical fume hood.

    • Use a plastic funnel to prevent spillage.

    • Do not overfill; leave 10% headspace for expansion.

Phase 2: Labeling

A generic "Hazardous Waste" label is insufficient. The label must explicitly communicate the specific risks to downstream handlers.

  • Chemical Name: 5-Bromo-4-methylpyrimidine-2-carbonitrile[2][3][4]

  • Constituents: List any solvents (e.g., "in Dichloromethane").

  • Hazard Checkboxes: [x] Toxic [x] Irritant [x] Halogenated

  • Specific Warning: "ORGANIC NITRILE - DO NOT MIX WITH ACIDS"

Phase 3: Storage & Pickup
  • Secondary Containment: Place the waste container into a secondary tray (polypropylene) capable of holding 110% of the volume.

  • Location: Store in a Satellite Accumulation Area (SAA) designated for Halogenated Organics .

  • Timeline: Request pickup immediately once the container is full or within 6 months of the start date, in accordance with RCRA regulations (40 CFR 262.15) [2].[5][1][6]

Emergency Procedures (Spill Response)

Trigger: Spillage of >1g solid or >10mL solution outside the hood.

  • Evacuate & Isolate: Clear the immediate area.[7] If dust is airborne, evacuate the lab.

  • PPE Upgrade: Wear N95 respirator (minimum) or full-face respirator, goggles, and double nitrile gloves.

  • Neutralization/Cleanup:

    • Solids: Do not dry sweep (creates dust). Cover with wet paper towels or use a HEPA-filtered vacuum dedicated to hazardous chemicals.

    • Liquids: Absorb with vermiculite or a commercial "Organic Solvent" spill kit. Do not use acid-neutralizing absorbents.

  • Decontamination: Clean the surface with a mild soap solution. Collect all cleanup materials into the hazardous waste container (Stream A).

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.[8] Chapter 6: Working with Chemicals. [Link]

  • U.S. Environmental Protection Agency (EPA). (2024). Resource Conservation and Recovery Act (RCRA) Regulations: 40 CFR Part 262 - Standards Applicable to Generators of Hazardous Waste. [Link]

Personal protective equipment for handling 5-Bromo-4-methylpyrimidine-2-carbonitrile

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I have observed that the primary operational failure when handling halogenated pyrimidine carbonitriles stems from a misunderstanding of their intrinsic chemical reactivity. 5-Bromo-4-methylpyrimidine-2-carbonitrile (CAS: 114969-80-1) is not merely a passive building block; it is a highly reactive electrophile.

This guide provides a comprehensive, self-validating system for the safe handling, personal protective equipment (PPE) selection, and disposal of this compound, designed specifically for researchers and drug development professionals who demand rigorous safety standards.

Mechanistic Toxicology: Understanding the Hazard

To select the correct PPE, we must first understand why the compound is hazardous. 5-Bromo-4-methylpyrimidine-2-carbonitrile carries specific Globally Harmonized System (GHS) hazard statements, including H302 (Harmful if swallowed), H312 (Harmful in contact with skin), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), and H335 (May cause respiratory irritation) [1][2].

The profound toxicity and irritant properties of pyrimidine-2-carbonitriles are driven by their high electrophilicity. The electron-withdrawing nature of both the pyrimidine ring and the nitrile group makes the carbon atom of the nitrile highly susceptible to nucleophilic attack. In a biological context, this means the compound readily forms covalent bonds with biological thiols (such as glutathione or cysteine residues in proteins), leading to rapid depletion of cellular antioxidants, enzyme inhibition, and severe tissue irritation[3]. The addition of the bromine atom further increases the molecule's lipophilicity, enhancing its ability to penetrate dermal layers and cellular membranes.

ToxicityMechanism A 5-Bromo-4-methylpyrimidine-2-carbonitrile (Highly Electrophilic) C Nucleophilic Attack (Thiolate Addition) A->C B Biological Thiols (e.g., Glutathione, Cysteine Proteases) B->C D Covalent Thioimidate/Adduct Formation C->D E Cellular Toxicity & Tissue Irritation D->E

Fig 1: Mechanism of pyrimidine-2-carbonitrile toxicity via electrophilic attack on biological thiols.

Required Personal Protective Equipment (PPE)

Based on the compound's dermal penetration capabilities and electrophilic reactivity, standard laboratory PPE is insufficient. The following table outlines the mandatory PPE specifications and the mechanistic rationale behind each choice.

PPE CategorySpecification StandardMechanistic Rationale
Hand Protection Dual-layer Nitrile gloves (min 0.11 mm thickness).Halogenated organic compounds can permeate single-layer latex rapidly. Nitrile offers superior resistance to non-polar halogenated nitriles. Double-gloving ensures structural integrity during prolonged handling.
Eye/Face ANSI Z87.1 Chemical Splash Goggles + Full Face Shield.Mitigates H319 (serious eye irritation). The face shield prevents micro-dust deposition on facial skin during the weighing of the solid compound.
Body Protection Chemically resistant, fluid-impermeable lab coat (e.g., Tyvek or coated FR cotton).Prevents dermal exposure (H312) and localized skin irritation (H315). Standard woven cotton coats allow fine chemical dust to penetrate to the skin.
Respiratory Chemical Fume Hood (Face velocity: 80-100 fpm). N95/P100 mask if weighing outside a closed system.Mitigates H332/H335. The compound's potential to generate airborne reactive dust necessitates active exhaust to prevent inhalation of electrophilic particulates.

Standard Operating Procedure: Handling & Weighing

To prevent accidental exposure, the handling protocol must be treated as a closed, self-validating system.

Step 1: Pre-Operation Verification

  • Verify fume hood face velocity is actively reading between 80-100 feet per minute (fpm).

  • Clear the hood of all incompatible materials, particularly strong bases, strong oxidizers, and nucleophilic solvents (e.g., primary amines, thiols) which could initiate uncontrolled exothermic reactions.

  • Don all PPE as specified in Section 2.

Step 2: Weighing and Transfer

  • Place an anti-static weighing boat on the analytical balance inside the fume hood. Static charge can cause the halogenated powder to aerosolize.

  • Use a grounded, stainless-steel spatula for transfer. Avoid plastic spatulas which generate static electricity.

  • Seal the source bottle immediately after extracting the required mass.

  • Transfer the weighed solid into the reaction vessel using a powder funnel to prevent dusting along the vessel neck.

Step 3: Immediate Decontamination

  • Wipe down the balance, spatulas, and hood surface with a solvent that solubilizes the compound but does not react violently (e.g., ethyl acetate or acetone), using disposable absorbent wipes.

  • Dispose of the contaminated wipes immediately into the designated halogenated waste stream.

Waste Segregation & Disposal Plan

6-Bromoisoquinoline-1-carbonitrile and 5-Bromo-4-methylpyrimidine-2-carbonitrile are classified as halogenated organic compounds [4]. Improper disposal can lead to severe environmental contamination or dangerous cross-reactions in waste carboys.

Step-by-Step Disposal Protocol:

  • Container Selection: Utilize a chemically resistant, high-density polyethylene (HDPE) container with a secure, leak-proof lid.

  • Strict Segregation: Label the container explicitly as "Halogenated Organic Waste" . Never mix this waste with non-halogenated organic solvents (like pure acetone or hexane) or aqueous waste streams[4]. Mixing halogenated nitriles with acidic aqueous waste can potentially liberate toxic gases.

  • Volume Management: Do not fill the waste container beyond 80% capacity to prevent over-pressurization from ambient temperature fluctuations.

  • Secondary Containment: Store the waste container in a secondary containment tray within a ventilated waste accumulation area until professional pickup by a certified hazardous waste management company.

OperationalWorkflow Start Pre-Operation: PPE Donning & Hood Check Weigh Anti-Static Weighing Inside Fume Hood Start->Weigh Transfer Closed-System Transfer to Reaction Vessel Weigh->Transfer Spill Spill Detected? Transfer->Spill Clean Absorb with Inert Binder (Sand/Silica) Spill->Clean Yes Dispose Segregate strictly into Halogenated Organic Waste Spill->Dispose No Clean->Dispose End Equipment Decontamination & PPE Doffing Dispose->End

Fig 2: Operational and disposal workflow for 5-Bromo-4-methylpyrimidine-2-carbonitrile.

Emergency Spill Response

In the event of a spill outside the fume hood:

  • Evacuate & Isolate: Immediately evacuate personnel from the immediate vicinity.

  • Upgrade PPE: Responders must don a half-mask respirator with organic vapor/acid gas cartridges (e.g., NIOSH approved) before approaching the spill.

  • Containment: Do not use water. Cover the solid spill with an inert universal binder, dry sand, or silica gel to prevent aerosolization[4].

  • Collection: Carefully sweep the absorbed mixture using non-sparking tools and place it into a sealable container labeled as hazardous halogenated waste.

References

  • Chemical Research in Toxicology - ACS Publications. (2014). Electrophilicity of Pyridazine-3-carbonitrile, Pyrimidine-2-carbonitrile, and Pyridine-carbonitrile Derivatives: A Chemical Model To Describe the Formation of Thiazoline Derivatives in Human Liver Microsomes. Retrieved March 7, 2026, from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.